3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(4-5-10(14)15)9-3-2-6-12-11(9)13-7/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXHNDUVHOZKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677988 | |
| Record name | 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18502-18-6 | |
| Record name | 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid synthesis routes
An In-Depth Technical Guide to the Synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a bioisosteric analog for both indole and purine fragments.[1][2] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, have led to its incorporation into numerous clinically relevant molecules, including kinase inhibitors and therapeutics for a range of diseases.[3][4] This guide provides a comprehensive overview of robust and versatile synthetic routes to a key derivative, this compound. We will dissect two primary synthetic strategies: the classic Fischer indole synthesis adapted for the azaindole core and a modern approach involving the post-functionalization of a pre-formed 2-methyl-7-azaindole nucleus. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also critical insights into the underlying reaction mechanisms, strategic considerations, and comparative analysis of the presented routes.
Retrosynthetic Analysis and Strategic Planning
The synthesis of this compound can be approached from two distinct retrosynthetic perspectives. The choice between these routes depends on factors such as starting material availability, scalability, and desired control over substitution patterns.
Route A focuses on constructing the azaindole ring system with all necessary substituents in place via a Fischer indole-type cyclization. This involves disconnecting the C2-C3 and N1-C7a bonds of the pyrrole ring.
Route B employs a functionalization strategy, where the propanoic acid side chain is introduced onto a pre-synthesized 2-methyl-1H-pyrrolo[2,3-b]pyridine core. This relies on the inherent nucleophilicity of the C3 position of the azaindole ring system.
Caption: Retrosynthetic pathways for the target molecule.
Route A: The Aza-Fischer Indole Synthesis
The Fischer indole synthesis is a venerable yet powerful method for constructing indole rings from an arylhydrazine and a carbonyl compound under acidic conditions.[5] This reaction can be effectively adapted to the synthesis of azaindoles, though the electron-deficient nature of the pyridine ring can influence reaction conditions.[1][6]
Mechanistic Principle
The reaction proceeds through several key steps:
-
Hydrazone Formation: The starting 2-hydrazinopyridine reacts with a ketone (in this case, levulinic acid) to form a pyridylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enehydrazine undergoes a[7][7]-sigmatropic rearrangement (aza-Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the pyridine aromaticity.[8]
-
Rearomatization & Cyclization: A subsequent proton transfer restores aromaticity, yielding a di-imine intermediate which then undergoes an intramolecular nucleophilic attack to form a five-membered aminal ring.
-
Elimination: Finally, elimination of ammonia under acidic conditions generates the aromatic pyrrole ring, yielding the final 7-azaindole product.[5]
Caption: Workflow for the Aza-Fischer Indole Synthesis.
Experimental Protocol
Step 1: Synthesis of 2-Pyridylhydrazone of Levulinic Acid
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add levulinic acid (1.05 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyridylhydrazone.
Step 2: Aza-Fischer Cyclization
-
Add the pyridylhydrazone (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10-20 eq by weight) at 100-120 °C with vigorous mechanical stirring.
-
Heat the resulting mixture to 140-160 °C and maintain for 1-2 hours. The color will typically darken to a deep brown or black.
-
Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH or solid K₂CO₃) until pH 7-8 is reached. This step is highly exothermic and must be performed in an ice bath.
-
The product may precipitate upon neutralization. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality and Field Insights
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a common choice as it serves as both the acid catalyst and a dehydrating agent, driving the reaction forward.[1] Other strong Brønsted acids like sulfuric acid can also be used.[5] The choice of acid and temperature is critical and often requires optimization to minimize charring and side reactions.
-
Reaction Control: The initial formation of the hydrazone is typically straightforward. The critical step is the indolization, which requires elevated temperatures.[9] The deactivating effect of the pyridine nitrogen makes this cyclization more challenging than for a standard phenylhydrazine, necessitating harsher conditions.[6]
-
Workup: The quench and neutralization step is crucial. Pouring the hot PPA mixture onto ice effectively hydrolyzes the PPA and dissipates heat. Careful, slow neutralization is required to avoid uncontrolled effervescence and temperature spikes.
Route B: Post-Functionalization of 2-Methyl-7-Azaindole
This modern approach separates the construction of the azaindole core from the installation of the side chain. The C3 position of the 7-azaindole nucleus is analogous to the C3 of indole and is the most electron-rich carbon, making it susceptible to electrophilic attack.
Synthesis of the 2-Methyl-1H-pyrrolo[2,3-b]pyridine Core
The 2-methyl-7-azaindole core can be synthesized via several methods. One efficient route is a palladium-catalyzed Sonogashira coupling of 2-amino-3-iodopyridine with propyne, followed by a base-mediated cyclization.[2]
Protocol: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
To a degassed mixture of 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in a suitable solvent like triethylamine or DMF, bubble propyne gas or add a suitable propyne surrogate.
-
Heat the reaction at 60-80 °C until the starting material is consumed.
-
After workup to isolate the 2-amino-3-(prop-1-yn-1-yl)pyridine intermediate, dissolve it in toluene.
-
Add potassium tert-butoxide (1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).[2]
-
Heat the mixture at 65-75 °C for 2-5 hours.
-
After aqueous workup and extraction, purify the crude product by chromatography to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine.
C3-Alkylation via Michael Addition
With the core synthesized, the propanoic acid side chain can be introduced via a Michael addition to an acrylate ester, followed by hydrolysis.
Caption: Workflow for the C3-Alkylation Route.
Protocol: Michael Addition and Saponification
-
Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like acetonitrile or THF.
-
Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq).
-
Add ethyl acrylate (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 12-24 hours. Monitor by TLC.
-
Upon completion, remove the solvent in vacuo. Purify the resulting ester intermediate by column chromatography.
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Causality and Field Insights
-
Regioselectivity: The C3-alkylation is highly regioselective due to the electronic nature of the pyrrole ring within the azaindole system. Direct alkylation at other positions is rarely observed under these conditions.
-
Protecting Groups: While the pyrrole NH can be alkylated, the Michael addition is often successful without N-protection. If N-alkylation becomes a competing side reaction, a removable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can be installed on the pyrrole nitrogen prior to alkylation.[10]
-
Michael Acceptor: Acrylate esters are excellent Michael acceptors for this transformation. The use of acrylic acid directly is less effective due to competitive acid-base reactions. The two-step esterification-hydrolysis sequence is more reliable.
Comparative Analysis
| Feature | Route A: Aza-Fischer Indole Synthesis | Route B: Post-Functionalization |
| Overall Strategy | Convergent; ring system and side chain formed concurrently. | Linear; core synthesis followed by side chain addition. |
| Number of Steps | Fewer linear steps (typically 2-3). | More linear steps (typically 3-4). |
| Reaction Conditions | Harsh (high temp, strong acid). | Generally milder conditions. |
| Starting Materials | 2-Hydrazinopyridine, Levulinic Acid. | 2-Amino-3-halopyridine, Propyne, Acrylate ester. |
| Scalability | Can be challenging due to harsh conditions and viscous PPA. | More amenable to scale-up due to milder, more controlled reactions. |
| Flexibility | Less flexible; a new carbonyl precursor is needed for each analog. | Highly flexible; the same core can be functionalized with various electrophiles. |
| Potential Issues | Low yields, charring, regioselectivity with unsymmetrical ketones. | Potential for N-alkylation, requires synthesis of the azaindole core first. |
Conclusion
Both the Aza-Fischer Indole Synthesis and the Post-Functionalization strategy represent viable pathways to this compound.
-
Route A is a classic, direct approach that can be effective for small-scale synthesis if the harsh conditions can be tolerated and optimized. Its primary advantage is its convergent nature.
-
Route B offers superior flexibility, milder reaction conditions, and greater control, making it the preferred strategy for analog synthesis and process scale-up. The ability to create a common intermediate (2-methyl-7-azaindole) that can be diversified is a significant advantage in a drug discovery context.
The selection of the optimal route will ultimately be guided by the specific objectives of the research program, including the required scale, timeline, and the need for analog generation.
References
-
Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient, Protecting-Group-Free, Two-Step Route to Azaindoles. The Journal of Organic Chemistry, 75(1), 11–15. [Link][11]
-
Hegedűs, D., et al. (2021). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. ResearchGate. [Link][12]
-
Tu, S., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 397–404. [Link][7]
-
Li, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link][3]
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14490–14491. [Link][13]
-
Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50, 1305–1313. [Link][1]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link][9]
-
Nazare, M., et al. (2004). A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles. Angewandte Chemie International Edition, 43(34), 4526-4528. [Link][14]
-
Spengler, G., et al. (2021). Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells. ResearchGate. [Link][15]
-
Ghorab, M. M., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 17(9), 10576-10586. [Link][16]
-
Al-Obaid, A. M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(15), 4652. [Link][17]
-
Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents. [4]
-
Hentzer, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(18), 5489. [Link][10]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link][2]
-
Herbert, R., & Moody, C. J. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 871-876. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 17. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
Introduction
This compound is a heterocyclic compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its presence in a wide array of biologically active molecules, including kinase inhibitors for diseases like Alzheimer's.[1] The structural elucidation and purity confirmation of such molecules are paramount, relying on a synergistic application of modern spectroscopic techniques.
This guide provides a detailed examination of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound. The focus extends beyond mere data presentation to include the rationale behind experimental choices and a thorough interpretation of the spectral features, offering a holistic understanding for researchers in the field.
Molecular Structure and Properties
A comprehensive analysis begins with the fundamental properties of the molecule.
-
Chemical Formula: C₁₁H₁₂N₂O₂[2]
-
Molecular Weight: 204.225 g/mol [2]
-
Core Structure: The molecule is built upon the 1H-pyrrolo[2,3-b]pyridine bicyclic system. It is substituted at the C2 position with a methyl group and at the C3 position with a propanoic acid chain. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Below is the chemical structure with standardized atom numbering for unambiguous NMR signal assignment.
Caption: Numbered structure of the target compound.
Integrated Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol
A robust and reproducible protocol is critical for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H and O-H). Other solvents like CDCl₃ can also be used.[3]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[3]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record standard ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm assignments.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.10 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |
| ~11.55 | br s | 1H | N1-H | The pyrrole N-H proton is also deshielded and appears as a broad singlet.[4] |
| ~8.05 | dd | 1H | C6-H | This proton is part of the pyridine ring and is coupled to both C5-H and C4-H (meta-coupling, smaller J). |
| ~7.50 | dd | 1H | C4-H | This proton is coupled to C5-H and C6-H (meta-coupling). |
| ~7.00 | t | 1H | C5-H | This proton shows coupling to both adjacent protons (C4-H and C6-H), resulting in a triplet or dd. |
| ~3.00 | t | 2H | Cα-H₂ | These protons are adjacent to the pyrrole ring and the Cβ-H₂ group, appearing as a triplet. |
| ~2.65 | t | 2H | Cβ-H₂ | Adjacent to the Cα-H₂ and the carbonyl group, these protons also appear as a triplet. |
| ~2.40 | s | 3H | C2-CH₃ | The methyl protons are isolated and thus appear as a sharp singlet. |
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174.5 | COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.[3] |
| ~149.0 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~145.0 | C2 | The carbon bearing the methyl group, deshielded by the adjacent nitrogen. |
| ~128.5 | C6 | Aromatic CH carbon in the pyridine ring. |
| ~121.0 | C4 | Aromatic CH carbon in the pyridine ring. |
| ~115.5 | C5 | Aromatic CH carbon in the pyridine ring. |
| ~113.0 | C3a | Quaternary carbon at the ring fusion. |
| ~108.0 | C3 | The carbon bearing the propanoic acid side chain. |
| ~34.0 | Cβ | Aliphatic carbon of the propanoic acid chain. |
| ~21.5 | Cα | Aliphatic carbon adjacent to the pyrrole ring. |
| ~13.5 | CH₃ | The methyl carbon, appearing at a characteristic high-field position. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization method well-suited for this polar, non-volatile molecule. It typically generates protonated molecules [M+H]⁺ in positive ion mode.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.[5]
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the parent ion. If required, perform tandem MS (MS/MS) on the parent ion to obtain structural information from its fragmentation pattern.[6]
Data Presentation and Interpretation
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Calculated Exact Mass: 204.0899 Da
-
Expected Ion (ESI+): [M+H]⁺
-
Expected m/z: 205.0977
The primary piece of information is the detection of an ion with an m/z value that matches the expected protonated molecule within a narrow mass tolerance (typically <5 ppm). This result confirms the molecular formula.
Tandem MS (MS/MS) Fragmentation: Fragmentation of the [M+H]⁺ ion (m/z 205.1) would likely proceed through characteristic losses, providing further structural validation:
-
Loss of H₂O (18 Da): A potential fragmentation from the carboxylic acid group.
-
Loss of COOH (45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the propanoic acid chain: Breakage of the C3-Cα bond would lead to a fragment corresponding to the protonated 2-methyl-1H-pyrrolo[2,3-b]pyridine core.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed neat if it is a liquid or oil. For a solid, as is the case here, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[7]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Spectral Data & Interpretation
The IR spectrum will exhibit several key absorption bands that confirm the presence of the molecule's principal functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This characteristic, very broad absorption is due to the strong hydrogen bonding of the carboxylic acid dimer.[8][9] |
| ~3350 (medium, sharp) | N-H stretch | Pyrrole | This absorption corresponds to the stretching of the N-H bond within the pyrrole ring.[4] |
| 2850-3000 | C-H stretch | Aliphatic (CH₃, CH₂) | Stretching vibrations for the sp³-hybridized C-H bonds of the methyl and propanoic acid groups. |
| ~3100 | C-H stretch | Aromatic | Stretching vibrations for the sp²-hybridized C-H bonds of the pyrrolopyridine ring. |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | This is a very strong and diagnostically important band for the carbonyl group of the carboxylic acid.[8] |
| 1580-1620 | C=C / C=N stretch | Aromatic Rings | These absorptions arise from the stretching vibrations within the fused aromatic ring system.[10] |
Conclusion
The structural characterization of this compound is definitively achieved through the congruent interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the parent ion. Finally, infrared spectroscopy provides rapid verification of the key functional groups, notably the carboxylic acid and the pyrrole N-H.
This multi-faceted analytical approach forms a self-validating system, ensuring the identity and purity of the compound. Such rigorous characterization is a non-negotiable prerequisite for any further investigation in medicinal chemistry, pharmacology, or materials science, providing the solid foundation upon which reliable scientific progress is built.
References
-
ResearchGate. 1 H NMR spectra of compound 3a. Available at: [Link]
-
AJOL. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. Available at: [Link]
-
Juniper Publishers. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available at: [Link]
-
The Journal of the Chemical Society of Pakistan. Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available at: [Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]
-
Arkivoc. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
NIST WebBook. Propanoic acid. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available at: [Link]
-
ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents. Available at: [Link]
-
NIH. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available at: [Link]
-
MDPI. High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer (Capreolus capreolus). Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, 2-methyl- [cymitquimica.com]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-propionic acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-propionic acid, a crucial heterocyclic building block in the synthesis of contemporary therapeutics. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the causality behind its synthesis and its strategic importance in medicinal chemistry.
Nomenclature and Chemical Identifiers
Accurate identification of a chemical entity is the foundation of reproducible research. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-propionic acid is known by several names and is cataloged under various chemical registry numbers. The following table summarizes its key identifiers.
| Identifier Type | Value |
| IUPAC Name | 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
| CAS Number | 18502-18-6[1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Synonyms | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-propionic acid, 3-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid |
The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole. This structural motif is a bioisostere of indole, a privileged scaffold in numerous biologically active compounds. The "7-aza" designation indicates the replacement of a carbon atom at the 7-position of the indole ring with a nitrogen atom, which significantly modulates the electronic and hydrogen-bonding properties of the molecule, often leading to improved pharmacological profiles.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in synthesis and formulation. While a comprehensive experimental characterization is proprietary to individual research labs, the following table summarizes key computed and available properties.
| Property | Value | Source |
| Molecular Weight | 204.23 | Calculated |
| XLogP3 | 1.3 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Exact Mass | 204.089877 g/mol | Computed |
| Monoisotopic Mass | 204.089877 g/mol | Computed |
| Topological Polar Surface Area | 66.2 Ų | Computed |
| Heavy Atom Count | 15 | Computed |
Note: Experimental data such as melting point, boiling point, and pKa are not consistently reported in publicly available literature and should be determined empirically.
Synthesis Methodology: A Representative Protocol
The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-propionic acid typically involves the construction of the 7-azaindole core, followed by the introduction of the propionic acid side chain. The Fischer indole synthesis is a classic and versatile method for creating the pyrrolo[2,3-b]pyridine scaffold.
Conceptual Workflow of the Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted hydrazine with an aldehyde or ketone, leading to the formation of a hydrazone which then undergoes a[4][4]-sigmatropic rearrangement to form the indole ring. For the synthesis of our target molecule, a plausible route would involve the reaction of 2-hydrazinopyridine with a suitable keto-acid or a precursor thereof.
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, 2-methyl- [cymitquimica.com]
- 2. 18502-18-6 CAS MSDS (1H-Pyrrolo[2,3-b]pyridine-3-propionic acid, 2-methyl- (8CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, 2-methyl-[18502-18-6] | CASNU [casnu.com]
- 4. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
An In-Depth Guide to the Biological Activity of 7-Azaindole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold has cemented its status as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 7-azaindole derivatives. Moving beyond a simple catalog of activities, we delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and summarize key structure-activity relationship (SAR) data. Particular emphasis is placed on their role as kinase inhibitors, a domain where they have achieved significant clinical success. Through the integration of mechanistic diagrams, data-rich tables, and validated methodologies, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.
The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocycle that can be considered a bioisostere of indole or purine.[3][4] Its defining feature is the substitution of the C7 carbon of the indole ring with a nitrogen atom. This seemingly minor alteration imparts a profound and advantageous shift in the molecule's physicochemical properties, which is fundamental to its broad biological utility.[1]
Key Physicochemical Advantages:
-
Enhanced Hinge-Binding Capability: The most celebrated feature of the 7-azaindole core is its capacity for superior interaction with the hinge region of protein kinases.[2][5][6] The pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H group serves as a hydrogen bond donor. This bidentate hydrogen bonding creates a highly stable interaction with the kinase hinge backbone, an anchor point for potent and often selective inhibition.[1][2][6] This dual interaction provides a significant advantage over the single hydrogen bond donor capability of the traditional indole scaffold.[1]
-
Modulation of Physicochemical Properties: The introduction of the nitrogen atom generally increases aqueous solubility compared to indole counterparts, a critical parameter for improving oral bioavailability and formulation feasibility.[1]
-
Versatile Substitution Sites: The core structure offers five positions (1, 2, 3, 4, 5, and 6) for chemical modification, allowing for extensive exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic profiles.[3][5][6] Positions 1, 3, and 5 have been identified as particularly active sites for modification in the development of anticancer agents.[3][7]
The confluence of these properties has propelled the 7-azaindole scaffold to the forefront of drug discovery, particularly in oncology, inflammation, and neurodegenerative diseases.[5][8][9]
Kinase Inhibition: The Cornerstone of 7-Azaindole's Therapeutic Success
The ability of 7-azaindole derivatives to potently inhibit protein kinases is their most significant and widely exploited biological activity.[2][5][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The 7-azaindole framework has proven effective against a vast array of kinases, covering a significant portion of the human kinome.[5][6][10]
2.1. Mechanism of Action: Targeting the ATP-Binding Site
The vast majority of 7-azaindole-based inhibitors are ATP-competitive, targeting the active conformation of the kinase (DFG-in).[2][5][11] They function by occupying the adenosine triphosphate (ATP) binding pocket located in the cleft between the N- and C-terminal lobes of the kinase catalytic domain.[5] The core of this interaction is the bidentate hydrogen bonding with the hinge region, as previously described. Substituents at various positions on the 7-azaindole ring then extend into other pockets of the ATP-binding site to confer additional potency and selectivity.
2.2. Case Study: BRAF Inhibitors in Melanoma
A landmark achievement in the application of 7-azaindole chemistry is the development of Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the BRAF V600E mutant kinase for the treatment of metastatic melanoma.[5][6][12] The discovery of Vemurafenib is a prime example of fragment-based drug discovery, starting from the simple 7-azaindole core.[5][6]
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[1] The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth.
Figure 1: Simplified MAPK signaling pathway showing the inhibitory action of Vemurafenib.
2.3. Multi-Targeted Kinase Inhibitors
Building on the success of single-target agents, researchers have developed multi-targeted kinase inhibitors (MTKIs) based on the 7-azaindole scaffold.[11] These compounds are designed to simultaneously block several key oncogenic pathways involved in tumor progression, angiogenesis, and metastasis.[11] For example, derivatives have been created that dually inhibit ABL/SRC families or target kinases in both the receptor tyrosine kinase group and the MAPK pathway.[11]
Table 1: Representative 7-Azaindole Derivatives as Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Disease Context |
| Vemurafenib[5] | BRAF V600E | 31 | Melanoma |
| Decernotinib[4] | JAK3 | 5 | Rheumatoid Arthritis |
| Compound 97[4] | JAK2 | 1 | Leukemia |
| Compound B13[13] | PI3Kγ | 0.5 | Cancer |
| Compound 5j[14] | Erk5 | 4.56 µg/mL | Lung Cancer |
Note: IC50 values can vary based on experimental conditions and should be compared with caution.
Expanding Horizons: Beyond Kinase Inhibition
While kinase inhibition is the most prominent, the biological activities of 7-azaindole derivatives are remarkably diverse, spanning a wide range of therapeutic areas.[8][9][15]
-
Anticancer (Non-Kinase): Derivatives have shown cytotoxic effects through various mechanisms, including the inhibition of DEAD-box helicase DDX3 and by acting as anti-mitotic agents when complexed with platinum.[12][16]
-
Neurodegenerative Diseases: The scaffold is being explored for Alzheimer's disease by designing compounds that inhibit the aggregation of β-amyloid peptides.[17] Additionally, they are being investigated as inhibitors of c-Jun N-terminal kinases (JNK) for their potential in treating disorders related to apoptosis and inflammation in the brain.[18][19]
-
Anti-inflammatory: Certain derivatives act as antagonists of chemokine receptor-2 (CCR2) or CRTh2, targets implicated in inflammatory conditions like asthma, rheumatoid arthritis, and multiple sclerosis.[8][12]
-
Antiviral: A notable example is JNJ-63623872, a potent inhibitor of the influenza polymerase-B2 protein, demonstrating activity against multiple flu strains.[12]
This wide array of activities underscores the scaffold's utility as a versatile starting point for drug discovery programs targeting various enzymes and receptors.[8][9]
Experimental Protocols: Assessing Biological Activity
Scientific integrity requires robust and reproducible methods for evaluating the biological activity of novel compounds. Here, we provide a generalized, step-by-step protocol for a common assay used to determine the inhibitory potential of 7-azaindole derivatives against a target kinase.
4.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.
Causality Behind Choices:
-
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. The binding of a Europium (Eu)-labeled antibody to the kinase brings the Eu donor fluorophore in proximity to the tracer's acceptor fluorophore. Inhibition by the test compound disrupts this proximity, leading to a decrease in the FRET signal. This method is highly sensitive and quantitative.
-
Reagent Selection: The specific tracer and antibody are chosen for their high affinity and specificity to the target kinase, ensuring a robust and reliable assay window.
-
Controls: Including "no inhibitor" (maximum FRET) and "no kinase" (background) controls is critical for data normalization and validation of results.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 7-azaindole derivative in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination.
-
Rationale: Serial dilution allows for the generation of a dose-response curve to accurately calculate the half-maximal inhibitory concentration (IC50).
-
-
Assay Plate Preparation (384-well plate):
-
Add 2.5 µL of 4X test compound dilution to the appropriate wells.
-
Add 2.5 µL of DMSO to "maximum signal" and "background" control wells.
-
Rationale: A 384-well format is standard for high-throughput screening, conserving reagents and time.
-
-
Reagent Addition:
-
Prepare a 2X solution of Kinase/Eu-Antibody mixture in the appropriate kinase buffer.
-
Add 5 µL of this mixture to each well (except background controls).
-
Prepare a 2X solution of Tracer/EDTA mixture.
-
Add 5 µL of this mixture to all wells.
-
Rationale: Adding reagents in a 2X concentration ensures they reach the desired 1X final concentration after all components are mixed. EDTA is included to stop the kinase reaction if it were an activity assay, and here helps stabilize reagents.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Rationale: The incubation period allows the binding reaction to reach equilibrium. Protection from light prevents photobleaching of the fluorophores.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark® or similar).
-
Measure the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_test - Signal_background) / (Signal_max - Signal_background)]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for an in vitro TR-FRET kinase binding assay.
Conclusion and Future Perspectives
The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, with a proven track record of producing potent and selective therapeutic agents.[1] Its unique ability to form strong, bidentate hydrogen bonds with kinase hinge regions has made it a particularly powerful tool in oncology.[2][5][6] However, the biological activities of its derivatives are far-reaching, showing promise in the treatment of inflammatory, neurodegenerative, and viral diseases.[8][9]
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing novel derivatives with unique substitution patterns to achieve greater selectivity for specific kinase isoforms or to avoid off-target effects.
-
Novel Modalities: Exploring 7-azaindoles as cores for covalent inhibitors or allosteric modulators, moving beyond traditional ATP-competitive mechanisms.
-
New Therapeutic Areas: Systematically screening 7-azaindole libraries against a wider range of biological targets to uncover novel therapeutic applications.[8]
The continued functionalization and exploration of this privileged scaffold, supported by advances in synthetic chemistry and a deeper understanding of disease biology, promise to yield a new generation of innovative medicines.[3]
References
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
-
Bollini, M., et al. (2011). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 54(23), 8275-8290. [Link]
-
Sharma, N., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9). [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 771-776. [Link]
-
Ramurthy, S., & Gunturu, K. C. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(6), 1145-1149. [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
Roger, G. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1373. [Link]
-
Li, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 92, 117503. [Link]
-
Soundararajan, G., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics, 40(15), 6825-6840. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11952-11967. [Link]
-
Cea-Medina, P., et al. (2022). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Cumming, J. N., et al. (2017). Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 8(3), 564-574. [Link]
-
PhD Thesis. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. OUCI. [Link]
-
Patent Alert. (n.d.). 7-azaindoles as inhibitors of c-jun n-terminal kinases for the treatment of neurodegenerative disorders. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
-
MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
-
MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 16. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 7-azaindoles as inhibitors of c-jun n-terminal kinases for the treatment of neurodegenerative disorders [patentalert.com]
- 19. researchgate.net [researchgate.net]
The In Vitro Investigator's Guide to 1H-Pyrrolo[2,3-b]pyridine Compounds: From Target Validation to Mechanistic Insights
This technical guide provides a comprehensive overview of the in vitro evaluation of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, a privileged scaffold in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the critical experimental workflows and foundational principles for characterizing this versatile class of compounds. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reliable data.
The 7-azaindole nucleus is a bioisostere of indole and purine, granting it the ability to interact with a wide array of biological targets.[1] Its unique electronic properties and capacity for hydrogen bonding have made it a cornerstone in the development of kinase inhibitors, anticancer agents, and antiviral therapies.[2][3] This guide will navigate the essential in vitro assays required to elucidate the therapeutic potential of novel 1H-pyrrolo[2,3-b]pyridine derivatives.
Section 1: Foundational In Vitro Assessment: Target Engagement and Cellular Viability
The initial phase of in vitro analysis for any novel 1H-pyrrolo[2,3-b]pyridine compound centers on two fundamental questions: Does it interact with its intended molecular target, and what is its effect on cell viability?
Target-Based Assays: Quantifying Molecular Interaction
A significant number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as kinase inhibitors.[1] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of adenine in ATP.[3] Therefore, robust and quantitative kinase inhibition assays are paramount.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a generalized framework for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine compounds against a specific kinase.
1. Reagents and Materials:
- Recombinant human kinase of interest
- Specific peptide substrate for the kinase
- ATP (Adenosine triphosphate)
- Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent FRET-based system)
- 384-well microplates (low-volume, white or black depending on the detection method)
- Plate reader capable of luminescence or fluorescence detection
2. Step-by-Step Methodology:
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
- Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
- Kinase Reaction Initiation: Prepare a master mix containing the kinase, peptide substrate, and ATP in the kinase assay buffer. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
- Incubation: Add the kinase reaction master mix to the assay plate to start the reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
- Reaction Termination and Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate remaining.
- Data Analysis:
- Normalize the data to the positive and negative controls.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.
Cell-Based Assays: Assessing Cellular Effects
Following target engagement, the next critical step is to determine the compound's effect on whole cells. Cell viability assays are fundamental to understanding the cytotoxic or cytostatic potential of the 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Reagents and Materials:
- Cancer cell line(s) of interest (e.g., MDA-MB-468 for RSK2 inhibitors, HCT116 for ATM inhibitors)[4][5]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader capable of measuring absorbance at 570 nm
2. Step-by-Step Methodology:
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Compound Treatment: The following day, treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.
- MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
- Data Analysis:
- Subtract the background absorbance from all readings.
- Normalize the data to the vehicle-treated cells (100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Calculate the IC50 value, representing the concentration at which the compound inhibits cell growth by 50%.
The following table summarizes the in vitro activity of selected 1H-pyrrolo[2,3-b]pyridine compounds against various targets and cell lines.
| Compound ID | Target | Target IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Not explicitly stated, but inhibits proliferation | [6] |
| B1 | RSK2 | 1.7 | MDA-MB-468 (Breast Cancer) | 0.13 | [4] |
| ASM-7 | SARS-CoV-2 S-protein/hACE2 | Not an enzyme | A549/MRC-5 | EC50 = 0.45 (antiviral) | [7] |
| 7-AID | DDX3 | Not an enzyme | HeLa (Cervical Cancer) | 16.96 | [8] |
| 11h | PDE4B | 110 | Macrophages | Inhibits TNF-α release | [9] |
| 25a | ATM | >700-fold selective | HCT116/SW620 (Colon Cancer) | Synergistic with irinotecan | [5] |
Section 2: Elucidating the Mechanism of Action
Once a compound has demonstrated target engagement and cellular activity, the subsequent phase of investigation focuses on understanding its downstream cellular effects and confirming its mechanism of action.
Cellular Target Engagement and Pathway Modulation
Western blotting is a powerful technique to verify that the compound inhibits the intended target within the cell and to assess the modulation of downstream signaling pathways.
Experimental Protocol: Western Blotting for Pathway Analysis
1. Reagents and Materials:
- Cell line of interest
- Test compound
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
2. Step-by-Step Methodology:
- Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
- Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on protein expression and phosphorylation status.
The following diagram illustrates a simplified signaling pathway that can be investigated using western blotting for a 1H-pyrrolo[2,3-b]pyridine that inhibits a receptor tyrosine kinase like FGFR.
Advanced Cellular Assays
To further characterize the phenotypic effects of the compounds, a variety of more specialized in vitro assays can be employed.
-
Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the induction of apoptosis. For example, compound 4h was shown to induce apoptosis in 4T1 breast cancer cells.[6]
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can determine if the compound causes cell cycle arrest at a particular phase.
-
Cell Migration and Invasion Assays: Transwell migration (or Boyden chamber) assays and Matrigel invasion assays are used to assess the compound's ability to inhibit cancer cell motility and invasion, which are hallmarks of metastasis. Compound 4h was also found to significantly inhibit the migration and invasion of 4T1 cells.[6]
-
Antiviral Assays: For compounds with potential antiviral activity, pseudovirus or live virus assays are conducted to determine the effective concentration (EC50) for blocking viral entry or replication.[7]
Section 3: In Silico and Biophysical Validation
To complement cellular data, in silico and biophysical methods provide a deeper understanding of the compound-target interaction at a molecular level.
-
Molecular Docking: Computational modeling can predict the binding mode of a 1H-pyrrolo[2,3-b]pyridine derivative within the active site of its target protein. This can reveal key interactions, such as the hydrogen bonds formed between the 7-azaindole core and the kinase hinge region, and help rationalize structure-activity relationships (SAR).[10]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the chemical structures of a series of compounds with their biological activities, guiding the design of more potent analogs.
Conclusion
The in vitro evaluation of 1H-pyrrolo[2,3-b]pyridine compounds is a multi-faceted process that requires a logical and systematic approach. By starting with foundational target engagement and cell viability assays, and progressing to more detailed mechanistic and phenotypic studies, researchers can build a comprehensive profile of their compounds. The integration of in silico and biophysical methods further strengthens the understanding of the molecular interactions driving the observed biological effects. This guide provides a robust framework for scientists in the field of drug discovery to effectively characterize this important class of molecules and unlock their full therapeutic potential.
References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535–21546. [Link]
-
Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology, 14, 1195418. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727–736. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
-
Li, X., et al. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical biology & drug design, 103(1), e14376. [Link]
-
Goud, B. S., et al. (2022). Azaindole Therapeutic Agents. Molecules (Basel, Switzerland), 27(19), 6699. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1). [Link]
-
Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7-AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical oncology (Northwood, London, England), 39(11), 179. [Link]
-
Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & medicinal chemistry letters, 17(7), 1934–1937. [Link]
-
Ates-Alagoz, Z., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
-
Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of medicinal chemistry. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & medicinal chemistry letters, 33, 127749. [Link]
-
Su, X., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21546. [Link]
-
Zhang, M., et al. (2025). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. ChemistrySelect, 10(20). [Link]
-
ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]
-
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & medicinal chemistry letters, 33, 127749. [Link]
-
Li, J., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12189-12206. [Link]
-
Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(35), 21535–21546. [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]
-
Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 845-866. [Link]
-
Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, a molecule built upon the medicinally significant 7-azaindole scaffold. For researchers in drug development, a thorough understanding of a compound's fundamental properties—such as solubility, ionization state (pKa), and lipophilicity (LogP)—is a prerequisite for advancing a potential therapeutic agent. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and efficacy. This document outlines the theoretical importance of these characteristics, provides detailed, field-proven experimental protocols for their determination, and discusses the expected spectroscopic signatures for structural verification.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The core of the target molecule, 1H-pyrrolo[2,3-b]pyridine, is commonly known as 7-azaindole. This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The nitrogen atom at the 7-position allows for unique hydrogen bonding interactions compared to a standard indole ring, making it a valuable building block for kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3] Derivatives of 7-azaindole have been successfully developed as potent inhibitors for targets such as HIV-1 reverse transcriptase and Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4] Therefore, characterizing a novel derivative like this compound is a critical step in exploring its therapeutic potential.
Core Molecular Profile
A precise understanding of the molecule's basic identity is the foundation for all subsequent characterization.
Caption: 2D Structure of the target compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [] |
| Synonyms | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-propionic acid | [6] |
| CAS Number | 18502-18-6 | [6][7] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [6] |
| Molecular Weight | 204.23 g/mol | [6] |
Critical Physicochemical Parameters for Drug Development
The journey from a synthesized molecule to a viable drug candidate is dictated by its physicochemical properties. Below, we detail the core parameters, the rationale for their importance, and the robust methods for their determination.
Aqueous Solubility
-
Expertise & Causality: Aqueous solubility is a primary determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream. Poor solubility is a leading cause of failure in drug development. For our target compound, the presence of both a polar carboxylic acid and a larger, relatively nonpolar heterocyclic system suggests that its solubility will be highly dependent on pH. Improving the solubility of lead compounds is a common goal in medicinal chemistry.[8]
-
Experimental Protocol: Shake-Flask Method (OECD 105)
-
Preparation: Prepare a series of pH-buffered solutions (e.g., pH 2.0, 5.0, 7.4, and 9.0) to mimic physiological conditions.
-
Equilibration: Add an excess amount of the solid compound to each buffered solution in a sealed flask.
-
Agitation: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the solid to settle. Centrifuge or filter the samples to separate the saturated aqueous phase from the undissolved solid.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Validation: The protocol is self-validating by ensuring that the concentration measured at two different time points (e.g., 24h and 48h) is consistent, confirming equilibrium has been reached.
-
Ionization Constant (pKa)
-
Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. This is critical as the ionization state affects solubility, permeability across cell membranes, and binding to the target protein. Our compound is amphoteric, possessing a basic nitrogen in the pyridine ring and an acidic carboxylic acid. Therefore, it will have at least two pKa values.
-
pKa₁ (Carboxylic Acid): Expected in the range of pH 3-5. Below this pH, the group is neutral (-COOH); above it, it is anionic (-COO⁻).
-
pKa₂ (Pyridine Nitrogen): Expected to be weakly basic. The exact value determines the extent of positive charge at physiological pH.
-
Caption: pH-dependent ionization states of the compound.
-
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[9]
-
Titration (Acid): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), measuring the pH with a calibrated electrode after each addition.
-
Titration (Base): In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Specialized software can be used for precise calculation.
-
Trustworthiness: The method is validated by the clear sigmoidal shape of the titration curve and by running a blank titration of the solvent system to correct for its buffering capacity.
-
Lipophilicity (LogP / LogD)
-
Expertise & Causality: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes. It is typically measured as the partition coefficient (LogP) between octanol and water. For ionizable molecules like ours, the distribution coefficient (LogD) at a specific pH is more relevant. LogD at pH 7.4 is a crucial parameter for predicting in vivo absorption.
-
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and separating them.
-
Partitioning: Prepare a solution of the compound in the pH 7.4 buffer at a known concentration. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set time (e.g., 1-2 hours) at a constant temperature, then centrifuge to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Validation: The protocol is validated by ensuring mass balance—the total amount of compound recovered from both phases should equal the initial amount added.
-
Spectroscopic and Structural Characterization
Confirming the identity and purity of each synthesized batch is non-negotiable. A multi-technique approach ensures the highest confidence in the material being studied.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For our compound, we expect:
-
Aromatic Region (7.0-8.5 ppm): Signals corresponding to the three protons on the pyridine ring of the 7-azaindole core.
-
Propanoic Acid Chain (~2.5-3.0 ppm): Two distinct signals, likely triplets or multiplets, for the two -CH₂- groups. The group adjacent to the aromatic ring will be further downfield.[10]
-
Methyl Group (~2.4 ppm): A sharp singlet for the -CH₃ group at the 2-position.
-
Pyrrole N-H (~11-12 ppm): A broad singlet for the proton on the pyrrole nitrogen.
-
Carboxylic Acid O-H (10-12 ppm): A very broad singlet for the acidic proton, which may exchange with solvent.[10]
-
-
¹³C NMR: This provides a count of unique carbon atoms.
-
Carbonyl Carbon (~170-180 ppm): The signal for the carboxylic acid carbon.[10]
-
Aromatic Carbons (100-150 ppm): A complex set of signals for the carbons of the 7-azaindole ring system.
-
Aliphatic Carbons (20-40 ppm): Signals for the two -CH₂- carbons and the -CH₃ carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the 2500–3300 cm⁻¹ region.[11]
-
N-H Stretch (Pyrrole): A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700–1725 cm⁻¹.[10][11]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (204.23 + 1.01 ≈ 205.24). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Summary and Application in Drug Discovery
The table below summarizes the essential physicochemical data that must be generated for this compound to evaluate its potential as a drug candidate.
| Parameter | Predicted Range / Expected Value | Importance in Drug Development |
| Aqueous Solubility | pH-dependent | Governs dissolution and absorption. |
| pKa₁ (Acidic) | 3.0 - 5.0 | Influences solubility in the stomach and intestine. |
| pKa₂ (Basic) | 2.0 - 4.0 (weakly basic) | Affects charge state at physiological pH. |
| LogD at pH 7.4 | To Be Determined (TBD) | Predicts membrane permeability and absorption. |
| ¹H & ¹³C NMR | Consistent with proposed structure | Confirms structural integrity. |
| IR Spectrum | Shows characteristic -OH, -NH, C=O stretches | Confirms key functional groups. |
| Mass (HRMS) | [M+H]⁺ ≈ 205.24 | Confirms molecular formula. |
The collected data forms a comprehensive profile that enables informed decision-making. For instance, if aqueous solubility at pH 7.4 is found to be low, formulation strategies such as salt formation might be necessary. A measured LogD value will help predict whether the compound is likely to be orally bioavailable or cross the blood-brain barrier. This systematic, data-driven approach is fundamental to modern, efficient drug discovery.
References
- PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- ResearchGate. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- National Institutes of Health (NIH). (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
- Filo. (2025). Carefully study the attached IR and ¹H NMR spectra and predict the structure.
- MDPI. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid.
- CymitQuimica. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, 2-methyl-.
- ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- PubChem. (n.d.). (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid.
- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
- PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2.
- Key Organics. (n.d.). This compound | C11H12N2O2.
- BOC Sciences. (n.d.). CAS 18502-18-6 this compound.
- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
- MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- ResearchGate. (n.d.). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C.
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid, 2-methyl- [cymitquimica.com]
- 7. keyorganics.net [keyorganics.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carefully study the attached IR and ¹H NMR spectra and predict the struct.. [askfilo.com]
The Privileged Scaffold: A Technical Guide to the Therapeutic Targets of 1H-pyrrolo[2,3-b]pyridine Analogs
Introduction: The 1H-pyrrolo[2,3-b]pyridine Core - A Cornerstone of Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to form crucial hydrogen bonds with protein kinase hinge regions, have established it as a foundational core for a multitude of therapeutic agents.[1][2] This guide provides an in-depth exploration of the key therapeutic targets of 7-azaindole analogs, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the mechanistic rationale for targeting specific proteins in oncology, immunology, and neurodegenerative diseases, provide detailed experimental protocols for target validation, and present quantitative data to inform structure-activity relationship (SAR) studies.
I. Oncology: Targeting the Drivers of Malignancy
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 7-azaindole scaffold has been extensively utilized to develop potent and selective kinase inhibitors.
PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[3] Its frequent deregulation in a wide array of tumors has made it a focal point for targeted cancer therapy.[3] Analogs of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of PI3K, demonstrating significant potential in oncology.[3]
Key Targets and Mechanism of Action:
7-azaindole derivatives have been designed to target the ATP-binding site of PI3K isoforms. By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. This, in turn, blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to the suppression of tumor growth and survival.[3]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole analogs.
Quantitative Data Summary: 1H-pyrrolo[2,3-b]pyridine Analogs as PI3K Inhibitors
| Compound ID | PI3K Isoform Target | IC50 (nM) | Reference |
| B11 | PI3Kγ | - | [3] |
| B12 | PI3Kγ | - | [3] |
| C2 | PI3Kγ | <1 | [3] |
Experimental Protocol: In Vitro PI3K HTRF Assay
This protocol provides a framework for assessing the inhibitory activity of 7-azaindole analogs against PI3K using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Rationale for Experimental Choices:
-
HTRF Assay Format: This format is chosen for its high sensitivity, low background, and homogeneous nature (no-wash steps), making it suitable for high-throughput screening (HTS).
-
Recombinant PI3K Enzyme: Using a purified, recombinant enzyme ensures that the measured activity is specific to the target of interest.
-
PIP2 Substrate: This is the natural substrate for PI3K, providing physiological relevance.
-
ATP Concentration: The ATP concentration should be at or near the Km value for the specific PI3K isoform to allow for sensitive detection of ATP-competitive inhibitors.[4]
Self-Validating System:
-
Positive Control: A known PI3K inhibitor (e.g., Wortmannin) is used to confirm that the assay can detect inhibition.
-
Negative Control: DMSO (vehicle) is used to establish the baseline (100%) enzyme activity.
-
Z'-factor Calculation: For HTS, the Z'-factor is calculated to assess the quality and reliability of the assay, with a value > 0.5 being indicative of a robust assay.[5][6][7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2x kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.05 mg/ml BSA).
-
Dilute the recombinant PI3K enzyme to a 2x working concentration in 1x kinase buffer.
-
Prepare a 4x solution of the test 7-azaindole analog and a known inhibitor (positive control) in 1x kinase buffer with a final DMSO concentration ≤ 1%.
-
Prepare a 4x substrate/ATP mixture containing PIP2 and ATP at their final desired concentrations in 1x kinase buffer.
-
-
Assay Plate Setup (384-well low volume plate):
-
Add 2.5 µL of 4x test compound or control to the appropriate wells.
-
Add 5 µL of 2x PI3K enzyme solution to all wells except the "no enzyme" control wells.
-
Add 2.5 µL of 1x kinase buffer to the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
DNA Damage Response (DDR) Pathway: Exploiting Genomic Instability
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. Key kinases in this pathway, such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), represent attractive targets for cancer therapy, as their inhibition can sensitize tumor cells to DNA-damaging agents.[8]
Key Targets and Mechanism of Action:
7-azaindole analogs have been developed as potent and selective inhibitors of ATM and ATR.[8] By blocking the activity of these kinases, the analogs prevent the phosphorylation of downstream substrates like CHK1 and CHK2, which are critical for cell cycle arrest and DNA repair. This abrogation of the DDR pathway leads to the accumulation of DNA damage and ultimately, cancer cell death.
Caption: DNA Damage Response pathway highlighting the inhibitory roles of 7-azaindole analogs on ATM and ATR.
Quantitative Data Summary: 1H-pyrrolo[2,3-b]pyridine Analogs as DDR Kinase Inhibitors
| Compound ID | DDR Kinase Target | IC50 (nM) | Reference |
| AZD6738 | ATR | - | [8] |
Experimental Protocol: Western Blot Analysis of ATM Pathway Inhibition
This protocol details the use of Western blotting to assess the inhibition of the ATM signaling pathway in cultured cells treated with 7-azaindole analogs.
Rationale for Experimental Choices:
-
Western Blotting: This technique allows for the direct visualization and quantification of changes in protein phosphorylation, providing a direct readout of kinase activity within a cellular context.
-
Phospho-specific Antibodies: Antibodies that specifically recognize the phosphorylated forms of ATM (e.g., p-ATM Ser1981) and its downstream substrates (e.g., p-CHK2 Thr68) are used to measure the inhibition of the signaling cascade.
-
Total Protein Antibodies: Antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins of interest are used for normalization, ensuring that any observed changes in phosphorylation are not due to changes in total protein expression.
-
Loading Control: A housekeeping protein (e.g., β-actin or GAPDH) is used to ensure equal loading of protein across all lanes.
Self-Validating System:
-
Positive Control: Treatment with a known DNA-damaging agent (e.g., etoposide) is used to induce the ATM pathway and confirm that the cells are responsive.
-
Negative Control: Untreated or vehicle-treated cells serve as the baseline for pathway activation.
-
Dose-Response: Treating cells with a range of inhibitor concentrations allows for the determination of the IC50 value and confirms a specific inhibitory effect.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the 7-azaindole analog for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ATM, total ATM, p-CHK2, total CHK2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the corresponding total protein signal and the loading control.
-
Plot the normalized data against the inhibitor concentration to determine the cellular IC50 value.
-
Other Key Kinase Targets in Oncology
The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide range of other kinases implicated in cancer, including:
-
Aurora Kinases: Involved in mitotic progression.
-
DYRK1A/1B/2: Implicated in glioblastoma and other cancers.[8]
-
ROCK: Plays a role in cell motility and invasion.[8]
-
AXL: A receptor tyrosine kinase involved in proliferation and metastasis.[8]
-
TrkA: A receptor for nerve growth factor, implicated in cancer and pain.[8]
-
PLK4: A key regulator of centriole duplication.
-
TNIK: Involved in Wnt signaling and colorectal cancer.
-
ULK1/2: Central regulators of autophagy.
-
FGFR: Fibroblast growth factor receptors, often dysregulated in cancer.
-
CDK8: A transcriptional regulator with oncogenic roles.
II. Immunology and Inflammation: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including asthma, rheumatoid arthritis, and multiple sclerosis. 7-azaindole analogs have shown promise as immunomodulatory agents by targeting key components of inflammatory signaling pathways.
Janus Kinase (JAK) Family: Central Mediators of Cytokine Signaling
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK/STAT pathway is a primary mechanism for transducing extracellular signals into transcriptional changes that regulate immune cell development, differentiation, and function.
Key Targets and Mechanism of Action:
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of JAK family members, particularly JAK1 and JAK3.[9][10] By binding to the ATP-binding site of these kinases, the analogs block the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory genes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 4. promega.com [promega.com]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 10. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid protocol
An Application Note and Protocol for the Synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a significant scaffold in the design of bioactive molecules, including kinase inhibitors and other therapeutic agents[1][2][3]. This protocol details a reliable two-step synthetic sequence commencing with the commercially available 2-methyl-1H-pyrrolo[2,3-b]pyridine. The methodology involves a regioselective C3-alkylation via a Michael addition to ethyl acrylate, followed by saponification to yield the target carboxylic acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering detailed procedural steps, mechanistic insights, and characterization data.
Introduction and Strategic Overview
The 7-azaindole scaffold is a privileged structure in drug discovery due to its unique electronic properties and its ability to act as a bioisostere for indole, engaging in specific hydrogen bonding interactions with biological targets[4]. Functionalization of this core at the C3 position is a common strategy for elaborating molecular complexity and modulating pharmacological activity.
The synthetic strategy outlined herein is designed for efficiency and reliability. It avoids harsh conditions and utilizes readily available reagents. The two-key transformations are:
-
Michael Addition: The electron-rich pyrrole ring of the 7-azaindole core undergoes a conjugate addition to ethyl acrylate. This reaction is typically catalyzed by a base and selectively forms a new carbon-carbon bond at the C3 position, which is the most nucleophilic site of the unprotected pyrrolo[2,3-b]pyridine system.
-
Saponification: The resulting ethyl ester intermediate is hydrolyzed under basic conditions. This is an irreversible and high-yielding reaction that converts the ester to the corresponding carboxylate salt, which is then protonated to afford the final propanoic acid derivative[5].
Overall Synthetic Scheme
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the ethyl ester intermediate and its subsequent hydrolysis to the final acid.
Stage 1: Synthesis of Ethyl 3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
This procedure details the C3-alkylation of 2-methyl-7-azaindole with ethyl acrylate. The use of sodium hydride (NaH) as a base deprotonates the pyrrole nitrogen, increasing the nucleophilicity of the heterocyclic system and facilitating the Michael addition at the C3 position.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | 10.0 | 1.32 g |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 12.0 | 0.48 g |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 15.0 | 1.63 mL (1.50 g) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | - | 50 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed for extraction |
| Brine | NaCl (aq) | 58.44 | - | As needed for washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed for drying |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.32 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes. A slight evolution of hydrogen gas may be observed.
-
Reagent Addition: Add ethyl acrylate (1.63 mL, 15.0 mmol, 1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to afford the product as a pale yellow oil or solid.
-
Expected Yield: 75-85%
-
Characterization (Expected): ¹H NMR should show characteristic signals for the ethyl group (triplet and quartet) and the two methylene groups of the propanoate chain (two triplets). Mass spectrometry should confirm the molecular weight (M+H⁺ ≈ 233.13).
Stage 2: Synthesis of this compound
This stage involves the saponification of the ethyl ester intermediate to the target carboxylic acid. The reaction is carried out using sodium hydroxide in a mixed solvent system and is typically complete within a few hours at reflux.[5]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| Ethyl 3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | C₁₃H₁₆N₂O₂ | 232.28 | 7.5 (example) | 1.74 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 30.0 | 1.20 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 30 mL |
| Water | H₂O | 18.02 | - | 15 mL |
| Hydrochloric Acid (2 M aq) | HCl | 36.46 | - | As needed for pH adjustment |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed for extraction |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl ester intermediate (1.74 g, 7.5 mmol) in ethanol (30 mL).
-
Base Addition: Add a solution of sodium hydroxide (1.20 g, 30.0 mmol, 4.0 equiv) in water (15 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (10% Methanol in DCM) until the starting ester spot has completely disappeared.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of 2 M HCl. A precipitate should form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product oils out, extract the aqueous solution with dichloromethane or ethyl acetate (3 x 40 mL).
-
Final Purification: The extracted organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, typically as an off-white or tan solid. The product can be further purified by recrystallization if necessary.
-
Expected Yield: 90-98%
-
Characterization (Expected): ¹H NMR will show the disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton. Mass spectrometry should confirm the molecular weight (M+H⁺ ≈ 205.09).
Workflow and Process Visualization
The following diagram illustrates the general laboratory workflow for each synthetic stage.
Caption: General laboratory workflow for the two-stage synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Stage 1: Low Yield of Ester | Incomplete deprotonation; wet solvent/reagents. | Ensure THF is anhydrous. Use fresh, high-quality NaH. Allow sufficient time for deprotonation before adding acrylate. |
| Side reactions (e.g., polymerization of acrylate). | Add ethyl acrylate slowly at 0 °C to control the exotherm. | |
| Stage 1: Multiple Products | N-alkylation or di-alkylation. | While C3-alkylation is favored, N-alkylation can occur. Ensure slow addition and controlled temperature. Column chromatography should separate isomers. |
| Stage 2: Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the amount of NaOH to 4-5 equivalents. Extend the reflux time and monitor carefully by TLC. |
| Stage 2: Difficulty in Isolation | Product is oily or partially soluble in water. | If precipitation is incomplete, perform a thorough extraction with a suitable organic solvent like EtOAc or DCM. |
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound. By leveraging a regioselective Michael addition and a straightforward saponification, this key synthetic intermediate can be prepared in high yield over two steps. This application note serves as a practical guide for chemists, enabling the efficient production of this compound for further use in research and drug discovery programs.
References
- Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 2-methyl.
- Larsen, M. H., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(21), 6683.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
- Ghattas, M. A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(18), 4238.
- Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M555.
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]
-
Kudryavtsev, K. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(22), 8003. Available at: [Link]
- Clark, J. (2004). HYDROLYSING ESTERS. Chemguide.
Sources
- 1. ajol.info [ajol.info]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1H-pyrrolo[2,3-b]pyridine, 2-methyl- | Properties, Applications, Safety Data & Synthesis | Reliable Supplier China [pipzine-chem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Illuminating the Structure: A Guide to the Analytical Characterization of 1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers, scientists, and drug development professionals. Its structural resemblance to indole, with a bioisosteric replacement of the C-7 carbon with a nitrogen atom, imparts unique physicochemical properties that enhance drug-target interactions, improve aqueous solubility, and offer novel intellectual property opportunities.[1] The 7-azaindole moiety is a key component in a range of biologically active compounds, from kinase inhibitors in oncology to agents targeting neurodegenerative diseases and infectious agents.[2][3][4]
Given its critical role, the unambiguous characterization of 7-azaindole and its derivatives is paramount to ensure purity, confirm identity, and elucidate structure-activity relationships (SAR). This comprehensive guide provides a detailed overview of the primary analytical methods employed for the characterization of this important molecule, complete with field-proven insights and step-by-step protocols.
A Multi-Faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient for the complete characterization of a molecule like 7-azaindole. A synergistic approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a holistic understanding of its structure and purity. The choice of methods is dictated by the specific question at hand – be it routine purity assessment, definitive structural confirmation of a novel derivative, or quantitative analysis in a complex matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and 7-azaindole is no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecule's connectivity, chemical environment of individual atoms, and stereochemistry.
Expert Insights: Decoding the NMR Spectrum of 7-Azaindole
The presence of the pyridine ring in 7-azaindole significantly influences the chemical shifts of the protons and carbons compared to indole. The nitrogen atom at position 7 acts as an electron-withdrawing group, leading to a general downfield shift of the protons on the pyridine ring. The pyrrole ring protons, while also affected, maintain their characteristic chemical shifts. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in substituted derivatives.[5]
Data Presentation: Typical NMR Chemical Shifts for 1H-pyrrolo[2,3-b]pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (NH) | ~10.90 (broad singlet) | - |
| H-2 | ~7.24 | ~128.0 |
| H-3 | ~6.99 | ~100.0 |
| H-4 | ~7.98 | ~142.0 |
| H-5 | ~7.12 | ~116.0 |
| H-6 | ~8.46 | ~148.0 |
| C-2 | - | ~128.0 |
| C-3 | - | ~100.0 |
| C-3a | - | ~129.0 |
| C-4 | - | ~142.0 |
| C-5 | - | ~116.0 |
| C-6 | - | ~148.0 |
| C-7a | - | ~150.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources.[6][7][8][9]
Experimental Protocol: ¹H NMR Purity and Identity Confirmation
This protocol outlines a standard procedure for acquiring a ¹H NMR spectrum for purity assessment and identity confirmation of a 7-azaindole sample.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 7-azaindole sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider include:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.[10]
-
Relaxation Delay (d1): 1-5 seconds. For quantitative purposes, a longer delay (at least 5 times the longest T1) is crucial.[10]
-
Number of Scans: Typically 8-16 scans for a sufficient signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).
-
Compare the observed chemical shifts, coupling constants, and integration values to a reference spectrum or theoretical values to confirm the structure and assess purity.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of 7-azaindole and its derivatives with high accuracy. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture, including impurities and metabolites.[11]
Expert Insights: Interpreting the Mass Spectrum of 7-Azaindole
In its most common application with electrospray ionization (ESI), 7-azaindole will typically be observed as the protonated molecule [M+H]⁺ in positive ion mode.[12] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, can yield valuable structural information based on the observed fragmentation patterns.
Experimental Protocol: LC-MS for Identity Confirmation and Purity Analysis
This protocol provides a general method for the analysis of 7-azaindole using LC-MS.
-
Sample Preparation:
-
Prepare a stock solution of the 7-azaindole sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ESI is generally preferred for 7-azaindole.
-
Scan Range: A scan range of m/z 50-500 is typically sufficient.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated 7-azaindole ([C₇H₆N₂ + H]⁺ = 119.06).
-
Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight.
-
Assess the purity by integrating the peak area of the main compound relative to any impurity peaks in the chromatogram.
-
Visualization: Analytical Workflow for 7-Azaindole Characterization
Caption: A typical workflow for the comprehensive characterization of 1H-pyrrolo[2,3-b]pyridine.
Chromatographic Methods: Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of 7-azaindole and its derivatives in research and quality control settings.[10] Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is also a viable technique, particularly for analyzing volatile derivatives or for detecting residual solvents.[13]
Expert Insights: Developing a Robust HPLC Method
For 7-azaindole, a reversed-phase HPLC method is most common.[1][14] The choice of column, mobile phase, and detector wavelength are critical for achieving good separation and sensitivity. A C18 column is a versatile starting point. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid or phosphoric acid to improve peak shape.[14] UV detection is well-suited for 7-azaindole due to its strong chromophore, with detection wavelengths typically set around 254 nm or 280 nm.[1][15]
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic or Gradient Elution: For a simple purity check, an isocratic method (e.g., 60:40 Acetonitrile:Water) may suffice.[1] For more complex mixtures, a gradient is recommended.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the 7-azaindole sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Reference Standard Solution: If available, prepare a solution of a certified reference standard at a similar concentration.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution and record the chromatogram.
-
If quantifying against a standard, inject the reference standard solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Vibrational and Electronic Spectroscopy: Complementary Structural Information
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary information for the characterization of 7-azaindole.
FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 7-azaindole, key characteristic peaks include the N-H stretch of the pyrrole ring (typically a broad peak around 3100-3500 cm⁻¹) and C-H, C=C, and C-N stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).[16][17]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of 7-azaindole acts as a chromophore, resulting in characteristic UV absorption maxima.[12][18] These spectra can be useful for quantitative analysis using the Beer-Lambert law and for studying interactions with other molecules or solvents.[19]
X-Ray Crystallography: The Definitive Structure
For absolute structural confirmation, single-crystal X-ray crystallography is the gold standard.[20] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting structural information is unambiguous. Several crystal structures of 7-azaindole derivatives have been reported, providing valuable insights into their solid-state packing and intermolecular interactions.[6][21]
Conclusion: A Synergistic and Validated Approach
The comprehensive characterization of 1H-pyrrolo[2,3-b]pyridine is a critical undertaking in modern chemical research and drug development. A judicious combination of NMR spectroscopy for detailed structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment forms the foundation of a robust analytical strategy. Complementary techniques such as FTIR, UV-Vis, and X-ray crystallography provide further layers of confirmation and insight. By following the detailed protocols and expert insights provided in this guide, researchers can confidently and accurately characterize this vital heterocyclic scaffold, ensuring the integrity and reliability of their scientific endeavors.
References
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- Zia, M., et al. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1).
- Chakraborty, D., & Guchhait, N. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
- Wiley-VCH. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[FTIR] - Spectrum. SpectraBase.
- BenchChem. (2025). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques.
- Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
- Lu, D., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
- Mondal, K., et al. (n.d.). (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and...). ResearchGate.
- El-Faham, A., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Huang, P.-H., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC - NIH.
- Huang, P.-H., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC - NIH.
- Wiley-VCH. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Liu, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Gillespie, J. R., et al. (2014). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC.
- Wang, Y., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online.
- Huang, Y., et al. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. The Journal of Physical Chemistry - ACS Publications.
- BenchChem. (2025). Application Notes and Protocols for Investigating Excited-State Proton Transfer in 7-Azaindole.
- ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
- Huang, P.-H., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. ResearchGate.
- Coin, I., et al. (2024). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Sensors.
- Zocher, F., et al. (n.d.). RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing... ResearchGate.
- Yudin, A. K., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society - ACS Publications.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal.
- Wiley-VCH. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. IDEAS.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
- NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
- ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum.
- Lapinski, L., et al. (1998). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions.
- Kamal, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 14. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in Cell Culture
For Research Use Only.
Introduction: Unveiling the Potential of a Novel Pyrrolo[2,3-b]pyridine Compound
The compound 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid belongs to the pyrrolo[2,3-b]pyridine class of molecules. This heterocyclic scaffold is a cornerstone in the development of targeted therapies due to its structural similarity to the purine core of ATP, enabling it to function as a competitive inhibitor for a variety of protein kinases. While direct biological data for this specific propanoic acid derivative is not extensively published, its core structure is prevalent in a significant number of potent Janus kinase (JAK) inhibitors.[1][2] This document, therefore, presents a detailed guide for researchers on the hypothesized use of this compound as a JAK inhibitor in a cell culture setting.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in various diseases, particularly in cancers and autoimmune disorders.[1][3] The canonical JAK-STAT signaling cascade is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[4]
This application note provides a comprehensive framework for investigating the effects of this compound on the JAK-STAT pathway, encompassing protocols for compound handling, cell-based assays to determine its biological activity, and methods to elucidate its mechanism of action.
Hypothesized Mechanism of Action
Based on its structural scaffold, it is hypothesized that this compound acts as an ATP-competitive inhibitor of JAK kinases. By occupying the ATP-binding pocket of JAKs, the compound is presumed to prevent the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of target genes involved in inflammation and cell proliferation.
Figure 1: Hypothesized inhibition of the JAK-STAT signaling pathway.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cell line of interest (e.g., HEL, TF-1, or other cytokine-dependent cell lines)
-
96-well and 6-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol for Compound Preparation and Handling
The proper handling and preparation of small molecule inhibitors are critical for obtaining reproducible results.[5]
Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of the compound (Molecular Weight: 204.22 g/mol ), add 489.6 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Experimental Design and Protocols
The following protocols provide a framework for assessing the biological activity of this compound.
Figure 2: A generalized workflow for assessing inhibitor efficacy.
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] It is a fundamental step to determine the concentration of the compound that inhibits 50% of cell viability (IC50).
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol allows for the direct assessment of the compound's effect on the JAK-STAT signaling pathway by measuring the phosphorylation status of a key downstream target, STAT3.[8]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified duration (e.g., 2-24 hours). If the cell line requires cytokine stimulation for STAT activation, pre-treat with the inhibitor for 1-2 hours before adding the cytokine (e.g., IL-6 or IFN-γ).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 (as a loading control) overnight at 4°C with gentle agitation. A GAPDH antibody should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL detection reagent. Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific inhibition of phosphorylation.
Data Presentation and Interpretation
A clear presentation of quantitative data is essential for interpreting the compound's efficacy.
Table 1: Comparative IC50 Values of JAK Inhibitors
This table provides a reference for the expected potency of JAK inhibitors in different cell lines. The IC50 for this compound should be determined experimentally and can be compared to these known values.
| Inhibitor | Primary Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | Hypothesized: JAK | (User's Cell Line) | To be determined | N/A |
| Tofacitinib | Pan-JAK (JAK3 preference) | Various | 1 - 112 | [9] |
| Ruxolitinib | JAK1/JAK2 | Various | 2.8 - 3.3 | [9] |
| Baricitinib | JAK1/JAK2 | Various | 5.7 - 5.9 | [9] |
| Filgotinib | JAK1 | Various | 10 - 28 | [9] |
Interpreting Western Blot Results
A dose-dependent decrease in the ratio of phosphorylated STAT3 to total STAT3 in cells treated with this compound would strongly support the hypothesis that the compound inhibits the JAK-STAT pathway.[10][11] No significant change in the levels of total STAT3 or GAPDH should be observed, indicating that the compound's effect is on the signaling pathway rather than on overall protein expression and that equal amounts of protein were loaded in each lane.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in MTT assay | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the plate.- Ensure proper mixing of reagents.[12] |
| No or weak signal in Western blot | - Ineffective primary antibody- Insufficient protein loading- Incomplete protein transfer | - Validate the primary antibody with a positive control.- Increase the amount of protein loaded.- Confirm transfer efficiency with Ponceau S staining. |
| High background in Western blot | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent.- Titrate the primary antibody to an optimal concentration.- Increase the number and duration of washes. |
| Compound precipitates in culture medium | - Poor solubility of the compound | - Ensure the stock solution is fully dissolved in DMSO before diluting in medium.- Do not exceed the solubility limit in the final working concentration.- Prepare fresh working solutions for each experiment.[5] |
References
-
Al-Jomah, N., & Al-Zoghaibi, F. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. PMC. [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Janus kinase inhibitor. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]
-
ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). AG490 effects on JAK2/STAT pathway. A : Western blot analysis of.... [Link]
-
RMD Open. (n.d.). JAKinib IC 50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. [Link]
-
Masamune, A., et al. (2004). Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells. PMC. [Link]
-
D'Amore, C., et al. (2015). Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB. CORE. [Link]
-
Winter, D., et al. (2014). Heterodimeric JAK-STAT Activation as a Mechanism of Persistence to JAK2 Inhibitor Therapy. NIH. [Link]
-
ResearchGate. (n.d.). Western blot of p-STAT3 and p-JAK. ∗P<0.05 vs. Control. [Link]
-
Viita, C., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. NIH. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]
- Google Patents. (n.d.). US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.
-
Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. MDPI. [Link]
Sources
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 7-Azaindole Derivatives as Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Rise of the 7-Azaindole Scaffold in Kinase-Directed Drug Discovery
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued classes of drug targets. Within the vast landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a high propensity for binding to this important enzyme family.[1][2][3]
The power of the 7-azaindole core lies in its bioisosteric relationship with the purine system of ATP, the natural substrate for kinases.[1] Specifically, the 7-azaindole moiety is an exceptional "hinge-binding" motif. The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows the scaffold to form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the binding of adenine and anchoring the inhibitor within the ATP-binding pocket.[4][5][6] This ATP-competitive mechanism is the predominant mode of action for most 7-azaindole-based kinase inhibitors.[4][7] The versatility of this scaffold has led to the development of inhibitors against a wide array of kinases, including Aurora Kinase, p38 MAP Kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR), and has culminated in approved drugs such as the BRAF inhibitor Vemurafenib.[1][5][6][8]
This document provides an in-depth guide for researchers, covering the foundational synthesis, in vitro profiling, and cellular evaluation of novel 7-azaindole derivatives as kinase inhibitors.
Part 1: Synthesis of 7-Azaindole Derivatives
The chemical tractability of the 7-azaindole core allows for extensive structure-activity relationship (SAR) studies. Substitutions at various positions can be tailored to enhance potency, improve selectivity, and optimize pharmacokinetic properties. A common strategy involves palladium-catalyzed cross-coupling reactions to install diverse functionalities.
General Synthetic Workflow
The following diagram outlines a representative synthetic route, which is a versatile method for creating a library of substituted 7-azaindole compounds.[1]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Application Notes & Protocols for High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structure, featuring a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N), mimics the hinge-binding motif of ATP, making it an exceptional starting point for the design of kinase inhibitors.[2][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, compounds built on the 7-azaindole framework are frequently investigated as potent and selective inhibitors for targets such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and RAF kinases.[2][6][7]
High-Throughput Screening (HTS) is the cornerstone of identifying novel hits from large compound libraries that modulate the activity of a biological target.[8] This guide provides an in-depth overview and detailed protocols for robust HTS assays tailored for the discovery and characterization of 1H-pyrrolo[2,3-b]pyridine-based inhibitors, with a primary focus on kinase targets.
Section 1: Biochemical Assays for Direct Target Engagement
Biochemical assays are indispensable for primary screening as they directly measure the interaction between a compound and its purified target protein, free from the complexities of a cellular environment.[5] This allows for a clean, quantitative assessment of inhibitory activity. For 7-azaindole libraries targeting kinases, several homogenous, "mix-and-read" assay formats are particularly well-suited for HTS.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a highly sensitive and robust technology for HTS. It overcomes interference from compound autofluorescence and scattered light by using a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore and introducing a time delay between excitation and signal detection.[9]
Principle of Operation: In a kinase binding assay, a biotinylated kinase is bound to a streptavidin-lanthanide donor. A fluorescent tracer that binds to the kinase's ATP pocket acts as the acceptor. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal.[10][11] A 1H-pyrrolo[2,3-b]pyridine compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.[10]
Caption: Workflow for a competitive TR-FRET kinase binding assay.
Objective: To determine the IC50 value of 1H-pyrrolo[2,3-b]pyridine test compounds against a purified kinase.
Materials:
-
Kinase of interest (e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody (or similar Tb-based donor)[12]
-
Fluorescent Kinase Tracer (acceptor) appropriate for the target
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds in 100% DMSO
-
Low-volume, 384-well black assay plates
-
TR-FRET enabled microplate reader
Procedure: [13]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of compound dilutions to the assay plate, leaving columns for controls.
-
Controls:
-
0% Inhibition (No Compound): Add an equivalent volume of DMSO.
-
100% Inhibition (No Kinase): Wells containing all components except the kinase.
-
100% Displacement Control: Wells with a high concentration of a known inhibitor.[9]
-
-
Reagent Preparation:
-
Prepare a 3X solution of the Kinase/Eu-Antibody complex in assay buffer.
-
Prepare a 3X solution of the fluorescent tracer in assay buffer.
-
Note: Final concentrations must be optimized for each kinase, but typical values are 5 nM kinase, 2 nM antibody, and 10-30 nM tracer.[13]
-
-
Reagent Addition:
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of the 3X Kinase/Eu-Antibody solution to all wells except the "No Kinase" controls.
-
Add 5 µL of the 3X Tracer solution to all wells. The total volume is now 15 µL.
-
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled reader. Set the excitation wavelength to 340 nm and record emission at two wavelengths: the donor emission (e.g., 615 nm for Europium) and the acceptor emission (e.g., 665 nm). A delay time of 50-100 µs is critical.[9]
-
Data Analysis:
-
Calculate the Emission Ratio for each well: (Acceptor Emission / Donor Emission).
-
Calculate Percent Inhibition: 100 * (1 - (Ratio_Test - Ratio_100%_Inhib) / (Ratio_0%_Inhib - Ratio_100%_Inhib))
-
Plot Percent Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Fluorescence Polarization (FP) Assays
FP is a homogenous technique that measures changes in the rotational speed of a fluorescent molecule in solution.[15][16] It is a simple, cost-effective "mix-and-read" method widely used for HTS.[15][17][18]
Principle of Operation: The assay relies on a small, fluorescently labeled molecule (a tracer) that binds to the target protein. When excited with polarized light, the small, free-tumbling tracer emits depolarized light (low FP). When bound to the much larger protein, its rotation is slowed, and it emits highly polarized light (high FP). A competitive inhibitor, such as a 7-azaindole compound, will displace the tracer, causing a decrease in the FP signal.[15][18]
Caption: AlphaScreen principle: Kinase activity brings beads together, generating a signal. Inhibitors prevent this interaction.
Assay Technology Comparison
| Feature | TR-FRET | Fluorescence Polarization (FP) | AlphaScreen |
| Principle | Time-Resolved FRET | Molecular Rotation | Luminescent Proximity |
| Readout | Ratio of two emission wavelengths | Millipolarization (mP) units | Luminescence (Counts) |
| Pros | High S/B, low interference, robust | Simple, low cost, fewer reagents [15] | High sensitivity, large assay window |
| Cons | Requires specific tracers, can be expensive | Lower sensitivity, interference from light scatter | Sensitive to light, singlet oxygen quenchers |
| Primary Use Case | Binding or activity assays | Binding assays | Binding or activity assays |
Section 2: Cell-Based Assays for Mechanistic Validation
While biochemical assays are excellent for primary screening, they do not provide information on cell permeability, off-target effects, or engagement with the target in its native environment. Cell-based assays are a critical next step to validate hits and understand their mechanism of action. [19]
Luciferase Reporter Gene Assays
Luciferase reporter assays are a powerful tool for monitoring the activity of specific cell signaling pathways. [19][20]They are highly adaptable and can be engineered for HTS to screen for compounds that modulate pathway activity. [21][22] Principle of Operation: A reporter cell line is engineered to contain a plasmid where the expression of a luciferase enzyme is controlled by a promoter containing response elements for a specific transcription factor. [19]For example, if a target kinase activates transcription factor 'X', the cell line would use an 'X'-responsive promoter to drive luciferase expression. When the pathway is active, the transcription factor binds the promoter, producing luciferase, which can be measured by adding a substrate (e.g., luciferin) and detecting the resulting luminescence. A 1H-pyrrolo[2,3-b]pyridine inhibitor of the upstream kinase will block this cascade, leading to a decrease in the luminescent signal.
Caption: Inhibition of a target kinase by a 7-azaindole compound blocks the signaling cascade, reducing luciferase expression and light output.
Objective: To measure the effect of test compounds on the activity of a specific kinase-mediated signaling pathway in living cells.
Materials:
-
Luciferase reporter stable cell line (e.g., HEK293 with an NF-κB or STAT3 reporter construct) [22]* Cell culture medium (e.g., DMEM with 10% FBS)
-
Pathway stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3)
-
Test compounds in DMSO
-
Solid white, 384-well clear-bottom tissue culture plates
-
Luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™)
-
Luminometer-capable plate reader
Procedure:
-
Cell Plating: Seed the reporter cells into 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add test compounds (e.g., 50 nL) to the cells. It is common to pre-incubate with the compounds for 1 hour before adding the stimulus.
-
Pathway Stimulation: Add the specific stimulus at its EC80 concentration to all wells except the "unstimulated" controls.
-
Incubation: Incubate the plates for a duration optimized for the specific pathway (typically 6-24 hours) at 37°C, 5% CO2.
-
Lysis and Signal Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add a volume of detection reagent equal to the volume of culture medium in the well (e.g., 20 µL). This reagent typically combines cell lysis agents and the luciferase substrate.
-
Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
-
Plate Reading: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by subtracting the average signal from unstimulated wells.
-
Calculate Percent Inhibition relative to stimulated wells containing only DMSO.
-
Plot the results and determine IC50 values as described previously.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for the development of targeted therapeutics, particularly kinase inhibitors. A successful HTS campaign relies on the strategic selection and meticulous execution of appropriate assays. By starting with robust, direct-binding biochemical assays like TR-FRET or FP, researchers can efficiently identify potent hits. Subsequent validation using cell-based reporter assays provides crucial mechanistic insights and confirms on-target activity in a more physiologically relevant context. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to effectively screen these promising compounds and accelerate the journey from lab to lead.
References
- Vertex AI Search. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. Retrieved January 16, 2026.
-
PubMed. (n.d.). Fluorescence polarization assays in small molecule screening. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved January 16, 2026, from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 16, 2026, from [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 7). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved January 16, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 16, 2026, from [Link]
-
BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved January 16, 2026, from [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. Retrieved January 16, 2026, from [Link]
-
LabLogic Systems. (n.d.). 514-004 AlphaScreen.xlsx. Retrieved January 16, 2026, from [Link]
- Thermo Fisher Scientific. (n.d.). Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Retrieved January 16, 2026.
-
National Institutes of Health. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (n.d.). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 16, 2026, from [Link]
-
RSC Publishing. (2021, June 9). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved January 16, 2026, from [Link]
-
PubMed. (2021, July 1). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved January 16, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved January 16, 2026, from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved January 16, 2026, from [Link]
-
BPS Bioscience. (2023, July 18). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Retrieved January 16, 2026, from [Link]
- Promega. (n.d.). Luciferase reporter assays: Powerful, adaptable tools for cell biology research. Retrieved January 16, 2026.
-
PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved January 16, 2026, from [Link]
-
ScienceDirect. (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Retrieved January 16, 2026, from [Link]
-
Signosis. (n.d.). Luciferase Reporter Stable Cell Lines. Retrieved January 16, 2026, from [Link]
-
QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Retrieved January 16, 2026, from [Link]
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved January 16, 2026.
-
Princeton University. (n.d.). High-Throughput Screening Assays | Department of Molecular Biology. Retrieved January 16, 2026, from [Link]
Sources
- 1. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assays in small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 20. static.fishersci.eu [static.fishersci.eu]
- 21. Versatile Luciferases: New Tools for Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. signosisinc.com [signosisinc.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Azaindole Derivatives
Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic motif that has garnered immense interest from the medicinal chemistry community.[1] Its structural resemblance to indole, a cornerstone in numerous biologically active compounds, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows 7-azaindole derivatives to act as versatile pharmacophores.[2] Consequently, this scaffold is a key component in a multitude of therapeutic agents, including potent kinase inhibitors for oncology, antiviral compounds, and central nervous system agents. The development of robust and efficient synthetic methodologies to functionalize the 7-azaindole core is therefore a critical endeavor in the pursuit of novel drug candidates.[1][3]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction and derivatization of the 7-azaindole skeleton.[4] These methods offer a modular and highly convergent approach, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance and under relatively mild conditions. This guide provides an in-depth exploration of the primary palladium-catalyzed strategies for 7-azaindole synthesis and functionalization, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.
Strategic Approaches to 7-Azaindole Functionalization
The functionalization of the 7-azaindole ring can be achieved at various positions, with each site offering unique opportunities for modulating the pharmacological profile of the resulting molecule. Palladium catalysis provides a predictable and regioselective means to introduce substituents at the C2, C3, C4, C5, and C6 positions.[5] The choice of strategy often depends on the availability of starting materials, typically halogenated 7-azaindoles or appropriately substituted aminopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the arylation and heteroarylation of the 7-azaindole nucleus.[6] This reaction involves the coupling of a halo-7-azaindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the halo-7-azaindole, forming a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this rate-limiting step.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic borate species, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, yielding the desired C-C coupled product and regenerating the active Pd(0) catalyst.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a halo-7-azaindole with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[8]
Materials:
-
Halo-7-azaindole (e.g., 4-chloro-7-azaindole, 1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol (1:1), Dioxane, or DMF)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the halo-7-azaindole, boronic acid, palladium precatalyst, ligand, and base.
-
Atmosphere Exchange: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen which can interfere with the catalytic cycle.
-
Reaction: Heat the mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate technique (TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Position | Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| C6 | Br | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 | 67-93 | [8] |
| C4 | Cl | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | MeCN/H₂O | Reflux | High | [4] |
| C2 | I | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 100 | 60-86 | [5] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[9] In the context of 7-azaindole synthesis, it is frequently used as a key step in a two-step sequence involving coupling followed by an intramolecular cyclization to construct the pyrrole ring.[10]
Mechanistic Rationale
The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI).
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the halo-aminopyridine to a Pd(0) species, followed by reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in pharmaceutical intermediates.
Generalized Protocol for Sonogashira Coupling and Cyclization
This protocol outlines the synthesis of a 2-substituted 7-azaindole from a 2-amino-3-iodopyridine precursor.[10]
Step A: Sonogashira Coupling
Materials:
-
2-Amino-3-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
Inert Atmosphere: Combine the 2-amino-3-iodopyridine, palladium catalyst, and CuI in a reaction vessel under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent, the base, and finally the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and purify the resulting 2-amino-3-(alkynyl)pyridine intermediate.
Step B: Intramolecular Cyclization
Materials:
-
2-Amino-3-(alkynyl)pyridine (1.0 equiv)
-
Base (e.g., KOtBu, 1.5 equiv)
-
18-Crown-6 (catalytic, ~10 mol%)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: Dissolve the alkynylpyridine intermediate in anhydrous toluene in a reaction vessel under an inert atmosphere.
-
Base and Additive: Add the base (KOtBu) and the phase-transfer catalyst 18-crown-6. The crown ether complexes the potassium cation, increasing the basicity and solubility of the KOtBu.[10]
-
Cyclization: Heat the mixture (e.g., 65 °C) until cyclization is complete.
-
Purification: After cooling, perform an aqueous work-up and purify the final 2-substituted 7-azaindole product by column chromatography.
| Starting Material | Alkyne | Coupling Conditions | Cyclization Conditions | Overall Yield (%) | Reference |
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | KOtBu, 18-Crown-6, Toluene | Good | [10] |
| 2-Amino-3-iodopyridine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | KOtBu, 18-Crown-6, Toluene | Good | [10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with a vast array of primary and secondary amines.[11] This reaction is indispensable for synthesizing N-substituted 7-azaindole derivatives, which are common motifs in kinase inhibitors.[12][13]
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-couplings.[11][14]
-
Oxidative Addition: Pd(0) adds to the halo-7-azaindole.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is often crucial for the catalytic cycle to proceed efficiently.
-
Reductive Elimination: The aryl group and the amido ligand are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is paramount to facilitate this final step and prevent side reactions like β-hydride elimination.[12]
Generalized Protocol for Buchwald-Hartwig Amination
This protocol details the amination of a 4-chloro-7-azaindole derivative with a secondary amine.[12]
Materials:
-
4-Chloro-7-azaindole derivative (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
RuPhos (0.10 equiv)
-
NaOtBu (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
Inert Setup: To an oven-dried reaction vial, add the 4-chloro-7-azaindole derivative, Pd(OAc)₂, and RuPhos. The use of pre-catalysts like RuPhos Pd G2 can simplify this process and improve reproducibility.[13]
-
Atmosphere Exchange: Seal the vial with a septum and purge with argon for 10 minutes.
-
Base Addition: Add the solid NaOtBu to the vial. The base should be fresh and handled in a glovebox if possible, as its quality is critical.
-
Amine Addition: In a separate vial, dissolve the secondary amine in anhydrous toluene. Add the amine solution to the reaction vial via syringe.
-
Reaction: Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via column chromatography.
| Halide Position | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C4 | Secondary | Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 100 | High | [12] |
| C4 | Primary/Secondary | RuPhos Pd G2 | LiHMDS | Dioxane | 80 | Good-Excellent | [13][15] |
| C4 | Phenols (C-O) | Pd(OAc)₂/Xantphos | K₂CO₃ | Dioxane | 110 | Good |
Heck Reaction and C-H Activation: Advanced Strategies
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, can be employed in cascade reactions to construct the 7-azaindole core itself. For instance, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides a direct route to substituted 7-azaindoles.[16][17] This powerful strategy builds the heterocyclic system in a single, efficient operation. The mechanism involves an initial C-N bond formation followed by an intramolecular Heck cyclization.[4][18]
Direct C-H Activation
A more recent and atom-economical frontier is the direct C-H activation of the 7-azaindole core.[19] This approach avoids the pre-functionalization step of installing a halide. While still a developing area for this specific heterocycle, palladium-catalyzed C-H arylation has been demonstrated, often requiring a directing group to achieve high regioselectivity.[20][21] For example, directing groups on the pyrrole nitrogen can direct arylation to specific positions on the carbocyclic ring.[20] This methodology holds great promise for streamlining the synthesis of complex 7-azaindole derivatives.
Troubleshooting and Key Considerations
-
Catalyst and Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) are often superior for challenging substrates as they promote both oxidative addition and reductive elimination.[12]
-
Base Sensitivity: The strength and solubility of the base can significantly impact the reaction outcome. Strong, non-coordinating bases like NaOtBu, K₃PO₄, and Cs₂CO₃ are common. For sensitive substrates, milder conditions should be explored.
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air and moisture is paramount for reproducibility and high yields.
-
Substrate Reactivity: The reactivity of aryl halides follows the order I > Br > Cl. Aryl triflates are also excellent coupling partners. The electronic nature of the 7-azaindole ring can also influence reactivity.
-
Protecting Groups: While many protocols work on the unprotected N-H of the 7-azaindole, N-protection (e.g., with a sulfonyl or benzyl group) can sometimes be necessary to prevent side reactions or improve solubility and yields.[4]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of 7-azaindole derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a reliable and modular toolkit for the construction of C-C and C-N bonds, enabling the rapid generation of diverse chemical libraries for drug discovery. As the field advances, the development of more efficient catalysts and the increasing application of C-H activation strategies will continue to expand the synthetic accessibility of this vital heterocyclic scaffold, empowering the development of next-generation therapeutics.
References
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152. [Link]
-
Reddy, B. V. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]
-
Online Inhibitor. (2022). To synthesize the azaindole based compound Suzuki coupling. [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(4), 1132–1135. [Link]
-
Sharma, U., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268–299. [Link]
-
Thiery, E., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. The Journal of Organic Chemistry, 72(11), 4212-4215. [Link]
-
Reddy, B. V. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. ResearchGate. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(32). [Link]
-
ResearchGate. (2025). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1469–1477. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]
-
Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7755–7766. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
-
ResearchGate. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[6]. [Link]
-
Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed. [Link]
-
ResearchGate. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link]
-
ResearchGate. (2020). Recent advances in the global ring functionalization of 7-azaindoles. [Link]
-
Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction[22]. [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4624–4627. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Semantic Scholar. (n.d.). [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. [Link]
-
Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. mhy1485.com [mhy1485.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 10. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Advanced Strategies for the One-Pot Synthesis of Substituted 7-Azaindoles
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discovery, acting as a crucial bioisostere for the natural indole nucleus. Its unique electronic properties and the presence of an additional hydrogen bond acceptor often lead to enhanced aqueous solubility, improved bioavailability, and novel intellectual property.[1] Consequently, the development of efficient and modular synthetic routes to access diversely substituted 7-azaindoles is of paramount importance. This application note provides an in-depth guide to several field-proven, one-pot synthetic methodologies that streamline the construction of these valuable compounds. By leveraging tandem catalysis, multi-component reactions, and domino sequences, these protocols offer significant advantages in terms of operational simplicity, atom economy, and rapid library generation.[2]
Introduction: The Strategic Value of One-Pot Syntheses
Traditional multi-step syntheses, while effective, are often plagued by challenges related to purification of intermediates, cumulative yield loss, and significant consumption of time and resources. One-pot reactions circumvent these issues by conducting multiple bond-forming events in a single reaction vessel without isolating intermediates. This approach is not merely a matter of convenience; it represents a paradigm shift towards more sustainable and efficient chemical manufacturing. For a scaffold as critical as 7-azaindole, one-pot strategies empower medicinal chemists to rapidly explore structure-activity relationships (SAR) by building molecular complexity from simple, readily available precursors.
This guide details three robust and versatile one-pot strategies for accessing substituted 7-azaindoles, each with distinct advantages and applications. We will explore:
-
Palladium-Catalyzed Sequential Cross-Coupling: A powerful method for constructing highly functionalized diaryl 7-azaindoles.
-
Domino Reaction via Sonogashira Coupling and Cyclization: An elegant approach for synthesizing 2-substituted 7-azaindoles from aminopyridines.
-
Alkali-Amide Mediated Domino Reaction: A novel and selective method for generating the 7-azaindole core from simple picolines and aldehydes.
Strategy 1: Palladium-Catalyzed Sequential Suzuki-Miyaura Cross-Coupling
This strategy is exceptionally effective for the synthesis of C3,C6-diaryl 7-azaindoles, which are of interest as potential therapeutic agents, including HIV-1 integrase inhibitors.[3] The methodology relies on the differential reactivity of C-I and C-Cl bonds in a palladium-catalyzed Suzuki-Miyaura reaction, allowing for a controlled, sequential arylation in a single pot.
Mechanistic Rationale
The process begins with a chemo-selective Suzuki-Miyaura coupling at the more reactive C3-Iodo position under milder conditions. Following the completion of the first coupling, the reaction temperature is elevated, and a fresh charge of catalyst and ligand is introduced to facilitate the second coupling at the more robust C6-Chloro position. The choice of a highly active ligand, such as SPhos, is critical for achieving high efficiency in both steps.
Figure 1: Workflow for one-pot sequential Suzuki-Miyaura diarylation.
Protocol 1: One-Pot Synthesis of 3,6-Diaryl-7-Azaindoles
This protocol is adapted from an efficient method for synthesizing diverse C3,C6-diaryl 7-azaindoles.[3]
Materials and Reagents:
-
6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv)
-
Arylboronic acid for C3 position (Ar¹-B(OH)₂, 1.1 equiv)
-
Arylboronic acid for C6 position (Ar²-B(OH)₂, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sphos (2-(Dicyclohexylphosphino)2′,6′-dimethoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃, 4.0 equiv total)
-
Toluene and Ethanol (1:1 mixture), degassed
-
Anhydrous reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), Ar¹-B(OH)₂ (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), SPhos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the degassed toluene/ethanol (1:1) solvent mixture.
-
Stir the reaction mixture at 60 °C and monitor for the consumption of the starting material (typically by TLC or LC-MS).
-
Scientist's Note: The lower temperature and catalyst loading are optimized for the selective activation of the C-I bond over the C-Cl bond. Careful monitoring is key to prevent side reactions.
-
Once the first coupling is complete, add the second arylboronic acid, Ar²-B(OH)₂ (1.1 equiv), along with an additional charge of Pd₂(dba)₃ (0.10 equiv), SPhos (0.20 equiv), and Cs₂CO₃ (2.0 equiv) to the reaction vessel.
-
Increase the reaction temperature to 110 °C and continue stirring for 12-24 hours, or until the reaction is complete.
-
Scientist's Note: The increased temperature and higher catalyst/ligand loading are necessary to activate the less reactive C-Cl bond for the second Suzuki coupling.[3]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,6-diaryl-7-azaindole.
Representative Data
| Entry | Ar¹ Group (C3) | Ar² Group (C6) | Yield (%) |
| 1 | Phenyl | Phenyl | 88 |
| 2 | 4-Tolyl | 4-Tolyl | 85 |
| 3 | 4-MeO-Ph | 4-MeO-Ph | 82 |
| 4 | 4-F-Ph | 4-F-Ph | 75 |
| Data adapted from Sharma, R. et al., ACS Omega (2023).[3] |
Strategy 2: Tandem Sonogashira Coupling and Cyclization
The Sonogashira cross-coupling reaction is a cornerstone of C-C bond formation.[4] When applied to appropriately substituted aminopyridines, it enables a powerful one-pot tandem sequence where the initial coupling is followed by an intramolecular cyclization to form the 7-azaindole core. This method is highly versatile for installing a wide range of substituents at the C2 position.
Mechanistic Rationale
The reaction proceeds via a standard palladium/copper co-catalyzed Sonogashira coupling between an amino-iodopyridine and a terminal alkyne.[5] Once the alkynylpyridine intermediate is formed, a base (such as potassium tert-butoxide) facilitates the intramolecular C-N cyclization onto the alkyne, a process often referred to as a 5-endo-dig cyclization, to yield the 2-substituted 7-azaindole.
Figure 2: Tandem Sonogashira coupling and C-N cyclization pathway.
Protocol 2: One-Pot Synthesis of 2-Substituted 7-Azaindoles
This protocol is based on an efficient, protecting-group-free synthesis.[5][6]
Materials and Reagents:
-
2-Amino-3-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Potassium tert-butoxide (KOtBu, 1.5 equiv)
-
18-Crown-6 (0.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, triethylamine (3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the mixture at room temperature for 4-6 hours until the Sonogashira coupling is complete (monitor by TLC).
-
Scientist's Note: The Sonogashira coupling is typically exothermic and proceeds smoothly at room temperature. The triethylamine acts as both the base and a solvent.
-
To the same reaction vessel, add potassium tert-butoxide (1.5 equiv) and 18-crown-6 (0.1 equiv).
-
Heat the reaction mixture to 65 °C and stir for 2-4 hours.
-
Scientist's Note: The use of 18-crown-6 is crucial as it sequesters the potassium cation, increasing the nucleophilicity of the tert-butoxide anion and facilitating the cyclization at a lower temperature.[5]
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the pure 2-substituted 7-azaindole.
Strategy 3: Alkali-Amide Mediated Domino Synthesis
A recent innovation in 7-azaindole synthesis involves a remarkable domino reaction where the choice of an alkali-amide base dictates the final product, yielding either 7-azaindoles or their reduced 7-azaindoline counterparts. This method highlights the profound effect that counterions (Li⁺ vs. K⁺) can have on the reaction pathway.
Mechanistic Rationale
The reaction starts with the deprotonation of 2-fluoro-3-methylpyridine by an alkali amide base [MN(SiMe₃)₂] to form a benzylic anion. This anion adds to an arylaldehyde to form an alkoxide intermediate. Here, the pathway diverges:
-
With LiN(SiMe₃)₂ (LiHMDS): The lithium alkoxide intermediate undergoes an intramolecular SₙAr reaction, displacing the fluoride to form a 7-azaindoline.
-
With KN(SiMe₃)₂ (KHMDS): The reaction proceeds differently. It is proposed that an elimination occurs to form a styrenyl intermediate, which then undergoes cyclization and subsequent aromatization to furnish the 7-azaindole.
Figure 3: Counterion-controlled selective synthesis of 7-azaindoles vs. 7-azaindolines.
Protocol 3: One-Pot Synthesis of 3-Aryl-7-azaindoles
This protocol is adapted from the selective synthesis developed by Wang, Q. et al.
Materials and Reagents:
-
2-Fluoro-3-methylpyridine (1.0 equiv)
-
Arylaldehyde (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂, 3.0 equiv)
-
Diisopropyl ether (iPr₂O), anhydrous
Procedure:
-
In an oven-dried reaction tube equipped with a magnetic stir bar, add potassium bis(trimethylsilyl)amide (3.0 equiv).
-
Seal the tube with a septum and purge with argon.
-
Add anhydrous diisopropyl ether, followed by 2-fluoro-3-methylpyridine (1.0 equiv) and the arylaldehyde (1.0 equiv).
-
Scientist's Note: The order of addition can be critical. Ensure all reagents and solvents are strictly anhydrous, as alkali amides are extremely sensitive to moisture.
-
Heat the sealed reaction tube to 110 °C in a preheated oil bath or heating block.
-
Stir vigorously for 12 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the 3-aryl-7-azaindole.
Summary and Comparative Analysis
| Strategy | Starting Materials | Key Reagents | Pros | Cons |
| Sequential Suzuki | Dihalo-7-azaindole, Boronic acids | Pd catalyst, SPhos ligand | Excellent for diaryl products; high yields; broad scope.[3] | Requires specific dihalo starting material; multiple catalyst additions. |
| Tandem Sonogashira | Amino-iodopyridine, Alkynes | Pd/Cu catalysts, KOtBu | Protecting-group free; modular C2 substitution; mild conditions.[5][6] | Sensitive to catalyst poisoning; requires terminal alkynes. |
| Alkali-Amide Domino | Fluoro-picoline, Aldehydes | KN(SiMe₃)₂ | Uses simple, inexpensive starting materials; novel transformation. | Requires strictly anhydrous conditions; uses superstoichiometric strong base. |
Conclusion
The one-pot synthesis of substituted 7-azaindoles represents a significant advancement in synthetic efficiency, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science. The palladium-catalyzed sequential coupling, tandem Sonogashira-cyclization, and innovative alkali-amide mediated domino reactions each provide powerful and distinct solutions for accessing this important heterocyclic core. By understanding the mechanistic underpinnings and procedural nuances of each method, researchers can select the optimal strategy to accelerate their research programs.
References
-
Sharma, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Alcaide, A. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Wang, Q., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
-
Kumar, V., et al. (1998). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
-
Iaroshenko, V. O., et al. (2015). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Link]
-
Mahadevan, I., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Iaroshenko, V. O., et al. (2015). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. [Link]
-
Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
-
Gribble, G. W. (2011). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
-
Plas, A., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. [Link]
-
ChemInform. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]
-
Chen, B., et al. (2012). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PubMed Central. [Link]
-
Walker, S. D., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Collge, P. S. S., et al. (2024). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. PubMed. [Link]
-
Sun, X., et al. (2006). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]
-
Walker, S. D., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central. [Link]
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Baxendale, I. R., et al. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [Link]
-
da Silva, A. C. S., et al. (2019). Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. Taylor & Francis Online. [Link]
-
Gribble, G. W. (1983). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. [Link]
-
Kulkarni, P. M., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
ChemInform. (2010). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. [Link]
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Azaindole synthesis [organic-chemistry.org]
Application of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in Cancer Research: A Factual Review
This document aims to provide a broader context by examining the relevance of the pyrrolo[2,3-b]pyridine core in oncology and the general role of related compounds, such as Janus kinase (JAK) inhibitors, in cancer therapy. This will offer researchers and drug development professionals a foundational understanding of the potential, yet currently unelucidated, therapeutic avenues for molecules of this class.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolo[2,3-b]pyridine ring system is a key pharmacophore in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a versatile platform for the design of molecules that can selectively interact with the ATP-binding pockets of various kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Janus Kinase (JAK) Inhibition: A Prominent Application
A significant area of research for pyrrolo[2,3-b]pyridine derivatives has been the development of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1] This pathway is integral to immune responses, inflammation, and hematopoiesis.[1][2] Aberrant JAK-STAT signaling is implicated in various malignancies, including myeloproliferative neoplasms and certain leukemias and lymphomas.[1]
Several approved and investigational drugs with a pyrrolo[2,3-b]pyridine or a related scaffold have demonstrated efficacy as JAK inhibitors.[1][3] These inhibitors function by competing with ATP for binding to the kinase domain of JAKs, thereby blocking the downstream phosphorylation and activation of STAT proteins. This interruption of the signaling cascade can lead to reduced cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.
Hypothetical Mechanism of Action and Research Directions
While no specific mechanism of action has been published for 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, its structural similarity to known kinase inhibitors suggests potential avenues for investigation. The propanoic acid side chain could influence solubility, cell permeability, and binding interactions within a target protein.
Future research to elucidate the potential of this compound in cancer could involve the following experimental workflows:
Diagram: General Kinase Inhibitor Screening Workflow
Caption: A hypothetical workflow for evaluating a novel pyrrolo[2,3-b]pyridine derivative in cancer research.
Protocols for Preliminary Investigation
Should this compound become available for research, the following are standard protocols that could be adapted for its initial characterization.
Protocol 1: Cell Viability Assay (MTT)
This protocol is designed to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HEL, K562 for hematological malignancies)
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot for Phospho-STAT3
This protocol is used to determine if the compound inhibits the JAK-STAT signaling pathway by assessing the phosphorylation status of a key downstream target, STAT3.
Materials:
-
Cancer cells treated with the test compound and a relevant cytokine (e.g., IL-6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for a specified time, followed by stimulation with a cytokine if necessary. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and a loading control (e.g., GAPDH).
Conclusion
While direct evidence for the application of this compound in cancer research is currently lacking, the foundational chemistry of its core structure holds significant promise. The extensive research into pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors, particularly targeting the JAK-STAT pathway, provides a strong rationale for the investigation of this and related novel compounds. The experimental protocols outlined above represent a standard starting point for researchers to begin to unravel the potential biological activities and therapeutic applications of this molecule in the field of oncology. Further synthesis and biological evaluation are required to determine its specific role, if any, in cancer research and drug development.
References
Please note that the following references pertain to the broader class of pyrrolo[2,3-b]pyridine derivatives and JAK inhibitors, as no specific literature was found for the topic compound.
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. J Med Chem. 2021 Jan 28;64(2):958-979. [Link][2]
-
Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorg Med Chem Lett. 2014 Dec 15;24(24):5619-23. [Link][4]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. Int J Mol Sci. 2021 Oct 21;22(21):11353. [Link][1]
Sources
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridine Derivatives as Phosphodiesterase 4B (PDE4B) Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). This document details the scientific rationale, synthesis of a lead compound, a robust protocol for enzymatic activity assessment, and the underlying signaling pathways.
Introduction: The Rationale for Targeting PDE4B with 1H-pyrrolo[2,3-b]pyridine Derivatives
Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers. The PDE4 family, which is specific for cAMP, is comprised of four isoforms (PDE4A, B, C, and D). PDE4B has emerged as a significant therapeutic target due to its high expression in inflammatory and immune cells, as well as in the central nervous system (CNS).[1] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses by modulating the production of pro-inflammatory and anti-inflammatory cytokines.[2] This makes PDE4B a compelling target for the treatment of a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and neuroinflammatory conditions.[3]
However, the clinical utility of non-selective PDE4 inhibitors has been hampered by dose-limiting side effects such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[4] This has driven the development of isoform-selective inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising chemotype for developing potent and selective PDE4B inhibitors.[1] These derivatives have demonstrated significant inhibitory activity against PDE4B while maintaining selectivity over PDE4D, offering the potential for an improved therapeutic window.[1]
Signaling Pathway of PDE4B Inhibition
The inhibition of PDE4B interrupts the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These pathways ultimately modulate gene transcription, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and an increase in anti-inflammatory cytokines.[2]
Caption: PDE4B signaling pathway and the effect of inhibitors.
Protocol 1: Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 11h)
This protocol describes the synthesis of (1-(1H-pyrrolo[2,3-b]pyridin-2-yl)-N-(3,3-difluoroazetidin-1-yl)methanone), a potent and selective PDE4B inhibitor, adapted from published procedures.[1]
Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
3,3-Difluoroazetidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Propanephosphonic acid anhydride (T3P®), 50% solution in ethyl acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
Step 1: Hydrolysis of the Ester
-
To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with 1N HCl to pH ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This intermediate can be used in the next step without further purification.
Step 2: Amide Coupling
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in DMF, add 3,3-difluoroazetidine hydrochloride (1.1 eq) and DIPEA (3.0 eq).
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final compound, (1-(1H-pyrrolo[2,3-b]pyridin-2-yl)-N-(3,3-difluoroazetidin-1-yl)methanone).
Quantitative Data: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of selected 1H-pyrrolo[2,3-b]pyridine derivatives against human PDE4B and PDE4D.[1]
| Compound | R Group | PDE4B IC₅₀ (μM) | PDE4D IC₅₀ (μM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropylamino | 0.63 | >10 | >15.9 |
| 11c | (3-Fluorocyclobutyl)amino | 0.60 | >10 | >16.7 |
| 11g | (3-Fluoroazetidin-1-yl)carbonyl | 0.23 | >10 (77% inh. at 10µM) | >43.5 |
| 11h | (3,3-Difluoroazetidin-1-yl)carbonyl | 0.14 | 0.88 | 6.3 |
| 11i | (3-(Trifluoromethyl)pyrrolidin-1-yl)carbonyl | 0.43 | >10 (55% inh. at 10µM) | >23.3 |
| Rolipram | (Reference) | 0.11 | 0.11 | 1.0 |
Protocol 2: PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of test compounds against PDE4B. The assay is based on the principle that a small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4B to AMP, a binding agent in the assay mix specifically binds to the resulting monophosphate, causing a decrease in the rotational speed of the fluorescent molecule and a corresponding increase in fluorescence polarization. Inhibitors of PDE4B will prevent this hydrolysis, resulting in a low polarization signal.[5][6]
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding Agent (specific for 5'-AMP)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
Positive control inhibitor (e.g., Rolipram)
-
DMSO (for compound dilution)
-
96-well or 384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds and the positive control (Rolipram) in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid interference.
-
-
Assay Setup:
-
In a 96-well or 384-well black microplate, add the following components in the specified order:
-
Blank wells: Assay buffer only.
-
Negative control wells (No inhibitor): Assay buffer and PDE4B enzyme.
-
Positive control wells: Assay buffer, PDE4B enzyme, and a known concentration of Rolipram.
-
Test compound wells: Assay buffer, PDE4B enzyme, and the serially diluted test compounds.
-
-
The final volume in each well should be consistent.
-
-
Enzyme Addition:
-
Dilute the recombinant human PDE4B enzyme to the desired working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to achieve a good assay window.
-
Add the diluted enzyme solution to the appropriate wells (negative control, positive control, and test compound wells).
-
-
Reaction Initiation and Incubation:
-
Prepare the FAM-cAMP substrate solution in assay buffer at the desired final concentration (typically in the low nanomolar range).
-
Initiate the enzymatic reaction by adding the FAM-cAMP solution to all wells except the blank wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add the Binding Agent solution to all wells.
-
Incubate the plate for an additional 30 minutes at room temperature with gentle agitation to allow for the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_min is the average fluorescence polarization of the negative control wells (maximum enzyme activity).
-
FP_max is the average fluorescence polarization of the positive control wells (maximum inhibition).
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for High-Throughput Screening (HTS) of PDE4B Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors using the fluorescence polarization assay.
Caption: High-throughput screening workflow for PDE4B inhibitors.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a valuable starting point for the development of potent and selective PDE4B inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications in inflammatory and neurological diseases. The provided methodologies are robust and can be adapted for both small-scale research and high-throughput screening campaigns.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. [Link]
-
Phosphodiesterase 4B: Master Regulator of Brain Signaling. International Journal of Molecular Sciences. [Link]
-
Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. European Journal of Medicinal Chemistry. [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][3][5]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
PDE4D: A Multipurpose Pharmacological Target. MDPI. [Link]
-
IC50 values of the active compounds against PDE4. ResearchGate. [Link]
-
Docking based screening and molecular dynamics simulations to identify potential selective PDE4B inhibitor. PubMed Central. [Link]
-
Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. ResearchGate. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]
-
Fluorescence Polarization Assays. YouTube. [Link]
-
Fluorescence Polarization. Taylor & Francis. [Link]
-
Setup of the fluorescence polarization (FP) based binding assay. ResearchGate. [Link]
-
Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Semantic Scholar. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plos.figshare.com [plos.figshare.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
Welcome to the technical support guide for the synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in this multi-step synthesis. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a critical scaffold in medicinal chemistry, and its successful synthesis is paramount for advancing numerous research programs.[1][2]
Synthetic Overview & Core Challenges
The most common and direct route to this compound involves a two-step process:
-
Fischer Indole Synthesis: An acid-catalyzed cyclization of the hydrazone formed from 2-pyridylhydrazine and ethyl levulinate (ethyl 4-oxopentanoate) to yield ethyl 3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate.
-
Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.
The primary challenge in this synthesis lies in the first step. The Fischer indolization of pyridylhydrazines is notoriously more difficult than that of their phenylhydrazine counterparts.[3] This is due to the electron-deficient nature of the pyridine ring, which deactivates the hydrazine and can impede the key acid-catalyzed[4][4]-sigmatropic rearrangement.[1][3] Consequently, this step often requires harsh conditions, which can lead to side reactions and product degradation.
General Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Fischer Indole Cyclization
Question 1: My Fischer indole reaction shows very low conversion, and I am mostly recovering the hydrazone intermediate or starting materials. What is the primary cause and how can I fix it?
Answer: This is the most common failure mode and is almost always due to insufficient activation for the cyclization step. The electron-withdrawing nature of the pyridine ring makes the 2-pyridylhydrazone less reactive than typical arylhydrazones.[1][3]
Probable Causes & Solutions:
-
Insufficient Acid Strength/Amount: The reaction is acid-catalyzed. If using weaker acids like acetic acid or HCl, the equilibrium may not favor the key protonation steps required for the[4][4]-sigmatropic rearrangement.
-
Solution: Switch to a stronger, dehydrating acid catalyst. Polyphosphoric acid (PPA) is the most effective and commonly cited catalyst for this specific transformation.[1][5] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative. Ensure you are using a sufficient quantity of PPA to act as both the catalyst and the solvent.
-
-
Inadequate Temperature: The activation energy for the rearrangement of this specific substrate is high.
-
Solution: Gradually increase the reaction temperature. For PPA-catalyzed reactions, temperatures between 100-140 °C are typical. Monitor the reaction by TLC to track the disappearance of the hydrazone and the appearance of the product spot, but be wary of decomposition at excessive temperatures.
-
-
Impure Reactants: Impurities in the 2-pyridylhydrazine or ethyl levulinate can inhibit the reaction. 2-pyridylhydrazine is particularly prone to oxidation if not stored properly.
-
Solution: Use freshly purified starting materials. 2-pyridylhydrazine can be recrystallized or purified via column chromatography. Ensure ethyl levulinate is free of acidic impurities.
-
Question 2: My reaction mixture is turning into a dark, intractable tar, resulting in a very low isolated yield. What causes this decomposition?
Answer: Tar formation indicates product degradation or competing side reactions, which are often exacerbated by the harsh conditions required for the cyclization.
Probable Causes & Solutions:
-
Excessive Temperature or Prolonged Reaction Time: While high heat is necessary, prolonged exposure can cause the 7-azaindole product, which is sensitive to strong acids, to polymerize or decompose.
-
Solution: Optimize the reaction time and temperature. Run a time-course experiment, taking aliquots every 30-60 minutes to analyze by TLC or LC-MS. Quench the reaction as soon as the hydrazone is consumed and before significant product degradation occurs. A temperature of 120 °C for 2-4 hours is a good starting point.
-
-
N-N Bond Cleavage: A known side reaction in Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond, leading to the formation of anilines (in this case, 2-aminopyridine) and other degradation products.[6]
-
Solution: While difficult to eliminate completely, using the optimal acid catalyst (PPA) and carefully controlling the temperature can minimize this pathway. This side reaction is often favored at very high temperatures.
-
Caption: Decision workflow for troubleshooting the Fischer indole step.
Part 2: Ester Hydrolysis (Saponification)
Question 3: My saponification is incomplete, and I recover a significant amount of starting ester even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete saponification is typically a result of insufficient hydrolytic agent, poor solubility, or inadequate temperature.
Probable Causes & Solutions:
-
Stoichiometry of Base: Hydrolysis consumes one equivalent of base. Using only a catalytic amount will result in an incomplete reaction.
-
Solution: Use a molar excess of the base (e.g., 2-5 equivalents of NaOH or LiOH). This ensures the reaction equilibrium is driven strongly towards the carboxylate salt.[7]
-
-
Solubility Issues: The ethyl ester may have poor solubility in a purely aqueous medium, limiting its interaction with the hydroxide ions.
-
Solution: Use a co-solvent system to improve solubility. A mixture of methanol/water, ethanol/water, or THF/water is highly effective. Refluxing the mixture ensures homogeneity and increases the reaction rate.
-
-
Reversibility (Acidic Workup): While alkaline hydrolysis is generally considered irreversible, premature acidification during workup can lead to re-esterification if alcohol is still present.
-
Solution: Ensure the hydrolysis is complete before starting the workup. After the reaction, remove the alcohol solvent (e.g., methanol) under reduced pressure before acidifying the aqueous solution to precipitate the product.
-
Question 4: The workup and isolation of the final propanoic acid product are difficult, and I am getting a low, inconsistent yield of an oily or sticky solid. What is the best practice for isolation?
Answer: The final product is an amphoteric molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This can make it behave like a zwitterion near its isoelectric point, leading to high water solubility and difficult precipitation.
Solutions & Best Practices:
-
Careful pH Adjustment: After hydrolysis, the product exists as a sodium or lithium carboxylate salt, which is very water-soluble. To precipitate the neutral carboxylic acid, you must carefully acidify the aqueous solution.
-
Protocol: Cool the reaction mixture in an ice bath. Slowly add a strong acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper. The product will precipitate at its isoelectric point, typically around pH 4-6. Adding too much acid (pH < 2) will protonate the pyridine nitrogen, forming a highly water-soluble hydrochloride salt and preventing precipitation.
-
-
Product Isolation:
-
Crystallization: The precipitated solid may initially be amorphous or oily. Stirring the cold slurry for an extended period (1-2 hours) can promote crystallization.
-
Filtration: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent like hexanes or diethyl ether to aid in drying.
-
Extraction: If the product remains oily or does not precipitate cleanly, it may be necessary to extract it. After adjusting the pH to its isoelectric point, saturate the aqueous layer with NaCl to decrease the product's solubility and extract with a suitable organic solvent like ethyl acetate or a 9:1 mixture of chloroform/isopropanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials? A1: For 2-pyridylhydrazine, ensure it is a pale yellow to off-white solid. Dark brown or oily appearance suggests oxidation, which will drastically lower the yield. For ethyl levulinate, it should be a clear, colorless liquid. Verify its purity by ¹H NMR or GC to ensure the absence of levulinic acid, which could interfere with the reaction.
Q2: How can I monitor the progress of these reactions effectively? A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Fischer Indole Step: Use a mobile phase like 30-50% ethyl acetate in hexanes. The hydrazone intermediate is typically a bright yellow spot (UV active). The 7-azaindole product will be a new, often fluorescent, spot with a different Rf.
-
Saponification Step: Use a similar mobile phase. The starting ester will be visible under UV light. The product acid will typically have a much lower Rf and may streak. The disappearance of the starting ester spot is the best indicator of completion. LC-MS is an excellent alternative for more precise monitoring.
Q3: Are there any alternative synthetic routes to consider? A3: While the Fischer indole synthesis is the most direct, other methods exist for constructing 7-azaindole systems, such as palladium-catalyzed cross-coupling reactions to form the pyrrole ring onto a pyridine precursor.[8][9] However, for this specific 2-methyl-3-propanoic acid substituted pattern, the Fischer route starting from the readily available ethyl levulinate remains the most efficient and cost-effective approach.
Optimized Experimental Protocols
Protocol 1: Ethyl 3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
-
Hydrazone Formation (Optional, can be formed in situ): In a round-bottom flask, dissolve ethyl levulinate (1.0 eq) and 2-pyridylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 1-2 hours until TLC shows complete formation of the hydrazone. Remove the solvent under reduced pressure.
-
Cyclization: To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10-15 wt. eq.). Heat the PPA to ~80 °C to allow for stirring.
-
Add the hydrazone from the previous step (or a 1:1 mixture of ethyl levulinate and 2-pyridylhydrazine, 1.0 eq) portion-wise to the hot PPA, ensuring the internal temperature does not exceed 100 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Allow the mixture to cool to ~70-80 °C and carefully pour it onto an excess of crushed ice with vigorous stirring. This will hydrolyze the PPA.
-
Basify the cold aqueous slurry to pH 8-9 with a concentrated NaOH or NH₄OH solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the product as a solid.
Protocol 2: this compound
-
Hydrolysis: Dissolve the ethyl ester (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v). Add NaOH (3.0 eq) and heat the mixture to reflux (60-70 °C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to ~5. A precipitate should form.
-
Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a generous amount of cold water, and then with a small amount of diethyl ether.
-
Dry the solid under high vacuum to obtain the final product.
| Reaction Step | Key Reagents | Typical Conditions | Troubleshooting Focus | Expected Yield |
| Fischer Indole Synthesis | 2-Pyridylhydrazine, Ethyl Levulinate, PPA | 120-140 °C, 2-4 h | Acid strength, temperature control, reactant purity | 40-60% |
| Saponification | Ethyl Ester, NaOH or LiOH | MeOH/H₂O, Reflux, 2-4 h | Base stoichiometry, pH control during workup | 85-95% |
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. J Med Chem.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Iranian Chemical Society.
- Fischer Indole Synthesis - Alfa Chemistry.
- Understanding and Interrupting the Fischer Azaindolization Reaction - PMC - NIH.
-
The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]
-
The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org.
- Japp-Klingemann reaction - chemeurope.com.
- Hydrolysis of esters - Chemguide.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
- Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molbank.
- Optimization of reaction conditions for 7-Azaoxindole synthesis - Benchchem.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 7-Azaindole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole compounds. The unique heterocyclic structure of 7-azaindole is a cornerstone in medicinal chemistry, offering a valuable scaffold for developing novel therapeutics, particularly kinase inhibitors.[1][2][3] However, the promising biological activity of these compounds is often hampered by poor aqueous solubility, a critical hurdle affecting bioavailability and overall therapeutic efficacy.[4]
This guide provides in-depth, practical solutions to the common solubility challenges encountered during the research and development of 7-azaindole derivatives. Here, we move beyond theoretical knowledge to offer field-proven insights and detailed experimental protocols designed to empower you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why do many 7-azaindole compounds exhibit poor solubility?
A1: The limited solubility of 7-azaindole and its derivatives often stems from a combination of factors inherent to their molecular structure. The planar, aromatic nature of the bicyclic ring system can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and dissolve it in a solvent.[5] Additionally, while the pyridine nitrogen introduces some polarity, the overall molecule can retain significant lipophilicity, further limiting its affinity for aqueous media. The interplay between the pyrrole and pyridine rings influences the compound's pKa, which in turn dictates its ionization state and, consequently, its solubility at a given pH.[2][6]
Q2: What is the typical pKa of the 7-azaindole nucleus and why is it important for solubility?
A2: The 7-azaindole nucleus has a pKa of approximately 7.69.[7] This value is critical because it indicates that the compound will exist in different ionic forms depending on the pH of the solution. At a pH below the pKa, the pyridine nitrogen will be protonated, leading to a positively charged, more water-soluble species. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form. Understanding this pH-dependent behavior is fundamental to developing effective solubilization strategies.[8]
Q3: Is there a general trend for the solubility of 7-azaindole in common organic solvents?
A3: Yes, experimental data has shown a clear trend in the solubility of 7-azaindole in various pure solvents. The solubility generally follows the order: Tetrahydrofuran (THF) > Acetone > Methanol > Isopropanol > Ethyl Acetate > Ethanol > Acetonitrile > n-Hexane.[9][10] This information is crucial for selecting appropriate solvent systems for reactions, purification, and the preparation of stock solutions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific solubility-related problems you may encounter during your experiments.
Issue 1: My 7-azaindole compound precipitates out of my aqueous buffer during my biological assay.
This is a common and frustrating issue that can invalidate experimental results. The precipitation is likely due to the compound's low aqueous solubility at the pH of your assay buffer (often around physiological pH 7.4).
At pH 7.4, which is slightly below the pKa of the 7-azaindole core, a significant portion of the compound will be in its less soluble, neutral form. As the concentration required for the assay may exceed the thermodynamic solubility limit in the aqueous buffer, the compound precipitates.
Solution A: pH Modification
-
Causality: By lowering the pH of the buffer, you can increase the proportion of the protonated, more soluble form of your 7-azaindole compound.[8][11]
-
Protocol: Determining the Optimal pH for Solubilization
-
Prepare a series of small-volume aqueous buffers with varying pH values (e.g., from pH 4.0 to 7.4 in 0.5 unit increments).
-
Prepare a concentrated stock solution of your 7-azaindole compound in a water-miscible organic solvent like DMSO.
-
Add a small, fixed amount of the stock solution to each buffer to achieve the final desired concentration for your assay.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
-
Select the highest pH at which the compound remains fully dissolved. Ensure this pH is compatible with your biological assay system.
-
Solution B: Co-Solvent System
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[12][13][14]
-
Protocol: Screening for an Effective Co-Solvent
-
Select a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycols (PEGs).[15]
-
Prepare your assay buffer containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare a concentrated stock solution of your 7-azaindole compound in the chosen co-solvent.
-
Add the stock solution to the corresponding co-solvent-buffer mixture to reach the final assay concentration.
-
Observe for solubility and ensure the final co-solvent concentration does not adversely affect your assay's performance.
-
Solution C: Use of Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[16][17][18][19]
-
Protocol: Preparing a 7-Azaindole-Cyclodextrin Inclusion Complex
-
Select a suitable cyclodextrin derivative. Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) offer enhanced solubility and are commonly used.[12][16]
-
Kneading Method: a. Create a paste by wetting the cyclodextrin with a small amount of water. b. Gradually add your 7-azaindole compound to the paste and knead the mixture thoroughly in a mortar and pestle for 30-60 minutes.[19] c. Dry the resulting mixture (e.g., in a vacuum oven at 40°C) and pass it through a sieve.
-
Solubility Assessment: a. Prepare saturated solutions of both the neat compound and the cyclodextrin complex in your assay buffer. b. Shake the solutions at a constant temperature for 24 hours to reach equilibrium. c. Filter the solutions and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).
-
dot
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: My 7-azaindole derivative has poor oral bioavailability in animal studies despite good in vitro activity.
Poor oral bioavailability is a major roadblock in drug development. For poorly soluble compounds, this is often due to dissolution rate-limited absorption.
For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. If the dissolution rate is slower than the transit time through the absorption window in the gut, bioavailability will be low. The solid-state properties of your compound, such as its crystalline form, can significantly impact its dissolution rate.
Solution A: Salt Formation
-
Causality: Converting a weakly basic 7-azaindole compound into a salt can dramatically increase its aqueous solubility and dissolution rate.[20][21][22] The salt form often has a more favorable crystal packing and readily dissociates in solution.
-
Protocol: Screening for Suitable Salt Forms
-
Counter-ion Selection: Choose a selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Salt Formation: a. Dissolve your 7-azaindole compound in a suitable organic solvent (e.g., ethanol, isopropanol). b. Add a stoichiometric amount of the selected acid. c. Stir the mixture and allow the salt to crystallize. If no precipitate forms, cooling or the addition of an anti-solvent may be necessary.
-
Characterization: Confirm salt formation using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility and Dissolution Testing: a. Measure the equilibrium solubility of each salt form in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). b. Perform dissolution rate studies using a USP dissolution apparatus (e.g., paddle method) to compare the dissolution profiles of the free base and the different salt forms.
-
Solution B: Amorphous Solid Dispersions
-
Causality: Converting the crystalline drug into an amorphous (non-crystalline) state can significantly enhance its solubility and dissolution rate. Amorphous forms lack the strong crystal lattice of their crystalline counterparts, making them more readily dissolve. These are typically stabilized by dispersing the drug in a polymer matrix.
-
Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Choose a suitable polymer for creating the solid dispersion. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).[23]
-
Preparation (Spray Drying Method): a. Co-dissolve your 7-azaindole compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone). b. Spray-dry the solution using a laboratory-scale spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Characterization: Use PXRD to confirm the amorphous nature of the resulting powder (absence of sharp diffraction peaks).
-
Dissolution Testing: Perform dissolution studies as described for salt forms to compare the performance of the ASD against the crystalline drug.
-
dot
Caption: Strategies to enhance oral bioavailability.
Data Summary
The following table summarizes the relative effectiveness of different solubilization techniques. The actual improvement will be compound-specific.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Increases the fraction of the more soluble ionized form. | 2-100x | Assay/formulation must be compatible with the required pH. |
| Co-solvents | Reduces solvent polarity, increasing affinity for the solute.[13][14] | 2-50x | Potential for co-solvent toxicity or interference with the assay. |
| Cyclodextrins | Encapsulates the drug in a soluble host-guest complex.[17] | 10-1000x | Stoichiometry of complexation; cost of cyclodextrins. |
| Salt Formation | Creates a more soluble ionic form with lower crystal lattice energy.[20] | 10-1000x | Only applicable to ionizable compounds; potential for disproportionation. |
| Amorphous Solid Dispersions | Eliminates crystalline structure, reducing the energy barrier to dissolution. | 10-1000x | Physical stability of the amorphous form over time. |
References
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.). MedchemExpress.com.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Prozip.
- Co-solvent: Significance and symbolism. (2025, December 23). My Significant.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020, July 9). Nanjing Tech University.
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020, June 29).
- Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). (n.d.).
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). NIH.
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15. (2020, June 29). American Chemical Society.
- 7-Azaindole CAS#: 271-63-6. (n.d.). ChemicalBook.
- How are cyclodextrins used to form inclusion complexes with drug molecules?. (2021, June 29). Chemistry Stack Exchange.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Chemical Journals.
- A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. (n.d.). Benchchem.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review.
- 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (n.d.). IOP Conference Series: Earth and Environmental Science.
- heterocyclic chemistry. (2007, September 4). Wipf Group.
- (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (n.d.).
- Photophysics of a novel optical probe: 7-Azaindole. (n.d.). IP Paris Research Portal.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
- Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. (n.d.). Benchchem.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry.
- Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Different strategies for synthesis of 7-azaindoles. (n.d.).
- Solubility enhancement - Transform insoluble drugs into stable and efficient formul
- 7-Azaindole 98 271-63-6. (n.d.). Sigma-Aldrich.
- Salt formation to improve drug solubility. (2007, July 30). PubMed.
- THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (n.d.). DTIC.
- (PDF) Monophotonic Ionization of 7-Azaindole, Indole, and. (n.d.). Amanote Research.
- The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Salt Formation to Improve Drug Solubility | Request PDF. (2025, August 6).
- Salt formation to improve drug solubility. (2007). Semantic Scholar.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023, December 19). PubMed.
- Solubility and dissolution studies of tibolone polymorphs. (n.d.). SciELO.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. gpsrjournal.com [gpsrjournal.com]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Fischer Indole Synthesis of 7-Azaindoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis of 7-Azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet challenging reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your synthetic outcomes.
Introduction to the Challenge
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] However, when applied to the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), the presence of the electron-deficient pyridine ring introduces a unique set of challenges.[4][5][6] The pyridine nitrogen deactivates the ring, making the key[7][7]-sigmatropic rearrangement more difficult and increasing the propensity for side reactions.[4][5] This guide provides practical, experience-driven solutions to these specific problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Issue 1: Low to No Yield of the Desired 7-Azaindole
Q1: My Fischer indole synthesis of a 7-azaindole is resulting in a very low yield or failing completely. What are the most likely causes and how can I fix it?
A1: This is the most common issue when synthesizing 7-azaindoles via the Fischer method. The root cause often lies in the reduced nucleophilicity of the pyridylhydrazine and the harsh conditions required to drive the reaction. Several factors can contribute:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[8][9] Polyphosphoric acid (PPA) is a frequently used and effective catalyst for 7-azaindole synthesis as it can act as both a catalyst and a solvent.[4][10] If you are using other acids like H₂SO₄ or HCl, you may need to switch to PPA or a Lewis acid like ZnCl₂.[1][11] The strength of the acid can significantly impact the reaction rate and may lead to degradation if too strong.[9]
-
Suboptimal Reaction Temperature: The Fischer indole synthesis requires elevated temperatures.[7] For 7-azaindoles, temperatures are often in the range of 100-180 °C.[5] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to decomposition and tar formation.[5] A systematic optimization of the reaction temperature is recommended.
-
Unfavorable Electronic Effects: The electron-withdrawing nature of the pyridine ring hinders the reaction.[5] If your pyridylhydrazine has electron-withdrawing substituents, the reaction becomes even more challenging. Whenever possible, starting with a pyridylhydrazine bearing an electron-donating group (EDG) can enhance the nucleophilicity of the ring and promote cyclization.[5]
-
Purity of Starting Materials: Impurities in the pyridylhydrazine or the carbonyl compound can lead to unwanted side reactions.[8] Ensure your starting materials are pure before commencing the reaction.
Troubleshooting Workflow: Low Yield
Below is a DOT script for a workflow diagram to troubleshoot low-yield reactions.
Caption: Troubleshooting workflow for low yields in 7-azaindole synthesis.
Issue 2: Formation of Multiple Products and Purification Challenges
Q2: My reaction produces a complex mixture of products, and I am struggling to isolate the desired 7-azaindole. What are the likely side products and how can I improve the selectivity and purification?
A2: The formation of multiple products is a common issue due to competing reaction pathways under the harsh acidic and thermal conditions.
-
Regioisomer Formation: If you are using an unsymmetrical ketone, you can form two different regioisomers of the 7-azaindole. The regioselectivity is influenced by the stability of the intermediate enamine. The choice of acid catalyst can also affect the ratio of isomers.[9] Screening different acid catalysts (e.g., PPA vs. ZnCl₂) and temperatures may help to favor one regioisomer.
-
N-N Bond Cleavage: A significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate.[8][12] This is particularly problematic with substrates that have electron-donating groups, which can stabilize the intermediates of the cleavage pathway.[8][12] This side reaction leads to byproducts such as 2-aminopyridine derivatives and can be a major reason for low yields.[12] Using milder reaction conditions, where possible, can sometimes mitigate this.
-
Dimerization and Polymerization: The product 7-azaindole can be susceptible to dimerization or polymerization under strongly acidic conditions, leading to tar formation.[13] Minimizing the reaction time and temperature, and quenching the reaction as soon as the starting material is consumed, can help to reduce the formation of these byproducts.
Side Reaction Pathways
The following diagram illustrates the desired Fischer indole pathway versus the N-N bond cleavage side reaction.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Protecting Group Strategies in 1H-Pyrrolo[2,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical aspect of protecting group strategies in 7-azaindole synthesis. The inherent reactivity of both the pyrrole and pyridine nitrogens necessitates a robust and well-considered protection strategy to achieve desired chemical transformations with high yield and selectivity.
The Critical Role of Protecting Groups in 7-Azaindole Synthesis
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its successful synthesis and functionalization, however, are often complicated by the presence of two distinct nitrogen atoms: the weakly basic pyrrole N1 and the more basic pyridine N7. Protecting these nitrogens is crucial to:
-
Prevent unwanted side reactions: The unprotected N-H of the pyrrole can interfere with a variety of reactions, including metal-catalyzed cross-couplings and reactions involving strong bases.
-
Direct regioselectivity: Protection of one nitrogen allows for selective functionalization at the other nitrogen or at specific carbon positions on the bicyclic ring system.
-
Improve solubility and handling: Certain protecting groups can enhance the solubility of intermediates in organic solvents, facilitating purification.
This guide will walk you through the selection, application, and removal of common protecting groups for both the N1 and N7 positions, provide troubleshooting for common issues, and answer frequently asked questions.
Protecting the Pyrrole Nitrogen (N1)
The N1 position of 7-azaindole is typically protected to prevent interference in reactions such as metalation and cross-coupling. The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its subsequent removal.
Common N1-Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF or CH₂Cl₂ | TFA, HCl in dioxane, or heat | Acid-labile. May not be stable to strongly acidic reaction conditions. |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, NaH, DMF | TBAF, HF·pyridine, or strong acid (e.g., HCl) | Stable to a wide range of conditions, including many organometallic reactions. Cleavage with fluoride is mild. Can also act as an activating group in some reactions.[3] |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, HF·pyridine | A bulky group that can offer steric hindrance. Cleaved by fluoride sources. |
| Benzenesulfonyl | Bs | Bs-Cl, Pyridine or other base | Basic hydrolysis (e.g., NaOH, MeOH) | Stable to acidic conditions and many organometallic reagents.[1] |
Experimental Protocol: N1-Boc Protection
Objective: To protect the N1 position of 7-azaindole with a tert-butoxycarbonyl (Boc) group.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N1-Boc protected 7-azaindole.
Protecting the Pyridine Nitrogen (N7)
Protection of the more basic N7 position is less common but can be necessary for certain synthetic strategies, particularly when highly nucleophilic or basic reagents are used that could coordinate to or react with the pyridine nitrogen. Often, the N7 is not explicitly protected, and its reactivity is managed by the choice of reagents and reaction conditions.
Orthogonal Protecting Group Strategies
In complex syntheses requiring multiple, sequential modifications of the 7-azaindole core, an orthogonal protecting group strategy is essential.[4] This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and functionalization of one nitrogen atom in the presence of the other protected nitrogen.
Example of an Orthogonal Strategy:
-
N1-Boc and N7-SEM: The Boc group can be selectively removed with acid, leaving the SEM group intact. The SEM group can then be removed with fluoride, leaving the N1 position protected if desired.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the protection and deprotection of 1H-pyrrolo[2,3-b]pyridine.
Q1: I am observing low yields during the N1-Boc protection of my substituted 7-azaindole. What could be the cause?
A1: Low yields in Boc protection can stem from several factors:
-
Incomplete reaction: Ensure you are using a slight excess of Boc₂O (1.1-1.5 equivalents). Also, confirm the catalytic amount of DMAP is sufficient. For sterically hindered 7-azaindoles, longer reaction times or gentle heating may be required.
-
Degradation of starting material or product: If your 7-azaindole derivative is sensitive to the reaction conditions, consider running the reaction at a lower temperature.
-
Purification losses: N1-Boc protected 7-azaindoles can sometimes be challenging to purify. Ensure you are using an appropriate solvent system for column chromatography.
Q2: My SEM deprotection with TBAF is sluggish or incomplete. How can I improve this?
A2: Incomplete SEM deprotection is a common challenge.[5] Here are some troubleshooting steps:
-
Increase the temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the deprotection to completion.
-
Use a different fluoride source: If TBAF in THF is not effective, consider using HF·pyridine in THF or another fluoride source. Be cautious as HF is highly corrosive.
-
Ensure anhydrous conditions: While some water is tolerated, excess water can hydrolyze the TBAF and reduce its efficacy. Use anhydrous solvents.
-
Consider the substrate: Steric hindrance around the SEM group can slow down the deprotection. Longer reaction times may be necessary.
Q3: During a metal-catalyzed cross-coupling reaction on my N1-protected 7-azaindole, I am seeing significant amounts of the deprotected starting material. Why is this happening?
A3: This suggests that your N1-protecting group is not stable to the reaction conditions.
-
Protecting group lability: If you are using a Boc group, it can be cleaved under certain conditions, especially if the reaction mixture becomes acidic. Consider switching to a more robust protecting group like SEM or a sulfonyl group.[1]
-
Reaction conditions: Some palladium catalysts and ligands can interact with and cleave certain protecting groups. A thorough literature search for compatible protecting groups for your specific cross-coupling reaction is recommended.
Q4: Can I selectively functionalize the N7 position without protecting the N1 position?
A4: While challenging, it is sometimes possible. The pyridine nitrogen (N7) is more basic and nucleophilic than the pyrrole nitrogen (N1). Therefore, under carefully controlled conditions with electrophiles that are sensitive to basicity, some selectivity for N7 can be achieved. However, for most synthetic transformations requiring high selectivity, protection of the N1 position is the recommended approach.
Visualizing Protecting Group Strategies
Workflow for N1-Protection and Deprotection
Caption: General workflow for N1-protection in 7-azaindole synthesis.
Orthogonal Protection and Selective Functionalization
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine Analogs
Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of nitrogen-containing heterocycles. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, the purity of these compounds is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.
I. Core Purification Challenges: An Overview
The unique electronic properties of the 7-azaindole core, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, give rise to a distinct set of purification challenges. The basicity of the pyridine nitrogen (pKa ≈ 4.6 for the parent 7-azaindole) is a primary driver of common issues such as strong interactions with acidic stationary phases in chromatography.[3] Furthermore, the prevalence of transition-metal-catalyzed cross-coupling reactions in their synthesis introduces the challenge of removing residual metal catalysts.
This guide will systematically address the most common and perplexing issues, providing not just solutions, but also the scientific rationale behind them.
Workflow for Purification of 1H-Pyrrolo[2,3-b]pyridine Analogs
Caption: General purification workflow for 1H-pyrrolo[2,3-b]pyridine analogs.
II. Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse of purification for 7-azaindole analogs. However, their basic nature often leads to complications.
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation and low recovery from my silica gel column. What's happening and how can I fix it?
A1: Root Cause and Solution
This is a classic problem for basic nitrogen-containing heterocycles. The issue stems from the interaction between the basic pyridine nitrogen of your 7-azaindole analog and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to irreversible adsorption for a portion of your compound, resulting in tailing (streaking) on TLC and poor recovery from a column.[4][5]
Troubleshooting Protocol:
-
Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. This can be achieved by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase.[4][5] A typical starting point is 0.1-1% TEA in your eluent.[5]
Detailed Protocol for Silica Gel Deactivation:
-
Step 1: Solvent System Selection: Develop a solvent system on TLC that gives your product an Rf of 0.2-0.3. A common system is ethyl acetate in hexanes or methanol in dichloromethane.[6]
-
Step 2: Prepare the Modified Eluent: Add 1% triethylamine to the chosen solvent system.
-
Step 3: Pack the Column: Pack your flash column with silica gel using the modified eluent.
-
Step 4: Flush the Column: Before loading your sample, flush the column with at least one column volume of the modified eluent. This ensures that the entire silica bed is neutralized.[4][7]
-
Step 5: Load and Elute: Load your sample and run the column using the modified eluent.
-
-
Switch to an Alternative Stationary Phase: If streaking persists or your compound is found to be unstable even on deactivated silica, consider using a different stationary phase.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography of 7-azaindole analogs.
III. Troubleshooting Guide: Removal of Persistent Impurities
Even after chromatography, you may find your 1H-pyrrolo[2,3-b]pyridine analog is still not pure. Here we address some of the most common and stubborn impurities.
Q2: My NMR shows that my product is pure, but elemental analysis indicates the presence of residual palladium from my Suzuki/Buchwald-Hartwig coupling reaction. How can I remove it?
A2: Root Cause and Solution
Palladium catalysts are essential for many C-C and C-N bond-forming reactions used to synthesize 7-azaindole derivatives.[9] However, these metals can strongly coordinate to the nitrogen atoms in your product, making them difficult to remove by standard chromatography or workup procedures. Residual palladium is a major concern in drug development due to its toxicity.
Troubleshooting Protocol: Metal Scavenging
Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[10] Using a scavenger is a highly effective method for reducing palladium levels to parts-per-million (ppm).
Step-by-Step Protocol for Using a Thiol-Based Silica Scavenger:
-
Step 1: Choose a Scavenger: Thiol-based scavengers, such as those with mercaptopropyl or dimercaptotriazine functional groups, are highly effective for palladium.[10][11]
-
Step 2: Dissolve the Crude Product: Dissolve your palladium-contaminated product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Step 3: Add the Scavenger: Add the solid-supported scavenger to the solution (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Step 4: Stir: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for several hours to overnight.
-
Step 5: Filter: Remove the scavenger by filtration through a pad of celite.
-
Step 6: Concentrate and Analyze: Concentrate the filtrate and analyze for residual palladium content using Inductively Coupled Plasma (ICP) analysis. A single treatment can often reduce palladium levels from hundreds of ppm to below 10 ppm.[10]
| Scavenger Type | Functional Group | Typical Application | Reference |
| Thiol-based Silica | Mercaptopropyl | General purpose Pd removal | [12] |
| MP-TMT | Dimercaptotriazine | Highly effective for Pd(0) and Pd(II) | [10][11] |
| Activated Carbon | N/A | Broad-spectrum metal adsorption | [10] |
| N-Acetyl Cysteine | Thiol | Aqueous washes to chelate Pd | [11] |
Q3: I have a persistent impurity with the same mass as my product, but it runs at a slightly different Rf. Could it be an N-oxide, and how do I get rid of it?
A3: Root Cause and Solution
Yes, this is a strong possibility. The pyridine nitrogen in the 7-azaindole ring is susceptible to oxidation, which can occur during the synthesis or even during workup and purification if oxidizing agents are present. This forms the corresponding N-oxide, a common byproduct in heterocyclic chemistry.[13]
Identification and Removal Strategy:
-
Identification: N-oxides are typically more polar than their parent heterocycles, so they will have a lower Rf on normal-phase silica gel. They can often be identified by LC-MS, as the mass will be 16 amu higher than the parent compound.
-
Purification by Deoxygenation: If chromatographic separation is difficult, a chemical conversion can be a powerful purification strategy. You can reduce the N-oxide back to the parent 7-azaindole.
Protocol for Deoxygenation:
-
Method 1: PCl₃ or PPh₃: A classic method for deoxygenating N-oxides is treatment with triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).
-
Method 2: Catalytic Deoxygenation: More modern and milder methods using visible light-mediated metallaphotoredox catalysis can also be employed for chemoselective deoxygenation.[14]
-
Post-Reaction Purification: After the deoxygenation reaction, the desired 7-azaindole analog can be purified from the phosphine oxide byproduct by column chromatography.
-
IV. Troubleshooting Guide: Crystallization and Stability
Q4: My 7-azaindole analog "oils out" instead of crystallizing. What can I do?
A4: Root Cause and Solution
"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This often happens when the solution is too supersaturated, cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[5]
Troubleshooting Protocol:
-
Slow Down the Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Do not immediately place it in an ice bath.[15]
-
Add More Solvent: If an oil has formed, gently heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Then, allow it to cool slowly again.[5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to act as a template for crystallization.[5]
-
-
Change the Solvent System: If a single solvent is not working, try a two-solvent system (a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[16][17]
Q5: I'm concerned about the stability of my purified 7-azaindole analog in solution for biological assays. What are the best practices for storage?
A5: Root Cause and Solution
Pyrrolopyridine compounds can be susceptible to degradation in solution, particularly through pH-dependent hydrolysis, oxidation, and photodegradation.[18] This can lead to inconsistent results in biological assays.
Best Practices for Storage and Handling:
-
Solvent Choice: For long-term storage of stock solutions, aprotic, anhydrous solvents like DMSO or DMF are generally preferred.
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C.
-
Protection from Light: Use amber vials or wrap containers in foil to protect the compound from photodegradation.[18]
-
Inert Atmosphere: For particularly sensitive compounds, consider degassing solvents and storing solutions under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
pH Considerations: Be mindful of the pH of aqueous buffers used in assays. The stability of 7-azaindole analogs can be pH-dependent. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use.[18]
V. Frequently Asked Questions (FAQs)
Q: Can I use Fischer indole synthesis to make my 7-azaindole analog? What are the potential pitfalls?
A: Yes, the Fischer indole synthesis can be an effective method for preparing certain azaindoles, particularly 4- and 6-azaindoles.[19][20] However, it was traditionally thought to be inefficient due to the electron-deficient nature of the pyridine ring. Success often depends on having an electron-donating group on the starting pyridylhydrazine.[19] A common pitfall is the formation of side products, and the harsh acidic conditions can be incompatible with sensitive functional groups.[21]
Q: My 7-azaindole analog is very polar and won't move off the baseline on my TLC plate, even in 20% methanol in DCM. What should I do?
A: For very polar compounds, you have a few options. First, you can try adding a small amount of ammonia (e.g., in a 7N solution in methanol) to your mobile phase to both increase polarity and act as a basic modifier. If that fails, reversed-phase chromatography is your best option. On a C18 column, the most polar compounds elute first, which should solve your retention problem.
Q: Are there any "green" or more environmentally friendly methods for removing palladium?
A: While solid-supported scavengers are quite efficient, some research is exploring greener alternatives. For instance, electrodeposition has been shown to remove palladium from reaction mixtures by plating it onto an electrode.[3] Additionally, using aqueous washes with chelating agents like N-acetyl cysteine can be a more benign approach than relying solely on organic solvents and solid-phase scavengers.[11]
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2006). Organic Process Research & Development. Retrieved from [Link]
-
Your trick to remove residual palladium. (2022). Reddit. Retrieved from [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2018). ResearchGate. Retrieved from [Link]
-
Deactivation of silica gel? (2019). ResearchGate. Retrieved from [Link]
-
Furan, 5-heptyl-3-methyl-2-pentyl. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Deactivating Silica Gel with Triethylamine. (2015). Reddit. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022). Bitesize Bio. Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules. Retrieved from [Link]
-
Synthesis of 4- and 6-azaindoles via the Fischer reaction. (2009). Organic Letters. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2009). Journal of the American Chemical Society. Retrieved from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Simple and Efficient Method for the Preparation of Heterocyclic N-Oxide. (2003). Synthetic Communications. Retrieved from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules. Retrieved from [Link]
-
The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved from [Link]
-
Organometallic methods for the synthesis and functionalization of azaindoles. (2008). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Heterocyclic N-Oxides. (1991). CRC Press. Retrieved from [Link]
-
Synthesis of Azaindoles. (2014). Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Azaindoles. (2016). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Azaindole Therapeutic Agents. (2019). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2022). Chemistry Proceedings. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2013). Molecules. Retrieved from [Link]
-
Deoxygenation of Aza-aromatics. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2015). Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2021). New Journal of Chemistry. Retrieved from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules. Retrieved from [Link]
-
Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. (2021). Chemico-Biological Interactions. Retrieved from [Link]
-
Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. (2022). ACS Fall 2022. Retrieved from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. api.pageplace.de [api.pageplace.de]
- 14. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. rubingroup.org [rubingroup.org]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Preventing dimerization of 7-azaindole precursors
Technical Support Center: 7-Azaindole Synthesis
A Guide for Researchers on Preventing Precursor Dimerization
Welcome to the technical support center for scientists and drug development professionals working with 7-azaindole and its precursors. As a Senior Application Scientist, I've seen firsthand how the seemingly simple issue of dimerization can derail a synthesis, leading to low yields, complex purification, and ambiguous results. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may encounter. We will delve into the root causes of dimerization and provide field-proven, practical solutions to ensure your reactions proceed as intended.
Section 1: Understanding the Dimerization Problem
Q1: Why is my 7-azaindole precursor forming a dimer? I see a significant amount of an unexpected, higher molecular weight species.
A1: The issue you're observing stems from the inherent structure of the 7-azaindole scaffold. The molecule possesses both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the pyridine N7 nitrogen) in a geometrically favorable arrangement.[1] This complementarity allows two 7-azaindole molecules to form a highly stable, doubly hydrogen-bonded, centrosymmetric dimer.[2][3] This self-association is so favorable that it can compete with, or even dominate, your desired reaction pathway, especially in non-polar solvents.[4]
The formation of this dimer effectively sequesters the 7-azaindole monomer, reducing its concentration and availability for reactions like N-alkylation, N-arylation, or other functionalizations at the pyrrole nitrogen.
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful synthetic transformations. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.
I. Low or No Product Yield
This is one of the most frequent challenges in cross-coupling reactions. A systematic approach is essential to pinpoint the root cause.[1][2]
Question 1: My reaction shows little to no conversion. Where should I start my investigation?
Answer: When a reaction fails to proceed, it's crucial to systematically evaluate the fundamental components of your setup.
-
Reagent Purity and Integrity: The quality of your starting materials, solvent, and base is paramount.[1][3] Moisture and oxygen can significantly impede the reaction by deactivating the catalyst or degrading reagents.[1][4]
-
Actionable Advice: Ensure solvents are anhydrous and properly degassed.[5] Use freshly opened or purified reagents. Amines, in particular, can be problematic and may require purification by distillation or filtration through activated alumina.[3] Boronic acids are susceptible to degradation and should be of high purity.[6]
-
-
Catalyst Activity: The generation of the active Pd(0) species is the linchpin of the catalytic cycle.[7][8][9]
-
Actionable Advice: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[7][10][11] Consider switching to a more reliable precatalyst, like a palladacycle (e.g., G3 or G4 precatalysts), which more cleanly and efficiently forms the active catalyst.[10] Alternatively, a pre-activation step, where the Pd(II) source, ligand, and base are stirred together before adding the substrates, can be beneficial.[3][10]
-
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[1][12]
Question 2: I've confirmed my reagents are pure and my setup is inert, but the yield is still low. What's the next logical step?
Answer: At this point, you should turn your attention to the specific components of the catalytic system and the reaction conditions.
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[10][14][15] The choice of ligand is highly dependent on the substrates being coupled.[10]
-
Actionable Advice: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often required, with specific ligands being optimal for primary versus secondary amines.[10] For Suzuki reactions, a wide variety of phosphine ligands exist, and their electronic and steric properties can dramatically influence the outcome.[14] A screening of different ligands is often a necessary step in optimizing a difficult coupling.[3][16]
-
-
Base Selection: The base is not just a proton scavenger; it plays an active role in the catalytic cycle.[6][10] An inappropriate base can lead to a stalled reaction or decomposition of starting materials.[10]
-
Actionable Advice: For base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[10] For robust substrates, stronger bases like NaOtBu or K₂CO₃ are common.[10][12] The physical properties of the base, such as particle size, can also impact the reaction.[10]
-
-
Solvent Effects: The solvent influences the solubility of reagents, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle.[17][18]
-
Actionable Advice: Common solvents include toluene, dioxane, THF, and DMF.[6][19] Sometimes a mixture of solvents, including water, is beneficial, particularly in Suzuki couplings.[6][20] If solubility is an issue, consider switching to a solvent that better dissolves all components at the reaction temperature.[20][21]
-
-
Temperature and Concentration: Insufficient thermal energy can lead to a sluggish reaction. Conversely, excessively high temperatures can cause catalyst decomposition.[13][22]
II. Catalyst Decomposition: The "Black Death" of Cross-Coupling
The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst deactivation and a frequent cause of low conversion.[13][22]
Question 3: My reaction mixture has turned black, and the reaction has stalled. What is happening, and how can I prevent it?
Answer: The black precipitate is finely divided, insoluble, and catalytically inactive palladium metal.[13][22] This occurs when the soluble Pd(0) species, the active catalyst, agglomerates and falls out of solution.
Potential Causes and Solutions for Catalyst Decomposition
| Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[4][13] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3][13] |
| High Reaction Temperature | Excessive heat can promote the agglomeration of palladium atoms, leading to precipitation.[13][22] | Lower the reaction temperature. Optimization studies may be necessary to find the ideal temperature that balances reaction rate and catalyst stability.[13] |
| Inadequate Ligand Stabilization | The phosphine ligand may be oxidizing, or the ligand-to-palladium ratio might be too low to effectively stabilize the Pd(0) intermediate.[22] | Increase the ligand-to-palladium ratio.[3][22] Consider using more robust or sterically demanding ligands that can better protect the palladium center. |
| Inefficient Pd(II) to Pd(0) Reduction | If the precatalyst is not cleanly and efficiently reduced to the active Pd(0) species, side reactions leading to palladium black can occur.[13] | Use a more efficient precatalyst system, such as a palladacycle, or employ a pre-activation protocol.[10][13] |
III. Formation of Side Products
The appearance of unexpected products can complicate purification and significantly lower the yield of the desired compound.
Question 4: I'm observing significant amounts of homocoupled products. What causes this, and what can I do to minimize it?
Answer: Homocoupling, the dimerization of one of the coupling partners, is a common side reaction in many cross-coupling reactions.[10][23]
-
Aryl Halide Homocoupling: This can be promoted by certain reaction conditions and catalyst systems.[10]
-
Actionable Advice: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[10]
-
-
Organometallic Reagent Homocoupling (e.g., in Suzuki or Stille reactions): This can occur, especially in the presence of oxygen.[4][24]
-
Actionable Advice: Rigorous exclusion of air is critical.[4] In Suzuki reactions, the choice of base and the careful control of stoichiometry can also suppress this side reaction.
-
Question 5: My reaction is producing the hydrodehalogenated arene instead of the cross-coupled product. What is the cause?
Answer: Hydrodehalogenation is the reduction of the aryl halide to the corresponding arene.[10] This can be a significant side reaction, particularly with electron-rich aryl halides.
-
Potential Causes: This side reaction can be promoted by certain ligands and reaction conditions. It can also be exacerbated by the presence of water or other protic sources.
-
Actionable Advice: Screening different ligands and bases can help to identify a system that favors the desired cross-coupling pathway over hydrodehalogenation. Ensuring anhydrous conditions can also be beneficial.
IV. Reaction-Specific Troubleshooting
While the general principles above apply to most palladium-catalyzed cross-coupling reactions, some have unique challenges.
Question 6: My Sonogashira coupling is not working. What are some specific things to consider?
Answer: The Sonogashira coupling, while powerful, can be sensitive to a number of factors.
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the copper(I) co-catalyst is crucial in the classical version for facilitating the transmetalation step.[25]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used and often serves as the solvent as well.[5][27]
-
Actionable Advice: The purity of the amine base is critical; it should be distilled before use.[5]
-
-
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[28]
-
Actionable Advice: For less reactive aryl halides, you may need to use higher temperatures, more active catalyst systems (e.g., with more electron-rich and bulky ligands), or consider converting the halide to a more reactive one (e.g., bromide to iodide).[27]
-
Question 7: I'm struggling with a Heck reaction involving an electron-deficient alkene. What should I be aware of?
Answer: The electronic properties of the alkene are a key consideration in Heck reactions.
-
Regioselectivity: The regioselectivity of the migratory insertion step is governed by electronics in cationic palladium complexes and by sterics in neutral complexes.[29]
-
Actionable Advice: The choice of ligands and additives can influence the operative catalytic cycle and therefore the regioselectivity.
-
-
β-Hydride Elimination: This step forms the desired product but can also lead to alkene isomerization.[29]
-
Actionable Advice: The addition of a base is crucial to facilitate the reductive elimination of H-X and regenerate the catalyst.[29]
-
V. Experimental Protocols and Visualizations
General Protocol for Setting Up a Cross-Coupling Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the palladium precatalyst, the ligand (if separate from the precatalyst), and the base under an inert atmosphere (preferably in a glovebox).[10]
-
Seal the vial with a cap containing a PTFE septum.[10]
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[3][10]
-
Add the anhydrous, degassed solvent via syringe.[10]
-
Add the coupling partner (e.g., boronic acid, amine, alkyne) via syringe if it is a liquid. If it is a solid, it can be added in step 1.[10]
-
Place the vial in a preheated oil bath or heating block at the desired temperature.[10]
-
Stir the reaction for the specified time, monitoring its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[10]
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup procedure.[10]
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and a decision-making workflow for troubleshooting common issues.
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stille_reaction [chemeurope.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uwindsor.ca [uwindsor.ca]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. reddit.com [reddit.com]
- 28. m.youtube.com [m.youtube.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. bristol.ac.uk [bristol.ac.uk]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 33. theses.enscm.fr [theses.enscm.fr]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 35. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 36. researchgate.net [researchgate.net]
- 37. reddit.com [reddit.com]
- 38. Heck Coupling | NROChemistry [nrochemistry.com]
- 39. youtube.com [youtube.com]
- 40. reddit.com [reddit.com]
- 41. pubs.acs.org [pubs.acs.org]
- 42. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 43. chem.libretexts.org [chem.libretexts.org]
- 44. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Stability of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. This document provides a comprehensive overview of potential stability issues in solution and offers troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your experimental results. The information herein is based on established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to Stability Concerns
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[1][2] For novel compounds like this compound, understanding its degradation profile is essential for developing stable formulations and establishing appropriate storage conditions and shelf-life.[1][2] The pyrrolo[2,3-b]pyridine core, a common scaffold in medicinal chemistry, may be susceptible to various degradation pathways depending on the environmental conditions. Studies on related pyrrolopyridine derivatives have shown susceptibility to hydrolysis, oxidation, and photolysis.[4]
This guide will walk you through the common questions and issues encountered when handling this compound in solution and provide a framework for conducting your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Several factors can influence the stability of your compound in solution. These include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Pyrrolopyridine derivatives have been shown to be unstable in alkaline and acidic mediums, while being relatively stable in neutral conditions.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][3]
-
Light: Exposure to UV or visible light can lead to photodegradation. Many heterocyclic compounds are known to be photolabile.[4]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation of the molecule. The sensitivity to oxidation can be structure-dependent.[4]
-
Solvent: The choice of solvent can impact solubility and stability. It is crucial to use high-purity solvents and assess potential interactions.
Q2: How can I determine the optimal pH for storing my stock solutions of this compound?
A2: To determine the optimal pH for storage, a pH-dependent stability study is recommended. This typically involves dissolving the compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12) and monitoring the concentration of the parent compound over time using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] Based on studies of similar compounds, a neutral pH is likely to provide the best stability.[4]
Q3: My compound appears to be degrading upon storage at room temperature. What should I do?
A3: If you observe degradation at room temperature, it is advisable to store your solutions at lower temperatures. Recommended storage conditions are typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Always perform a freeze-thaw stability study to ensure the compound is stable under these conditions.
Q4: I am seeing an increasing number of impurity peaks in my chromatograms over time. How can I identify if these are degradants?
A4: The appearance of new peaks or an increase in the area of existing impurity peaks in your chromatograms over time is a strong indication of degradation. To confirm that these are degradation products, you can perform forced degradation studies.[1][2][6] These studies intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.[1][2][3] The peaks that appear or grow significantly under these stress conditions are likely degradation products. Further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in elucidating the structure of these degradants.[4]
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound concentration over a short period. | Hydrolysis (pH-mediated degradation) | Prepare fresh solutions for each experiment. If storage is necessary, conduct a pH-stability study to identify the optimal pH and store at 2-8°C. |
| Discoloration of the solution upon storage. | Photodegradation or Oxidation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3][4] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation | Ensure the compound is fully dissolved and that the concentration is below its saturation point in the chosen solvent. Use tightly sealed containers to prevent solvent evaporation. Consider using co-solvents if solubility is an issue. |
| Inconsistent results between experimental replicates. | Instability during the experimental procedure | Minimize the time solutions are kept at ambient temperature. Prepare solutions immediately before use. Ensure all experimental parameters (pH, temperature) are consistent across replicates. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study is essential.[1][2][6] This will help in developing a stability-indicating analytical method and identifying potential degradation pathways.
Objective:
To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[1][2][3]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
RP-HPLC system with a UV detector
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period. Given that related compounds are extremely unstable in alkaline medium, shorter time points may be necessary.[4]
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for a defined period.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.[1]
-
At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating RP-HPLC method. The method should be able to separate the parent compound from all generated degradation products.
-
Monitor the percentage of degradation of the parent compound and the formation of degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Conclusion
Understanding the stability of this compound is paramount for the reliability and reproducibility of your research. This guide provides a foundational framework for identifying and mitigating potential stability issues. By implementing the suggested troubleshooting steps and conducting a thorough forced degradation study, you can ensure the integrity of your compound and the accuracy of your experimental outcomes.
References
-
Kaza, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave Online, 3(6). [Link]
-
Jain, R., & Sharma, S. (2016). Forced Degradation Studies. SciSpace, 3(6), 14-12. [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Stoyanov, A., & Zhelyazkova, B. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. veeprho.com [veeprho.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine and its Isomers for Researchers and Drug Development Professionals
The pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, represents a privileged heterocyclic system in medicinal chemistry. Its various isomers serve as the core of numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and its key isomers, including 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[3,4-c]pyridine. By synthesizing data from authoritative sources and detailing the underlying experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these potent scaffolds.
The Structural Landscape of Pyrrolopyridine Isomers
The arrangement of the nitrogen atom in the pyridine ring and the fusion pattern with the pyrrole ring give rise to six possible isomers of pyrrolopyridine.[1] This structural diversity is the foundation for the varied biological activities observed across the different isomeric scaffolds. This guide will focus on the most extensively studied isomers for which significant biological data is available.
Caption: The six structural isomers of pyrrolopyridine.
Comparative Analysis of Biological Activities
The pyrrolopyridine nucleus is a well-established pharmacophore, primarily recognized for its ability to mimic the purine ring of ATP, making it a fertile ground for the development of kinase inhibitors.[2] However, the biological activities of these isomers extend beyond kinase inhibition to include anticancer, antimicrobial, analgesic, and sedative effects.
Anticancer Activity: A Primary Therapeutic Arena
The most significant and widely reported biological activity of pyrrolopyridine isomers is their anticancer potential. This is largely attributed to their role as inhibitors of various protein kinases that are often dysregulated in cancer.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): A Prolific Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is arguably the most explored isomer in the context of cancer therapy. Its derivatives have been shown to inhibit a wide array of kinases, leading to the discovery of potent anticancer agents.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, compound 4h from a reported series demonstrated impressive inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[3] This inhibition leads to the suppression of cancer cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.[3]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a key regulator of transcription and an oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent and selective type II CDK8 inhibitor with an IC50 value of 48.6 nM.[4] This compound demonstrated significant in vivo tumor growth inhibition in colorectal cancer xenograft models.[4]
1H-Pyrrolo[3,2-c]pyridine: Targeting Tubulin and Kinases
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also emerged as promising anticancer agents, with a distinct mechanism of action in some cases.
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[5][6] Compound 10t from this series exhibited potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[5][6] This activity is attributed to its ability to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5]
-
FMS Kinase Inhibition: FMS kinase (CSF-1R) is overexpressed in several cancers. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent and selective inhibition of FMS kinase.[7] Compound 1r was identified as a highly potent inhibitor with an IC50 of 30 nM and demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines.[7]
1H-Pyrrolo[3,4-c]pyridine: A Scaffold with Diverse Anticancer Mechanisms
The 1H-pyrrolo[3,4-c]pyridine isomer has been explored for its anticancer properties, with derivatives showing activity through various mechanisms.
-
PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. A derivative of 1H-pyrrolo[3,4-c]pyridine-3,6-dione showed high affinity for PI3Kγ and inhibited monocyte chemotaxis, a process relevant to cancer metastasis.[1]
-
Moderate Cytotoxicity: Other derivatives of this scaffold have exhibited moderate cytotoxic activity against ovarian and breast cancer cell lines.[1]
| Isomer | Target | Compound Example | IC50 / Activity | Cancer Cell Lines | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | FGFR1/2/3 | 4h | 7, 9, 25 nM | 4T1 (Breast) | [3] |
| CDK8 | 22 | 48.6 nM | Colorectal Cancer | [4] | |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin | 10t | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [5][6] |
| FMS Kinase | 1r | 30 nM | Ovarian, Prostate, Breast | [7] | |
| 1H-Pyrrolo[3,4-c]pyridine | PI3Kγ | 21a | IC50 = 270 nM (chemotaxis) | THP-1 (Leukemia) | [1] |
Antimicrobial Activity: A Less Explored but Promising Avenue
While the primary focus has been on anticancer applications, some pyrrolopyridine isomers have demonstrated noteworthy antimicrobial activity.
1H-Pyrrolo[3,4-c]pyridine: Certain Mannich bases derived from 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione have shown activity against Candida albicans and Staphylococcus aureus.[8][9]
Further research is warranted to fully explore the antimicrobial potential of the various pyrrolopyridine isomers and their derivatives.
Neurological and Other Activities: Expanding the Therapeutic Horizon
Derivatives of the 1H-pyrrolo[3,4-c]pyridine scaffold have been investigated for their effects on the central nervous system, exhibiting potential sedative and analgesic properties.[1][10] Additionally, this isomeric scaffold has been linked to antidiabetic, antimycobacterial, and antiviral activities, highlighting its versatility.[1][11]
Experimental Protocols: A Foundation for Reproducible Science
The following are detailed, step-by-step methodologies for key experiments cited in this guide, providing a framework for researchers to validate and build upon these findings.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the diluted test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Step-by-step workflow of the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of 1H-pyrrolo[2,3-b]pyridine and its isomers, with a particular focus on their anticancer properties. The 1H-pyrrolo[2,3-b]pyridine scaffold stands out as a versatile and potent platform for the development of kinase inhibitors. However, other isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[3,4-c]pyridine, also exhibit significant and, in some cases, distinct biological activities that warrant further investigation.
Future research should aim for a more systematic and direct comparison of the various pyrrolopyridine isomers against a standardized panel of biological targets. Such studies would provide a clearer understanding of the structure-activity relationships governed by the isomeric nature of the scaffold and would undoubtedly accelerate the development of novel therapeutics based on these promising heterocyclic systems.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302027. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 9(12), 1347-1365. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2016). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 26(11), 1289-1307. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]
-
El-Gamal, M. I., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(1), 23. [Link]
-
Wójcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435-443. [Link]
-
Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(9), 485-498. [Link]
-
Wójcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Semantic Scholar. [Link]
-
Manikandan, A., et al. (2016). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1423-1434. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(11), 2588. [Link]
-
Bejan, V., et al. (2024). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 25(1), 513. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Marco-Contelles, J., & El-Faham, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2189. [Link]
-
Patil, S. G., et al. (2014). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 45(30). [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553. [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12245. [Link]
-
Inatomi, S., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Nan-ya, S., et al. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry, 43(4), 1106-1111. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid vs. other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. This has led to the development of a class of drugs known as kinase inhibitors, which have revolutionized the treatment of various malignancies.
This guide provides a comparative analysis of the efficacy of Cediranib, a potent oral vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor, against other multi-targeted kinase inhibitors, namely Lenvatinib and Cabozantinib. By examining their mechanisms of action, in vitro and in vivo efficacy, and clinical outcomes, this guide aims to provide researchers and drug development professionals with a comprehensive resource for understanding the relative performance of these important therapeutic agents.
Mechanism of Action: Targeting Key Signaling Pathways
Cediranib, Lenvatinib, and Cabozantinib are all multi-targeted tyrosine kinase inhibitors, meaning they act on several different kinases involved in tumor growth and angiogenesis (the formation of new blood vessels). However, their specific target profiles and inhibitory concentrations differ, which can influence their efficacy and safety profiles.
Cediranib (AZD2171) is a potent inhibitor of all three VEGF receptors (VEGFR-1, -2, and -3), which are key mediators of angiogenesis.[1] By blocking these receptors, Cediranib can inhibit the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby impeding their growth and metastasis.[1] Cediranib also shows activity against other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[2][3]
Lenvatinib (Lenvima®) inhibits the kinase activities of VEGFR1, VEGFR2, and VEGFR3.[4] It also inhibits other kinases implicated in pathogenic angiogenesis and tumor growth, including fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4, PDGFRα, KIT, and RET.[5] This broader spectrum of activity may contribute to its efficacy in a wider range of tumor types.
Cabozantinib (Cabometyx®) is a potent inhibitor of MET, VEGFR2, and RET.[6][7] The MET signaling pathway is implicated in tumor cell proliferation, migration, and invasion, and its inhibition by Cabozantinib can counteract resistance mechanisms that may arise with other VEGFR inhibitors.[7] Cabozantinib also inhibits other tyrosine kinases, including KIT, AXL, and TIE2.[6][7]
Caption: Target kinases of Cediranib, Lenvatinib, and Cabozantinib.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of kinase inhibitors can be assessed at multiple levels, from their direct inhibitory effect on purified enzymes (in vitro kinase assays) to their ability to kill cancer cells in culture (cell-based assays) and shrink tumors in animal models (in vivo studies) and, ultimately, their clinical benefit in patients.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The table below summarizes the reported IC50 values for Cediranib, Lenvatinib, and Cabozantinib against a panel of key target kinases.
| Kinase Target | Cediranib IC50 (nM) | Lenvatinib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 (Flt-1) | <1[2] | 1.3[4] | 12[8] |
| VEGFR2 (KDR) | <1[9] | 0.74[4] | 0.035[6][7] |
| VEGFR3 (Flt-4) | 5[2] | 0.71[4] | 6[8] |
| c-Kit | 2[2][3] | 11[4] | 4.6[6][7] |
| PDGFRα | 36[2] | - | - |
| PDGFRβ | 5[3] | - | 234[8] |
| FGFR1 | 26[9] | 22[4] | 5294[8] |
| FGFR2 | - | 8.2[4] | - |
| FGFR3 | - | 15[4] | - |
| MET | - | - | 1.3[6][7] |
| RET | - | 1.5[4] | 5.2[6][7] |
| AXL | - | - | 7[6][7] |
| TIE2 | - | - | 14.3[6][7] |
Data compiled from multiple sources.[2][3][4][6][7][8][9] Note that assay conditions can vary between studies, which may affect absolute IC50 values.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating the efficacy of kinase inhibitors by assessing their effects on cancer cells.
| Assay | Cediranib | Lenvatinib | Cabozantinib |
| HUVEC Proliferation (VEGF-stimulated) | IC50: 0.4 nM[2] | IC50: 3.4 nM[4] | - |
| HUVEC Tube Formation | IC50: 2.7 nM[4] | IC50: 7.3 nM (bFGF-induced)[10] | - |
| Cancer Cell Line Proliferation | Micromolar concentrations needed[9] | IC50: 1.56 - 2.59 µM (HCC lines)[11] | IC50: 89 nM (Glioblastoma line)[12] |
HUVEC: Human Umbilical Vein Endothelial Cells; HCC: Hepatocellular Carcinoma
In Vivo Xenograft Models
Xenograft models, in which human tumors are grown in immunodeficient mice, are a critical step in preclinical drug development to evaluate the in vivo efficacy of a compound.
-
Cediranib: Dose-dependent inhibition of tumor growth and metastasis has been observed in numerous xenograft models.[13] In a Calu-6 lung tumor model, Cediranib treatment led to a reduction in microvessel density.[14]
-
Lenvatinib: Has demonstrated broad antitumor activity in various human tumor xenograft models.[4]
-
Cabozantinib: Has shown to inhibit tumor growth in a dose-dependent manner.[15] In a medullary thyroid cancer xenograft model, Cabozantinib inhibited the phosphorylation of RET in a dose-dependent manner.[1]
Clinical Trial Outcomes
The ultimate measure of a drug's efficacy is its performance in clinical trials. The following table summarizes key results from phase III clinical trials of Cediranib, Lenvatinib, and Cabozantinib in various cancer types.
| Inhibitor | Cancer Type | Trial | Primary Endpoint | Result |
| Cediranib (+ Olaparib) | Platinum-Sensitive Relapsed Ovarian Cancer | NRG-GY004 | Progression-Free Survival (PFS) | Did not meet primary endpoint (PFS: 10.4 months vs. 10.3 months for chemotherapy).[16] |
| Cediranib (+ Olaparib) | Platinum-Sensitive Relapsed Ovarian Cancer | ICON9 | Progression-Free Survival (PFS) | Did not significantly improve PFS vs. olaparib alone (13.9 vs 11.0 months).[17] |
| Lenvatinib | Radioactive Iodine-Refractory Differentiated Thyroid Cancer | SELECT | Progression-Free Survival (PFS) | Median PFS: 18.3 months vs. 3.6 months for placebo.[18] |
| Lenvatinib | Unresectable Hepatocellular Carcinoma (First-line) | REFLECT | Overall Survival (OS) | Non-inferior to sorafenib (Median OS: 13.6 months vs. 12.3 months).[18][19] |
| Cabozantinib | Advanced Renal Cell Carcinoma (previously treated) | METEOR | Progression-Free Survival (PFS) | Median PFS: 7.4 months vs. 3.8 months for everolimus.[20][21] |
| Cabozantinib | Progressive, Metastatic Medullary Thyroid Cancer | EXAM | Progression-Free Survival (PFS) | Median PFS: 11.2 months vs. 4.0 months for placebo.[22] |
Experimental Methodologies
The data presented in this guide were generated using a variety of standard experimental techniques. Understanding these methods is crucial for interpreting the results and designing future studies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Protocol:
-
Preparation: Prepare serial dilutions of the test compound (e.g., Cediranib) and a control inhibitor. Prepare a reaction mixture containing the purified kinase, its substrate, and ATP in an appropriate buffer.
-
Reaction: In a multi-well plate, add the test compound or control to each well. Add the kinase to each well and incubate to allow for binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a set time.
-
Detection: Stop the reaction and deplete any remaining ATP using a reagent like ADP-Glo™. Add a detection reagent that converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Analysis: Measure the luminescence in each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[23][24]
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT solution to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Analysis: Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[25][26]
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the kinase inhibitor (administered orally or via injection) or a vehicle control.
-
Monitoring and Analysis: Tumor size and mouse body weight are measured regularly. At the end of the study, tumors are excised and can be analyzed for biomarkers of drug activity (e.g., decreased cell proliferation or increased apoptosis) using techniques like immunohistochemistry.[27][28][29][30]
Conclusion
Cediranib, Lenvatinib, and Cabozantinib are all potent multi-targeted kinase inhibitors with significant activity against key drivers of tumor growth and angiogenesis. While they share some common targets, such as the VEGF receptors, their distinct inhibitory profiles lead to differences in their in vitro, in vivo, and clinical efficacy.
-
Cediranib demonstrates high potency against VEGFRs, making it a strong anti-angiogenic agent. However, its clinical success has been mixed, with some trials not meeting their primary endpoints.
-
Lenvatinib's broader target profile, including FGFRs, has translated into significant clinical benefit in thyroid and hepatocellular carcinomas.
-
Cabozantinib's unique inhibition of MET and AXL, in addition to VEGFR, provides a distinct mechanism of action that has proven effective in renal cell and medullary thyroid cancers, particularly in settings of resistance to other therapies.
The choice of which kinase inhibitor to investigate or use clinically will depend on the specific cancer type, its underlying molecular drivers, and the patient's prior treatment history. The data and protocols presented in this guide provide a framework for the continued evaluation and comparison of these and other novel kinase inhibitors in the quest for more effective and personalized cancer therapies.
References
-
Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC - NIH. (2020-05-20). Retrieved from [Link]
-
Study compares cediranib plus olaparib and standard of care therapy for platinum-sensitive ovarian cancer - News-Medical.Net. (2020-05-30). Retrieved from [Link]
-
Cediranib/Olaparib Combo Yields Comparable Results to Chemo in Ovarian Cancer Treatment | OncLive. (2020-05-29). Retrieved from [Link]
-
Cediranib cKit, KDR, PDGFRa, PDGFRb 27036 - BPS Bioscience. Retrieved from [Link]
-
Olaparib/Cediranib Misses Survival End Points in Relapsed Ovarian Cancer Trial | OncLive. (2024-09-15). Retrieved from [Link]
-
A trial of olaparib and cediranib after platinum chemotherapy for ovarian cancer that has come back (ICON9). Retrieved from [Link]
-
(PDF) Cediranib in addition to chemotherapy for women with relapsed platinum-sensitive ovarian cancer (ICON6): overall survival results of a phase III randomised trial - ResearchGate. Retrieved from [Link]
-
In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC - NIH. Retrieved from [Link]
-
Lenvatinib Targets PDGFR-β Pericytes and Inhibits Synergy With Thyroid Carcinoma Cells: Novel Translational Insights - NIH. Retrieved from [Link]
-
Lenvatinib in advanced thyroid, salivary gland, endometrial, and hepatocellular carcinomas: a real-world study on treatment duration and toxicity management - NIH. (2025-09-12). Retrieved from [Link]
-
In vitro kinase assay - Protocols.io. (2023-09-23). Retrieved from [Link]
-
Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. (2016-07-02). Retrieved from [Link]
-
FDA Approves Cabozantinib for Renal Cell Carcinoma - Medscape. (2016-04-26). Retrieved from [Link]
-
Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC. (2014-09-06). Retrieved from [Link]
-
FDA Supplemental Approval Summary: Lenvatinib for the Treatment of Unresectable Hepatocellular Carcinoma - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Cabozantinib for the treatment of kidney cancer - UroToday. (2017-06-29). Retrieved from [Link]
-
Kinase assays | BMG LABTECH. (2020-09-01). Retrieved from [Link]
-
Cabozantinib for the treatment of kidney cancer - PMC - NIH. Retrieved from [Link]
-
Kinase Inhibitors and Cell Viability Assay - ResearchGate. Retrieved from [Link]
-
In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... - ResearchGate. Retrieved from [Link]
-
Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC - NIH. Retrieved from [Link]
-
Lenvima for Treatment of Advanced Liver Cancer - CancerConnect. (2019-07-25). Retrieved from [Link]
-
Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET. Retrieved from [Link]
-
Clinical use of cabozantinib in the treatment of advanced kidney cancer: efficacy, safety, and patient selection. (2016-09-23). Retrieved from [Link]
-
PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736 - AACR Journals. (2005-05-01). Retrieved from [Link]
-
Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas - AACR Journals. Retrieved from [Link]
-
Cabozantinib Approved for Renal Cell Carcinoma | Cancer Discovery - AACR Journals. (2016-06-02). Retrieved from [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016-12-16). Retrieved from [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC - PubMed Central. Retrieved from [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC - NIH. (2022-05-13). Retrieved from [Link]
-
STELLAR: safety of lenvatinib versus sorafenib in unresectable hepatocellular carcinoma. (2024-10-11). Retrieved from [Link]
-
Phase 2 study of lenvatinib in patients with advanced hepatocellular carcinoma - PMC. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Retrieved from [Link]
Sources
- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancerresgroup.us [cancerresgroup.us]
- 11. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. dovepress.com [dovepress.com]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. Lenvatinib in advanced thyroid, salivary gland, endometrial, and hepatocellular carcinomas: a real-world study on treatment duration and toxicity management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. FDA Approves Cabozantinib for Renal Cell Carcinoma [medscape.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Cabozantinib for the treatment of kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition and Beyond - A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of kinases, have cemented its importance in the design of potent and selective inhibitors for a wide range of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives, compares their performance with alternative scaffolds, and presents key experimental protocols for their synthesis and evaluation.
Core Structure-Activity Relationships: Unlocking Potency and Selectivity
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for substitutions at multiple positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties. A review of numerous studies reveals that the most impactful modifications are typically made at the N1, C3, C4, and C5 positions.[3]
The Crucial Role of the Pyrrole N1-H
The hydrogen atom on the pyrrole nitrogen (N1) is a critical hydrogen bond donor, often engaging with the backbone of the kinase hinge region, mimicking the interaction of the adenine N6-H of ATP.[1] In many cases, methylation or substitution at this position leads to a significant loss of activity.
C3-Position: A Gateway to Diverse Interactions
The C3 position of the 7-azaindole scaffold is frequently modified to introduce a variety of substituents that can extend into the solvent-exposed region or target specific sub-pockets of the active site. For instance, in the development of Cdc7 kinase inhibitors, a 3-ylmethylene-1,3-thiazol-4(5H)-one moiety at this position was found to be crucial for potent inhibition.[4] Similarly, for Polo-like kinase 4 (PLK4) inhibitors, a 5-methylenethiazolidine-2,4-dione group at the C3 position played a key role in kinase selectivity.[5]
C4 and C5 Positions: Fine-Tuning Activity and Properties
Substitutions at the C4 and C5 positions of the pyridine ring are instrumental in modulating the overall activity and physicochemical properties of the derivatives. In the context of Janus Kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity.[6] For CDK8 inhibitors, a phenyl group at the C5-position serves as a key anchoring point for further extension to achieve potent and selective inhibition.[7]
The following diagram illustrates the key positions for substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold and their general role in modulating biological activity.
Caption: General SAR hotspots on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Comparative Performance Against Alternative Scaffolds
The 7-azaindole scaffold often demonstrates superior properties when compared to its isosteres, such as indole and other azaindole isomers. The introduction of the nitrogen atom at the 7-position can modulate the electronic properties of the ring system, enhance solubility, and provide an additional hydrogen bond acceptor site, which can be crucial for target engagement.[1]
A study comparing different azaindole isomers revealed that 7-azaindoles generally exhibit favorable efficacy and metabolic stability.[1] For instance, in the development of B-Raf inhibitors, the 7-azaindole core was a key component of the approved drug Vemurafenib, highlighting its advantages over other scaffolds in achieving the desired therapeutic profile.[1]
| Scaffold | Key Advantages | Key Disadvantages | Representative Target(s) |
| 1H-Pyrrolo[2,3-b]pyridine | Excellent hinge-binding motif, improved solubility and metabolic stability compared to indole, versatile for substitution.[1] | Potential for off-target kinase activity if not optimized. | Kinases (Cdc7, TNIK, CDK8, PLK4, PI3K, Erk5), PDE4B.[2][4][5][7][8][9] |
| Indole | Structurally similar, well-established chemistry. | Often suffers from lower solubility and higher metabolic lability (oxidation of the pyrrole ring). | Various, but often requires more extensive modification to achieve kinase selectivity. |
| Other Azaindole Isomers | Can offer different vector orientations for substituents. | May not always provide the optimal hydrogen bonding pattern for kinase hinge binding compared to the 7-azaindole isomer.[1] | Kinases, other enzymes. |
Experimental Protocols
General Synthesis of a C3-Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative
The following is a representative, generalized protocol for the synthesis of a C3-substituted 7-azaindole derivative, a common structural motif in kinase inhibitors.
Step 1: Protection of the N1-H of 7-Azaindole
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a suitable protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, in the presence of a base (e.g., NaH).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the N-protected 7-azaindole by column chromatography.
Step 2: C3-Functionalization
-
The N-protected 7-azaindole can be functionalized at the C3 position through various methods, such as Vilsmeier-Haack formylation to introduce an aldehyde group.
-
Dissolve the N-protected 7-azaindole in a suitable solvent (e.g., DMF).
-
Add the Vilsmeier reagent (POCl3/DMF) at 0°C and then allow the reaction to warm to room temperature.
-
After completion, quench the reaction with an ice-water mixture and neutralize with a base.
-
Extract the C3-formylated product and purify by column chromatography.
Step 3: Condensation and Further Modification
-
The C3-aldehyde can then undergo condensation with a variety of active methylene compounds to introduce diverse side chains. For example, a Knoevenagel condensation with a thiazolidinone derivative.
-
Dissolve the C3-formylated 7-azaindole and the active methylene compound in a suitable solvent (e.g., ethanol or acetic acid) with a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction mixture to allow for precipitation of the product, which can then be collected by filtration.
Step 4: Deprotection of the N1-H
-
The protecting group on the N1 position is removed under appropriate conditions (e.g., basic hydrolysis for sulfonyl groups).
-
Dissolve the protected compound in a suitable solvent mixture (e.g., methanol/water).
-
Add a base (e.g., NaOH or K2CO3) and heat the reaction.
-
After completion, neutralize the reaction and extract the final deprotected product.
-
Purify the final compound by recrystallization or column chromatography.
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for C3-substituted 1H-pyrrolo[2,3-b]pyridines.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme.
-
Substrate (e.g., a peptide or protein).
-
ATP (adenosine triphosphate).
-
Assay buffer (containing MgCl2, DTT, and other necessary components).
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
Microplates (e.g., 384-well plates).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a short period to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to control wells (containing DMSO without the inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Context: Kinase Inhibition
1H-pyrrolo[2,3-b]pyridine derivatives are frequently designed as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The diagram below illustrates this general mechanism of action within a simplified signaling pathway.
Caption: General mechanism of kinase inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its favorable physicochemical properties and versatile substitution patterns allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. A thorough understanding of the structure-activity relationships outlined in this guide is crucial for the rational design of next-generation therapeutics based on this remarkable heterocyclic system.
References
-
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
-
El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]
-
Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). Mini reviews in medicinal chemistry. [Link]
-
1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. (2022). Bulletin of the Korean Chemical Society. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). Molecules. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. (2010). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Medical Oncology. [Link]
-
Biological activity and material applications of 7-azaindole derivatives. (2020). ResearchGate. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry. [Link]
-
Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2021). ACS Omega. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry. [Link]
-
Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2023). ResearchGate. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [Link]
-
Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2021). ACS Omega. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2015). RSC Advances. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2013). Chemical and Pharmaceutical Bulletin. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors -Quantitative Bio-Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 7-Azaindole-Based Drug Candidates: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive framework for the in vivo validation of 7-azaindole-based drug candidates, designed for researchers, scientists, and drug development professionals. By integrating established experimental protocols with comparative data from notable 7-azaindole compounds, this document aims to elucidate the critical steps and strategic considerations necessary for advancing these promising therapeutics from the bench to preclinical development.
Introduction: The Significance of 7-Azaindole and In Vivo Validation
The 7-azaindole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the realm of kinase inhibitors. Its defining feature is the pyridine nitrogen adjacent to the pyrrole ring, which allows it to act as an excellent bioisostere of adenine. This configuration enables the 7-azaindole moiety to form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of ATP and leading to potent and often selective inhibition.[1][2][3][4] This has led to the successful development of FDA-approved drugs such as Vemurafenib and Pexidartinib.[5][6]
However, promising in vitro potency does not guarantee clinical success. The journey of a drug candidate is fraught with challenges related to its behavior within a complex biological system. Therefore, rigorous in vivo validation is the crucible in which a candidate's true potential is forged. This phase of research assesses the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy in a disease model, and overall safety profile. A well-designed in vivo study provides the critical data needed to establish a therapeutic window and justify progression into clinical trials.
This guide will dissect the four pillars of in vivo validation, offering comparative data on representative 7-azaindole-based kinase inhibitors and providing detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Section 1: Comparative Analysis of 7-Azaindole-Based Drug Candidates
To illustrate the diverse applications and in vivo performance of this scaffold, we will compare three distinct 7-azaindole-based inhibitors targeting different kinases implicated in oncology and inflammatory diseases.
-
Vemurafenib (PLX4032): A potent inhibitor of the BRAFV600E mutant kinase, approved for the treatment of metastatic melanoma.[7]
-
Pexidartinib (PLX3397): A CSF-1R (Colony-Stimulating Factor 1 Receptor) inhibitor approved for treating tenosynovial giant cell tumor (TGCT).[8][9]
-
Generic p38α MAPK Inhibitor: Representing a class of 7-azaindole derivatives investigated for their anti-inflammatory properties in diseases like Alzheimer's and rheumatoid arthritis.[6][10]
The following table summarizes key preclinical data for these candidates, providing a snapshot of their in vivo characteristics.
| Parameter | Vemurafenib (BRAFV600E Inhibitor) | Pexidartinib (CSF-1R Inhibitor) | Representative p38α MAPK Inhibitor |
| Primary Target | BRAFV600E | CSF-1R, c-KIT, FLT3-ITD | p38α Mitogen-Activated Protein Kinase |
| Therapeutic Indication | Metastatic Melanoma[7] | Tenosynovial Giant Cell Tumor (TGCT)[11] | Inflammatory Diseases (e.g., Alzheimer's)[6] |
| Animal Model for Efficacy | BRAFV600E CRC Xenografts (e.g., HT29)[7] | MMTV-PyMT Mammary Tumor Model[8][12] | Collagen-Induced Arthritis (CIA) in mice[10] |
| Reported Efficacy | Dose-dependent tumor growth inhibition.[7] | Reduction in tumor-associated macrophages and tumor growth.[8][12] | Reduced signs of disease and joint destruction.[10] |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Key PK Parameter (Mouse) | Target exposure for Tumor Growth Inhibition (TGI) identified at 1,250 µmol/L*h for 25 mg/kg b.i.d.[7] | Orally bioavailable.[8] | CNS-penetrant and orally bioavailable.[13] |
| Pharmacodynamic Marker | Reduced phosphorylation of ERK in tumor tissue.[14] | Reduction in TAMs (Tumor-Associated Macrophages).[8] | Suppression of proinflammatory cytokines (e.g., TNFα, IL-1β) in the brain.[13] |
Section 2: The Four Pillars of In Vivo Validation: Workflows & Protocols
A successful in vivo validation program is built upon four interconnected experimental pillars. The following sections detail the objectives and step-by-step protocols for each.
Pillar 1: Pharmacokinetics (PK) - "What the Body Does to the Drug"
Objective: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the drug candidate. This data is essential for understanding drug exposure, dose-response relationships, and for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies.
Experimental Workflow: Mouse Pharmacokinetic Study
Caption: Workflow for a typical mouse pharmacokinetic study.
Detailed Protocol: Single-Dose Mouse PK Study
-
Animal Preparation:
-
Compound Formulation and Administration:
-
Prepare the 7-azaindole candidate in a suitable vehicle. For oral (p.o.) administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is common. For intravenous (i.v.) administration, a solution in saline with a co-solvent like DMSO may be used.[5]
-
Administer a precise dose based on individual animal body weight (e.g., 10 mg/kg for oral, 2 mg/kg for intravenous).[15]
-
-
Blood Sampling:
-
Plasma Processing and Storage:
-
Bioanalysis and Data Interpretation:
-
Quantify the drug concentration in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[16]
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data.[5]
-
Calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, representing total drug exposure), and t1/2 (half-life).[16]
-
Pillar 2: Efficacy - "Does the Drug Work in a Disease Model?"
Objective: To assess the therapeutic activity of the drug candidate in a relevant animal model of the target disease. For oncology, this typically involves a human tumor xenograft model.
Experimental Workflow: Cell Line-Derived Xenograft (CDX) Study
Caption: Workflow for a typical xenograft efficacy study.
Detailed Protocol: Xenograft Tumor Model Efficacy Study
-
Model Development:
-
Select an appropriate human cancer cell line with the target of interest (e.g., HT29 cells for a BRAFV600E inhibitor).
-
Harvest cells during their exponential growth phase. Prepare a sterile, single-cell suspension of 1-10 million cells in a solution like PBS or media, often mixed 1:1 with Matrigel to support initial growth.[17]
-
Implant the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., Nude, SCID, or NSG mice).[18][19]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurement 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.[18]
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, low dose, high dose) ensuring similar average tumor volumes across all groups.[18]
-
-
Treatment and Monitoring:
-
Administer the 7-azaindole candidate and vehicle control according to the dosing regimen determined from PK studies.
-
Continue to monitor tumor volume and animal body weight 2-3 times per week. Body weight is a key indicator of drug tolerability.[18]
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Statistically analyze the differences in tumor volume between groups (e.g., using ANOVA).
-
Pillar 3: Pharmacodynamics (PD) - "Is the Drug Hitting Its Target?"
Objective: To demonstrate that the drug engages its molecular target in vivo and modulates the intended biological pathway. This crucial step links drug exposure (PK) to the biological effect and efficacy.
Experimental Workflow: Tumor Biomarker Analysis
Caption: Workflow for assessing pharmacodynamic biomarkers in tumor tissue.
Detailed Protocol: Assessing Target Modulation in Tumor Tissue
-
Study Design:
-
Use tumor-bearing mice from a satellite group of the efficacy study.
-
Administer a single dose of the 7-azaindole candidate.
-
The timing of tissue collection is critical. It should ideally correspond to the Tmax (from PK studies) to capture peak target engagement. A time-course experiment (e.g., 2, 4, 8, 24 hours post-dose) can provide richer data on the duration of target inhibition.
-
-
Tissue Collection and Processing:
-
At the designated time points, euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve the phosphorylation state of proteins and store at -80°C.[20]
-
-
Biomarker Analysis:
-
Homogenize the frozen tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the resulting lysate (e.g., using a BCA assay).
-
Analyze the expression and phosphorylation status of the target and downstream pathway proteins using methods like Western Blot or ELISA.[21] For a BRAF inhibitor like Vemurafenib, one would probe for phosphorylated ERK (p-ERK) and total ERK.[22] For a p38 MAPK inhibitor, one would measure levels of phosphorylated p38.
-
Quantify the results (e.g., using densitometry for Western Blots) and express the level of the phosphorylated protein relative to the total protein and compare treated samples to vehicle controls.[23]
-
Pillar 4: Toxicology - "Is the Drug Safe?"
Objective: To identify potential toxicities, establish a safety margin, and determine the Maximum Tolerated Dose (MTD). These studies are governed by strict regulatory guidelines.
Experimental Workflow: Dose Range-Finding (DRF) Toxicology Study
Caption: Workflow for a repeated-dose toxicology study.
Detailed Protocol: Repeated-Dose Toxicology Study (Rodent)
-
Study Design (Following OECD Guidelines):
-
The first in vivo toxicity study is often a dose range-finding (DRF) study in rodents.[24]
-
Use healthy animals (e.g., Sprague-Dawley rats), with both male and female groups.
-
Design multiple dose groups (e.g., low, medium, high) and a vehicle control group. The high dose should be chosen to elicit some minimal toxicity.[25]
-
The duration is based on the intended clinical use, typically starting with 14 or 28-day studies for early development.[24][25]
-
-
In-Life Phase:
-
Administer the compound daily via the intended clinical route (e.g., oral gavage).
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, breathing).
-
Record body weights at least weekly and food consumption.
-
-
Terminal Phase:
-
At the end of the study, collect blood for hematology (complete blood count) and clinical chemistry (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).
-
Perform a full necropsy, examining all organs for gross abnormalities.
-
Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).
-
Preserve a comprehensive set of tissues in formalin for histopathological examination by a veterinary pathologist. The OECD Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) specifies the required tissues.[26]
-
-
Data Interpretation:
-
Identify any dose-related adverse findings.
-
Establish the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no significant adverse effects were found.
-
This data is critical for setting the safe starting dose in first-in-human clinical trials.
-
Conclusion
The 7-azaindole scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. However, the ultimate success of these candidates is determined by their performance in a living system. A systematic and rigorous in vivo validation program, built on the four pillars of pharmacokinetics, efficacy, pharmacodynamics, and toxicology, is non-negotiable for de-risking a program and making informed decisions. By integrating robust, reproducible protocols with a clear understanding of the interplay between exposure, target engagement, and therapeutic effect, researchers can effectively navigate the complex path of preclinical drug development and unlock the full therapeutic potential of their 7-azaindole-based drug candidates.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link][1]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link][2]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link][3]
-
Triantaphyllopoulos, K. A., et al. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study. Arthritis Research & Therapy, 12(2), R54. [Link][10]
-
Gounder, M. M., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drug Design, Development and Therapy, 14, 1895–1904. [Link][8]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link][27]
-
Synapse, P. (2024). What is Pexidartinib Hydrochloride used for?. Patsnap. [Link][9]
-
Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib: First Global Approval. Drugs, 79(15), 1849–1855. [Link][11]
-
Gounder, M. M., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Dovepress. [Link][12]
-
Gounder, M. M., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. ResearchGate. [Link][28]
-
National Center for Biotechnology Information. (n.d.). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. NIH. [Link][29]
-
Lee, J. K., & Kim, S. Y. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 23(8), 1849. [Link][6]
-
Val-dearcos, M., et al. (2020). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Science Translational Medicine, 12(560), eaaz3191. [Link][30]
-
Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 779–789. [Link][7]
-
Brady, S. W., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1606, 129–141. [Link][18]
-
Broin, P. Ó., et al. (2018). Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. International Journal of Molecular Sciences, 19(4), 969. [Link][31]
-
Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (90), e51965. [Link][15]
-
Tan, D. S. P., et al. (2010). Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials. Current Drug Targets, 11(11), 1374–1388. [Link][21]
-
Kimmelman, J., et al. (2013). Publication and Reporting Conduct for Pharmacodynamic Analyses of Tumor Tissue in Early-Phase Oncology Trials. Clinical Cancer Research, 19(24), 6706–6713. [Link][32]
-
Luke, J. J., & Hodi, F. S. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence, 9, 47–56. [Link][22]
-
nano-test GmbH & Co. KG. (2025). In vivo testing of pharmaceuticals. [Link][26]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link][16]
-
Broin, P. Ó., et al. (2018). Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. MDPI. [Link][14]
-
Roy, S. M., et al. (2015). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of Neuroinflammation, 12, 240. [Link][13]
-
Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. ResearchGate. [Link][33]
-
National Cancer Institute. (n.d.). Clinical Pharmacodynamic Biomarker Assays. Division of Cancer Treatment and Diagnosis. [Link][20]
-
Jewell, J. L., et al. (2012). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 18(5), 1216–1224. [Link][23]
-
Estevan, C., et al. (2014). OECD Guidelines and Validated Methods for in Vivo Testing of Reproductive Toxicity. ResearchGate. [Link][34]
-
Lourenco, F. C., & de-Almeida, L. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. Regulatory Toxicology and Pharmacology, 81, 130–141. [Link][24]
-
Sargent, J., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols, 4(1), 102029. [Link][19]
-
Singh, S., et al. (2024). From lab to animal facility: A complete guide for tumor xenograft model creation. Bio-protocol, 14(14), e4972. [Link][17]
-
van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. European Medicines Agency. [Link][25]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Pexidartinib Hydrochloride used for? [synapse.patsnap.com]
- 10. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. veterinarypaper.com [veterinarypaper.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 21. Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. nano-test.de [nano-test.de]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Preclinical Evaluation of Vemurafenib as Therapy for BRAFV600E Mutated Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its privileged structure mimics the hinge-binding motif of ATP, making it a highly effective starting point for potent kinase-targeted therapeutics.[3] However, with over 500 kinases in the human kinome sharing a conserved ATP-binding site, achieving selectivity is a paramount challenge.[4] A lack of selectivity can lead to off-target effects, toxicity, and a convoluted understanding of the compound's true mechanism of action.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 1H-pyrrolo[2,3-b]pyridine compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to design robust, self-validating profiling strategies. We will explore biochemical, biophysical, and cellular techniques, using examples from the literature to illustrate how subtle structural modifications to the 7-azaindole core can dramatically alter a compound's selectivity profile.
The Strategic Imperative: Why Kinase Selectivity Profiling Matters
In the early stages of drug discovery, a compound's potency against its intended target is often the primary focus. However, its selectivity profile is equally critical. A promiscuous compound that inhibits multiple kinases can confound biological validation studies.[5] For instance, if a compound designed to inhibit Traf2 and Nck-interacting kinase (TNIK) also potently inhibits Cyclin-Dependent Kinase 8 (CDK8), a resulting anti-proliferative phenotype cannot be confidently attributed to TNIK inhibition alone.[6][7]
Comprehensive cross-reactivity profiling serves three core purposes:
-
Validates the Primary Target: By demonstrating that the observed phenotype is a result of inhibiting the intended kinase and not a collection of off-targets.
-
Identifies Potential Liabilities: Early detection of off-target activities, such as inhibition of kinases crucial for cardiac function or other vital cellular processes, can prevent costly late-stage failures.
-
Uncovers New Therapeutic Opportunities: An off-target activity may represent a "polypharmacology" profile that is beneficial for a particular disease, such as in cancer where hitting multiple oncogenic pathways can be advantageous.[8]
The following sections detail the key experimental systems used to build a comprehensive selectivity profile for novel 1H-pyrrolo[2,3-b]pyridine derivatives.
Tier 1: Broad Kinome Screening for Initial Selectivity Assessment
The most efficient first step in profiling is to screen a compound against a large panel of kinases at a single, high concentration (e.g., 1-10 µM).[5][9] This approach quickly identifies the most likely off-targets and provides a broad overview of the compound's selectivity.
Methodology 1: Large-Scale Competition Binding Assays
Competition binding assays are a powerful method for measuring the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. The KINOMEscan™ platform is a widely used example of this technology.[10]
Principle of the Assay: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase bound to the immobilized ligand is quantified. A potent inhibitor will compete with the immobilized ligand for the kinase's active site, resulting in a lower measured signal. The output is typically expressed as a percent of control, which can be used to calculate a dissociation constant (Kd).
Experimental Workflow: KINOMEscan Profiling
Caption: High-throughput workflow for assessing inhibitor-kinase binding.[10]
Interpreting the Data: The results are often visualized on a "kinome tree," where inhibited kinases are marked, providing an intuitive snapshot of selectivity. For example, a highly selective inhibitor for Janus Kinase 3 (JAK3) would show a strong signal for JAK3 and minimal interaction with other kinases, even closely related ones like JAK1 and JAK2.[11]
Methodology 2: Radiometric Kinase Activity Assays
The classic approach to measuring kinase inhibition involves quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[12] Large panels of these assays are offered by service providers like Reaction Biology.[9]
Principle of the Assay: The kinase, substrate (a protein or peptide), and the test compound are incubated with [γ-33P]-ATP. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is measured, which is inversely proportional to the inhibitor's potency.[9]
Key Experimental Considerations:
-
ATP Concentration: The IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For meaningful comparison across different kinases, assays should be run at or near the KM for ATP for each specific kinase.[5]
-
Substrate Choice: The substrate must be specific to the kinase being assayed to avoid confounding results.
Tier 2: In-Depth Profiling and Cellular Target Engagement
Once initial hits and potential off-targets are identified, the next step is to determine their potency more accurately through dose-response curves and to verify target engagement within a cellular context.
Quantitative Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing selectivity. Modifications at different positions of the 7-azaindole scaffold can drastically alter the binding profile. For example, studies on Polo-like kinase 4 (PLK4) inhibitors revealed that while the core scaffold provided the primary binding, substituents at the 3- and 5-positions were critical for determining selectivity against other kinases like SGK1.[13]
The table below compares the on-target potency of several published 1H-pyrrolo[2,3-b]pyridine derivatives against their respective primary targets.
| Compound Class | Primary Target | On-Target Potency (IC50) | Reference |
| Phenylpropenamide Derivative | CDK8 | 48.6 nM | [7][14][15] |
| Thiazolone Derivative | Cdc7 | 7 nM | [16][17] |
| Disubstituted Pyrrolopyridine | TNIK | < 1 nM | [6] |
| Phenylacetic Acid Derivative | PI3Kγ | 40 nM | [18] |
| Disubstituted Pyrrolopyridine | FGFR1 | 7 nM | [19] |
This table illustrates the high potency achievable with the 1H-pyrrolo[2,3-b]pyridine scaffold across diverse kinase targets.
Methodology 3: Cellular Target Engagement Assays
Biochemical assays are invaluable, but they don't always reflect an inhibitor's behavior in the complex intracellular environment.[20] Cellular target engagement assays confirm that the compound can enter the cell, bind to its intended target, and do so with a certain potency and selectivity.
Principle of the NanoBRET™ Assay: This technology measures target engagement in live cells using bioluminescence resonance energy transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, bringing the fluorophore close to the luciferase, and a BRET signal is generated. A test compound that enters the cell and engages the target will displace the tracer, disrupting BRET.
Step-by-Step Protocol for a NanoBRET™ Assay:
-
Cell Preparation: Plate cells engineered to express the NanoLuc®-kinase fusion protein in a multi-well plate (e.g., 384-well) and incubate to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compound. Add the diluted compounds to the appropriate wells. Include "no inhibitor" (vehicle) and "no tracer" controls.
-
Tracer Addition: Add the fluorescent kinase tracer to all wells except the "no tracer" control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow the binding equilibrium to be reached (typically 2 hours).
-
Substrate Addition & Signal Reading: Add the NanoBRET™ substrate, which is cell-permeable. Immediately read the plate on a luminometer capable of sequentially measuring the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
Why This Is a Self-Validating System: The assay directly measures the physical interaction between the compound and its target inside a living cell. A positive result confirms not only binding but also cell permeability and stability in the cytoplasm. Comparing the cellular IC50 from a NanoBRET assay to the biochemical IC50 provides crucial information about a compound's drug-like properties.
Structure-Activity Relationships (SAR) for Selectivity
The ultimate goal of profiling is to inform the rational design of more selective compounds. The 1H-pyrrolo[2,3-b]pyridine scaffold provides multiple vectors for chemical modification to enhance selectivity.
Case Study: Differentiating PI3K Isoforms Researchers developing PI3Kγ inhibitors based on the 7-azaindole scaffold found that substitutions at the 3-position were well-tolerated.[21] Replacing a phenyl group with a pyridine group at this position led to compound B13 , an exceptionally potent PI3Kγ inhibitor with an IC50 of 0.5 nM.[21] Conversely, adding bulky groups at the 2-position of the scaffold resulted in a gradual decrease in potency, indicating that this space is sterically constrained.[21] This iterative process of synthesis and profiling is key to navigating the kinome.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Azaindole Advantage: A Comparative Guide to 7-Azaindole and Indole Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of successful drug development. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive comparative analysis of two key heterocyclic systems: indole and its increasingly prevalent bioisostere, 7-azaindole. As a Senior Application Scientist, this document is crafted for researchers, scientists, and drug development professionals to offer an in-depth understanding of the nuanced differences between these scaffolds, supported by experimental data and actionable protocols.
The indole ring is a privileged structure, integral to a multitude of approved therapeutic agents due to its unique electronic and aromatic characteristics that facilitate effective target binding.[1][2] However, indole-containing compounds can present significant hurdles related to their metabolism and physicochemical properties, which in turn can negatively impact their bioavailability.[1] The introduction of a nitrogen atom into the indole's benzene ring to form an azaindole can modulate a compound's potency and physicochemical properties, potentially creating novel intellectual property.[3] Of the four possible azaindole isomers, the 7-azaindole variant has emerged as a particularly valuable scaffold in drug discovery, especially in the realm of kinase inhibitors.[3][4]
At a Glance: Key Physicochemical and Pharmacokinetic Differences
The substitution of a carbon-hydrogen group in the 7-position of the indole ring with a nitrogen atom instigates a cascade of changes in the molecule's fundamental properties. These alterations are often the very reason for considering this bioisosteric switch. The nitrogen atom's electronegativity and ability to act as a hydrogen bond acceptor can lead to significant improvements in a drug candidate's profile.
| Property | Indole | 7-Azaindole | Rationale for Change & Impact on Drug Development |
| Aqueous Solubility | Generally Lower | Often Significantly Higher | The pyridine nitrogen in 7-azaindole can engage in hydrogen bonding with water, disrupting the crystal lattice more effectively and leading to enhanced solubility.[5][6] This is a critical factor for improving oral bioavailability. |
| Lipophilicity (LogP) | Higher | Generally Lower | The polar nitrogen atom reduces the overall lipophilicity of the molecule, which can improve the ADME profile and reduce off-target effects.[5][7] |
| Metabolic Stability | Susceptible to oxidation | Often more stable | Indole rings are prone to oxidative metabolism by cytochrome P450 enzymes. The electron-withdrawing nature of the pyridine ring in 7-azaindole can make the scaffold less susceptible to such metabolic pathways, increasing its half-life.[3] |
| Hydrogen Bonding | N-H donor | N-H donor and N7 acceptor | The additional hydrogen bond acceptor at the N7 position can lead to stronger and more specific interactions with the target protein, potentially increasing potency and selectivity.[3][5] This is particularly crucial for kinase inhibitors where the 7-azaindole can mimic the adenine of ATP.[5][8] |
| pKa | Pyrrole NH ~17 | Pyrrole NH ~16.7, Pyridine N ~4.6 | The introduction of the basic nitrogen in the pyridine ring provides an additional site for protonation, which can be leveraged to improve solubility and formulation characteristics.[7] |
The Impact on Biological Activity: A Tale of Two Scaffolds
The decision to employ a 7-azaindole bioisostere is often driven by the desire to enhance biological activity and improve pharmacokinetic properties. This has been most profoundly demonstrated in the development of kinase inhibitors.
Kinase Inhibition: A Resounding Success
The 7-azaindole scaffold has proven to be a highly effective hinge-binding motif in a multitude of kinase inhibitors.[8] The geometry of the pyrrole N-H donor and the pyridine N7 acceptor perfectly mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing for potent and often selective inhibition.[4][5]
A prime example of this is Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the BRAF V600E mutated kinase for the treatment of melanoma.[5] The 7-azaindole core of vemurafenib forms two crucial hydrogen bonds with the kinase hinge region, a structural feature that was instrumental in its discovery through fragment-based screening.[3]
Beyond Kinases: A Broader Perspective
The utility of the 7-azaindole scaffold extends beyond kinase inhibition. It has been incorporated into a variety of therapeutic agents targeting different biological pathways.[5][9] For instance, Venetoclax (Venclexta®) , a B-cell lymphoma 2 (Bcl-2) inhibitor used in cancer therapy, also features a 7-azaindole moiety, highlighting its versatility.[3]
However, it is crucial to recognize that the 7-azaindole for indole swap is not a universal panacea. In a study focused on allosteric modulators of the cannabinoid receptor 1 (CB1), the replacement of an indole-2-carboxamide with a 7-azaindole-2-carboxamide resulted in a complete loss of binding affinity.[6] This underscores the importance of empirical testing and context-specific evaluation for any bioisosteric replacement.
Experimental Protocols for Comparative Analysis
To objectively assess the merits of a 7-azaindole versus an indole scaffold in a given chemical series, a systematic experimental evaluation is paramount. The following protocols provide a framework for this comparative analysis.
Physicochemical Property Determination
a) Aqueous Solubility (Thermodynamic Shake-Flask Method)
-
Preparation: Add an excess of the test compound (indole and 7-azaindole analogues) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Analysis: Compare the measured solubility values (e.g., in µg/mL) for the indole and 7-azaindole compounds. A significant increase in the value for the 7-azaindole analogue is often observed.[3]
b) Lipophilicity (LogP/LogD Determination)
-
Method: The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is a standard measure of lipophilicity.
-
Procedure: Prepare a solution of the test compound in either water/PBS (pH 7.4) or octanol. Add an equal volume of the other immiscible solvent.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the layers to separate.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. A lower LogD value for the 7-azaindole analogue is indicative of reduced lipophilicity.
In Vitro ADME Assessment
a) Metabolic Stability in Human Liver Microsomes (HLM)
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (a cofactor for P450 enzymes), and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Comparison: A longer half-life for the 7-azaindole analogue indicates improved metabolic stability.[3]
Conclusion
The bioisosteric replacement of indole with 7-azaindole is a well-established and often highly effective strategy in drug discovery.[1] This modification can confer a range of benefits, including enhanced aqueous solubility, improved metabolic stability, and the potential for stronger target engagement through an additional hydrogen bond acceptor.[3][5] These advantages have been particularly impactful in the development of kinase inhibitors. However, the success of this substitution is not guaranteed and must be empirically validated for each new chemical series and biological target. The experimental protocols outlined in this guide provide a robust framework for conducting a rigorous, data-driven comparison, enabling medicinal chemists to make informed decisions in the quest to design safer and more effective medicines.
References
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
-
Lecointre, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9540-9562. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 625-635. [Link]
-
Negri, A., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 67-82. [Link]
-
Pennington, L. D., & Moustakas, D. T. (2017). Azaindole Therapeutic Agents. Annual Reports in Medicinal Chemistry, 50, 391-419. [Link]
- Benchchem. (n.d.). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.
-
Lu, D., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(18), 3353. [Link]
-
Wang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 826-831. [Link]
-
Bonnet, P., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9540-9562. [Link]
-
Shvartsberg, M. S., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 417-422. [Link]
-
Singh, S., & Singh, A. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Bioorganic Chemistry, 89, 103021. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Nandy, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 450-474. [Link]
-
Spengler, G., et al. (2021). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 26(11), 3180. [Link]
-
Spengler, G., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
-
Wagmann, L., et al. (2022). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 14(11-12), 1996-2008. [Link]
-
Meyer, M. R., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis, 13(1), 74-90. [Link]
- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
-
Kumar, A., et al. (2017). Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Purkh. (n.d.). Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. Retrieved from [Link]
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(47), 14811-14817. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
Navigating the Maze: A Comparative Guide to Validating Hits from 1H-Pyrrolo[2,3-b]pyridine Libraries
High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of modern drug discovery. Among the myriad of scaffolds employed, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged" structure, particularly in the realm of kinase inhibitors. Its ability to mimic the hydrogen bonding pattern of the adenine ring of ATP allows it to effectively interact with the hinge region of many kinases, making it a frequent starting point for inhibitor development.[1][2][3] However, this inherent affinity for the ATP binding site is a double-edged sword, often leading to a high number of hits with poor selectivity and off-target effects.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and prioritize hits emerging from HTS campaigns involving 1H-pyrrolo[2,3-b]pyridine libraries. We will move beyond generic hit validation protocols and delve into a multi-tiered, comparative strategy tailored to the specific challenges and opportunities presented by this scaffold. Our focus will be on building a self-validating experimental cascade that ensures only the most promising and well-characterized compounds advance, saving invaluable time and resources.
The 7-Azaindole Challenge: Why a Tailored Validation Strategy is Crucial
The very feature that makes the 1H-pyrrolo[2,3-b]pyridine scaffold so attractive—its hinge-binding capability—is also its primary liability. The highly conserved nature of the ATP-binding pocket across the human kinome means that simple 7-azaindole derivatives can exhibit broad activity against numerous kinases.[5] This inherent promiscuity necessitates a validation workflow that prioritizes the early assessment of selectivity. Furthermore, like any HTS campaign, hits from 1H-pyrrolo[2,3-b]pyridine libraries are susceptible to common pitfalls such as non-specific inhibition, assay interference, and poor drug-like properties.
Our validation strategy is therefore structured as a funnel, progressively increasing the stringency of the assays to systematically eliminate false positives and poorly characterized hits.
A Multi-Tiered Approach to Hit Validation
A robust hit validation cascade can be conceptualized in three main stages: Primary Hit Confirmation, Secondary Orthogonal and Biophysical Validation, and Tertiary Cellular Target Engagement and Selectivity Profiling.
Caption: A tiered workflow for validating hits from 1H-pyrrolo[2,3-b]pyridine libraries.
Tier 1: Primary Hit Confirmation and Triage
The initial phase focuses on confirming the activity of hits from the primary screen and eliminating compounds with undesirable properties.
Dose-Response Confirmation
The first crucial step is to re-test the initial "single-shot" hits in a full dose-response format using the primary assay. This confirms the activity and establishes the potency (e.g., IC50) of the compounds.
Cheminformatics Triage
Concurrently, a computational assessment of the hit list is essential to flag and deprioritize problematic compounds. This includes:
-
PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are notorious for generating false positives in HTS assays through various mechanisms like aggregation, reactivity, or fluorescence interference.[6][7][8] While the 7-azaindole core itself is not a PAIN, decorative functionalities on library compounds can be.
-
Physicochemical Property Analysis: Evaluation of properties like molecular weight, lipophilicity (cLogP), and solubility provides an early indication of the "drug-likeness" of the hits.
Tier 2: Orthogonal and Biophysical Validation
This tier aims to confirm the biochemical activity using a different assay format and to directly measure the binding of the compound to the target protein. This is critical for weeding out false positives that are specific to the primary assay technology.
Orthogonal Biochemical Assays
An orthogonal assay measures the same biological activity but with a different detection method. For kinase inhibitors, if the primary assay was a luminescence-based ATP depletion assay (e.g., ADP-Glo™), an orthogonal assay could be a fluorescence-based method or a direct measurement of substrate phosphorylation.
| Assay Technology | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. | High sensitivity, broad dynamic range, resistant to fluorescent interference. | Indirect measurement of kinase activity. |
| HTRF® Kinase Assays | Homogeneous Time-Resolved Fluorescence (HTRF) to detect phosphorylation of a substrate. | Homogeneous, ratiometric detection minimizes interferences. | Potential for fluorescent compound interference. |
| Caliper Mobility Shift Assay | Measures the change in charge of a peptide substrate upon phosphorylation. | Direct measurement of substrate conversion, label-free. | Requires specialized instrumentation. |
Biophysical Binding Assays
Biophysical methods provide direct evidence of compound-target interaction, independent of enzyme activity. They are invaluable for confirming that a compound's inhibitory effect is due to direct binding to the target.
| Technique | Measures | Throughput | Key Insights |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd) and affinity (KD). | Medium to High | Real-time binding, mechanism of action. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS). | Low | Gold standard for binding thermodynamics.[2] |
| Differential Scanning Fluorimetry (DSF) | Change in protein melting temperature (Tm) upon ligand binding. | High | Target engagement, suitable for screening. |
Tier 3: Cellular Target Engagement and Selectivity Profiling
The final and most critical tier for 7-azaindole hits assesses whether the compound engages the target in a cellular context and determines its selectivity profile across the kinome.
Cellular Target Engagement
Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][9][10] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. A positive thermal shift provides strong evidence of target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Kinome-wide Selectivity Profiling
For 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor hits, comprehensive selectivity profiling is non-negotiable. This involves screening the validated hits against a large panel of kinases to identify off-target activities. A highly selective compound is more likely to have a clean safety profile and a clear mechanism of action. Several commercial services offer kinome-wide profiling. The results are often visualized as a "kinome tree" to illustrate the selectivity of the compound.
For example, a 7-azaindole hit identified as a potent inhibitor of Aurora B kinase would need to be profiled against other kinases to ensure it doesn't also potently inhibit, for instance, CDKs or other closely related kinases.[11] Similarly, optimization of 7-azaindole-based PI3Kγ inhibitors required careful profiling to ensure selectivity against other PI3K isoforms.[9]
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compound serially diluted in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound or vehicle control (DMSO) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mixture in assay buffer.
-
Add 5 µL of the 2X kinase/substrate mixture to each well.
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a test compound in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with vehicle control. Incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.[9][10][12]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for the discovery of novel therapeutics, particularly kinase inhibitors. However, its inherent potential for promiscuity demands a rigorous and tailored validation strategy. By employing a multi-tiered approach that systematically progresses from initial hit confirmation to orthogonal biochemical and biophysical validation, and finally to cellular target engagement and comprehensive selectivity profiling, researchers can confidently identify and prioritize high-quality lead compounds. This structured and comparative approach not only mitigates the risks associated with this privileged scaffold but also maximizes the probability of success in subsequent lead optimization and preclinical development.
References
- Ashton, S., et al. (2014). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 5(10), 1533-1539.
- Amparo, E., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1437-1444.
- Loriol, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14638-14675.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Adams, N. D., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9 Supplement), 1296.
- Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
- Sleno, L., & Emili, A. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4101-4105.
- Klumpp, K., et al. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4101-4105.
- Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
- SOP Guide for Pharma. (2024). SOP for Surface Plasmon Resonance (SPR) Studies.
- Linkuviene, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(10), 2217-2227.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Weinstain, R., et al. (2021). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Pharmaceuticals, 14(3), 209.
- Amparo, E., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1437-1444.
- Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2585-2595.
- ResearchGate. (2025). Optimizing the Hit-to-Lead Process Using SPR Analysis.
- Cronin, K. (2022). Guide to Running an SPR Experiment. Duke University.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
- Loriol, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14638-14675.
- de Farias, A. S., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2).
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References.
- ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been...
- Bouisset, C., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478.
- Wang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1430-1436.
- Andersen, R. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4283.
- ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21631-21640.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Azaindole Synthesis Methods: A Guide for Researchers
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, revered as a privileged isostere of indole. Its unique electronic properties, imparted by the pyridine ring, offer opportunities for novel hydrogen bonding interactions and improved pharmacokinetic profiles in drug candidates. Consequently, the efficient and versatile synthesis of 7-azaindole derivatives is a critical endeavor for researchers in drug discovery and development. This guide provides a head-to-head comparison of prominent synthetic methodologies, offering insights into their mechanisms, practical applications, and relative merits, supported by experimental data to inform your selection of the optimal synthetic route.
The Classical Approaches: Enduring Strategies for Core Synthesis
Classical methods for indole synthesis have been adapted for their aza-analogs, each with a distinct set of advantages and limitations. The electron-deficient nature of the pyridine ring often necessitates modified conditions compared to their indole counterparts.
The Fischer Indole Synthesis: A Workhorse with Caveats
The Fischer indole synthesis, a venerable method dating back to 1883, remains a powerful tool for constructing the indole nucleus.[1] The reaction proceeds through the acid-catalyzed cyclization of a pyridylhydrazone, formed from the condensation of a pyridylhydrazine with an aldehyde or ketone.[1][2]
Mechanism of Action:
The generally accepted mechanism involves the formation of a pyridylhydrazone, which tautomerizes to an enehydrazine. Under acidic conditions, this intermediate undergoes a[3][3]-sigmatropic rearrangement, followed by the loss of ammonia to afford the aromatic 7-azaindole core.[2] The electron-deficient pyridine ring can make the key cyclization step more challenging than in the synthesis of indoles.[4]
Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles
A typical procedure involves the heating of a 2-pyridylhydrazone in polyphosphoric acid (PPA). For example, the cyclization of various 2-pyridylhydrazones of aliphatic and alkylaromatic ketones is achieved by heating in PPA for 5 minutes at 160-180°C.[5]
Materials:
-
2-Pyridylhydrazone of desired ketone (e.g., from acetophenone for 2-phenyl-7-azaindole)
-
Polyphosphoric acid (PPA)
Procedure:
-
The 2-pyridylhydrazone is added to polyphosphoric acid.
-
The mixture is heated to 160-180°C for approximately 5 minutes.
-
The reaction mixture is then cooled and worked up, typically by pouring onto ice and neutralizing, followed by extraction of the product.
Performance Analysis:
-
Advantages: This method is versatile, allowing for the synthesis of a wide range of substituted 7-azaindoles. The starting materials, pyridylhydrazines and carbonyl compounds, are often readily available.
-
Disadvantages: The reaction often requires harsh acidic conditions and high temperatures, which can limit its compatibility with sensitive functional groups.[4] The success of the Fischer azaindolization can be highly dependent on the electronic nature of the substituents on the pyridine ring, with electron-donating groups generally favoring the reaction.[6] Yields can be variable, and the synthesis of the precursor pyridylhydrazines can sometimes be challenging.
The Bartoli Indole Synthesis: A Direct Route to 7-Substituted Azaindoles
The Bartoli synthesis offers a direct and efficient pathway to 7-substituted indoles and has been successfully applied to the synthesis of 7-substituted 4- and 6-azaindoles.[7] The reaction utilizes the interaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent.[7][8]
Mechanism of Action:
The reaction is believed to proceed through the initial reduction of the nitro group to a nitroso group by the Grignard reagent. Subsequent addition of the vinyl Grignard to the nitroso intermediate, followed by a[3][3]-sigmatropic rearrangement and aromatization, yields the 7-substituted azaindole.[8][9] The presence of an ortho-substituent on the nitropyridine is crucial for the success of the reaction.[8]
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole
While a direct synthesis of 2-phenyl-7-azaindole via the Bartoli reaction is less common, a general procedure for the synthesis of 7-substituted azaindoles from nitropyridines can be adapted. A more direct route to 2-phenyl-7-azaindole involves a Chichibabin-type cyclization. The LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile affords 2-phenyl-7-azaindole in good yield (80-82%).[10]
Materials:
-
2-Fluoro-3-picoline
-
Lithium diisopropylamide (LDA)
-
Benzonitrile
-
Anhydrous THF
Procedure:
-
A solution of LDA (2.1 equivalents) is prepared in anhydrous THF at -40°C.
-
2-Fluoro-3-picoline (1.0 equivalent) is added to the LDA solution and stirred for 60 minutes.
-
Benzonitrile (1.2 equivalents) is then added, and the reaction is stirred for an additional 2 hours at -40°C.
-
The reaction is quenched and worked up to isolate the 2-phenyl-7-azaindole.[10]
Performance Analysis:
-
Advantages: The Bartoli synthesis provides a direct route to 7-substituted azaindoles, a class of compounds that can be challenging to access through other classical methods.[7] It demonstrates good tolerance for a variety of functional groups.[7]
-
Disadvantages: The reaction typically requires a large excess (at least 3 equivalents) of the Grignard reagent.[8] Yields can be moderate and are highly dependent on the nature of the ortho-substituent on the starting nitropyridine.[11]
The Hemetsberger-Knittel Synthesis: A Thermal Cyclization Approach
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-(pyridyl)-2-azido-propenoic ester to form an indole-2-carboxylic ester.[12] This method has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles.[13]
Mechanism of Action:
The reaction is believed to proceed through a nitrene intermediate, formed upon thermal extrusion of dinitrogen from the azide. This is followed by cyclization onto the adjacent aromatic ring and subsequent rearrangement to form the indole core. The exact mechanism is still a subject of investigation.[12]
Experimental Protocol: General Synthesis of Substituted 7-Azaindoles
The synthesis involves the preparation of a 2-azido-3-pyridineacrylate intermediate, followed by thermolysis.
Materials:
-
Substituted pyridine carboxaldehyde
-
Ethyl azidoacetate
-
Base (e.g., sodium ethoxide)
-
High-boiling solvent (e.g., xylene)
Procedure:
-
The pyridine carboxaldehyde is condensed with ethyl azidoacetate in the presence of a base to form the corresponding ethyl 2-azido-3-(pyridyl)acrylate.
-
The purified azidoacrylate is then heated in a high-boiling solvent such as xylene to induce thermal cyclization.
-
The resulting 7-azaindole-2-carboxylate is isolated after cooling and purification.
Performance Analysis:
-
Advantages: The Hemetsberger-Knittel synthesis can provide good yields of 2-ester substituted azaindoles.[12]
-
Disadvantages: The primary drawback of this method is the use of potentially explosive azide intermediates, which requires careful handling and raises safety concerns, particularly on a larger scale. The synthesis of the azidoacrylate precursors can also be challenging.[12]
Modern Palladium-Catalyzed Methods: Precision and Versatility
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of heterocyclic compounds, including 7-azaindoles. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.
The Larock Indole Synthesis: A Powerful Heteroannulation
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[14] This methodology has been extended to the synthesis of various azaindole isomers.
Mechanism of Action:
The catalytic cycle is thought to involve the oxidative addition of the ortho-iodoaminopyridine to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the 2,3-disubstituted 7-azaindole.[14]
Experimental Protocol: General Synthesis of 2,3-Disubstituted 7-Azaindoles
Materials:
-
ortho-Iodoaminopyridine
-
Disubstituted alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
The ortho-iodoaminopyridine, alkyne, palladium catalyst, ligand, and base are combined in a suitable solvent under an inert atmosphere.
-
The reaction mixture is heated until the starting material is consumed.
-
The product is then isolated and purified following a standard workup procedure.
Performance Analysis:
-
Advantages: The Larock synthesis is highly versatile, allowing for the introduction of a wide variety of substituents at the 2- and 3-positions of the 7-azaindole core.[14] The reaction conditions are generally milder than many classical methods.
-
Disadvantages: The cost of the palladium catalyst can be a consideration for large-scale synthesis. The availability of substituted ortho-iodoaminopyridines and internal alkynes can also be a limiting factor.
Sonogashira Coupling Followed by Cyclization: A Two-Step Strategy
A robust and widely used modern approach involves a two-step sequence: a palladium-catalyzed Sonogashira coupling of an ortho-haloaminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[15]
Mechanism of Action:
The first step is a classic Sonogashira cross-coupling to form a C-C bond between the pyridine and alkyne. The subsequent cyclization can be promoted by a base or another catalyst, leading to the formation of the 7-azaindole.
Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles
This protocol describes the synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine.[15]
Materials:
-
2-Amino-3-iodopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
For cyclization: Potassium tert-butoxide, 18-crown-6, Toluene
Procedure:
-
Sonogashira Coupling: 2-Amino-3-iodopyridine and the terminal alkyne are coupled in the presence of a palladium catalyst, CuI, and a base in a suitable solvent.
-
Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate is then cyclized using a base such as potassium tert-butoxide, often with an additive like 18-crown-6, in a solvent like toluene at elevated temperatures.[15]
Performance Analysis:
-
Advantages: This two-step approach is highly efficient and scalable, providing excellent yields of 2-substituted 7-azaindoles.[15] It avoids the need for protecting groups and offers a broad substrate scope with respect to the alkyne component.
-
Disadvantages: This method is a two-step process, which may be less desirable than a one-pot synthesis. As with other palladium-catalyzed reactions, the cost of the catalyst can be a factor.
Head-to-Head Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer | Pyridylhydrazine, Aldehyde/Ketone | Strong acid (e.g., PPA), High temp. | Variable | Versatile, readily available starting materials | Harsh conditions, limited functional group tolerance, variable yields |
| Bartoli | ortho-Substituted Nitropyridine, Vinyl Grignard | 3+ eq. Grignard reagent, Low temp. | Moderate | Direct route to 7-substituted azaindoles, good functional group tolerance | Requires large excess of Grignard, moderate yields |
| Hemetsberger-Knittel | Pyridine carboxaldehyde, Ethyl azidoacetate | Base, Thermolysis in high-boiling solvent | Good | Good yields of 2-ester substituted azaindoles | Use of potentially explosive azides, synthesis of precursors can be challenging |
| Larock | ortho-Iodoaminopyridine, Disubstituted alkyne | Pd catalyst, Ligand, Base | Good to Excellent | Highly versatile for 2,3-disubstitution, milder conditions | Cost of Pd catalyst, availability of starting materials |
| Sonogashira/Cyclization | ortho-Haloaminopyridine, Terminal alkyne | Pd/Cu catalysts, Base | Excellent | High yields, scalable, broad substrate scope, no protecting groups needed | Two-step process, catalyst cost |
Visualizing the Synthetic Pathways
Reaction Mechanism Diagrams
Caption: Fischer Indole Synthesis Mechanism
Caption: Bartoli Indole Synthesis Mechanism
Caption: Hemetsberger-Knittel Synthesis Mechanism
Caption: Modern Palladium-Catalyzed Routes
Conclusion and Future Outlook
The synthesis of 7-azaindoles continues to be an area of active research, driven by the importance of this scaffold in medicinal chemistry. While classical methods like the Fischer and Bartoli syntheses remain relevant, modern palladium-catalyzed reactions, such as the Larock synthesis and Sonogashira coupling-based strategies, offer significant advantages in terms of efficiency, versatility, and milder reaction conditions.
The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the functional group compatibility. For the synthesis of complex, highly functionalized 7-azaindole derivatives, the precision and reliability of modern palladium-catalyzed methods are often unparalleled. Conversely, for the large-scale production of simpler 7-azaindoles, the cost-effectiveness of classical methods may be a deciding factor, provided that their limitations can be managed. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for the synthesis of this vital heterocyclic core.
References
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole - ACS Publications. Available at: [Link]
-
Bartoli indole synthesis - Grokipedia. Available at: [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling - ResearchGate. Available at: [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Azaindoles - MDPI. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - MDPI. Available at: [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Bartoli indole synthesis - Wikipedia. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review - ResearchGate. Available at: [Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]
-
A Review of the Indole Synthesis Reaction System - Oreate AI Blog. Available at: [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent - ResearchGate. Available at: [Link]
-
The Bartoli Indole Synthesis - SynArchive. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review - Bentham Science. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]
-
Larock indole synthesis - Wikipedia. Available at: [Link]
-
(PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles - ResearchGate. Available at: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles - ResearchGate. Available at: [Link]
-
The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles - Sci-Hub. Available at: [Link]
-
Lecture 8 Bonus: Azaindole Survival Guide - Baran Lab. Available at: [Link]
-
Synthesis of 5-, 6- and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes - Scilit. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. Available at: [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction - ACS Publications. Available at: [Link]
-
Hemetsberger indole synthesis - Wikipedia. Available at: [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]
-
The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles - ResearchGate. Available at: [Link]
-
Synthesis of Azaindoles - ResearchGate. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. sci-hub.se [sci-hub.se]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
Selectivity of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid against kinase panels
A Comparative Guide to Understanding and Engineering Kinase Selectivity
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving selectivity remains a paramount challenge. Off-target effects can lead to toxicity and diminish therapeutic efficacy. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the foundation of numerous highly selective and successful kinase inhibitors.[1][2] This guide provides a comparative analysis of the kinase selectivity profiles of prominent 7-azaindole derivatives, offering insights into how modifications to this versatile core can achieve desired target engagement and selectivity. While specific data for 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is not extensively published in wide-panel screens, an examination of its core structure through the lens of well-characterized analogs provides invaluable guidance for researchers in the field.
The 7-azaindole core mimics the purine structure of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[3] The strategic placement of a nitrogen atom in the indole ring system allows for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[4][5] It is the diverse substitutions appended to this core that fine-tune the inhibitor's interaction with the specific topography of the target kinase's active site, thereby dictating its selectivity profile across the human kinome.
Comparative Kinase Selectivity Profiles
To illustrate the remarkable tunability of the 7-azaindole scaffold, we will compare the kinase selectivity profiles of three clinically relevant inhibitors, each targeting a different branch of the kinome: Vemurafenib (BRAF inhibitor), Pexidartinib (CSF1R/KIT inhibitor), and Decernotinib (JAK3 inhibitor). Their performance will be contextualized against Sunitinib , a multi-kinase inhibitor known for its broad activity, which also features a pyrrole-based core but not the specific 7-azaindole ring system.
| Kinase Target | Vemurafenib IC50 (nM) | Pexidartinib IC50 (nM) | Decernotinib Ki (nM) | Sunitinib IC50 (nM) |
| BRAF (V600E) | 31 | >10,000 | ND | 2,800 |
| CRAF | 48 | >10,000 | ND | ND |
| CSF1R (FMS) | >10,000 | 28 | ND | 129 |
| KIT | >10,000 | 16 | ND | <100 |
| JAK3 | ND | ND | 2.5 | ND |
| JAK1 | ND | ND | 11 | ND |
| JAK2 | ND | ND | 13 | 250 |
| VEGFR2 (KDR) | >10,000 | 130 | ND | 261 |
| PDGFRβ | >10,000 | ND | ND | <100 |
| FLT3 | >10,000 | 91 | ND | 250 |
Data compiled from multiple sources.[6][7][8][9] ND = Not Determined from the available public data. This table is for illustrative comparison and conditions for assays may vary between sources.
Analysis of Selectivity:
-
Vemurafenib demonstrates exceptional selectivity for the BRAF V600E mutant, a key driver in melanoma.[7][8] Its potency against the wild-type BRAF and CRAF is lower, and it shows minimal activity against a host of other kinases at therapeutic concentrations.[10] This high degree of selectivity is a direct result of its design, which exploits the specific conformational changes induced by the V600E mutation.
-
Pexidartinib is a potent inhibitor of CSF1R and KIT, two receptor tyrosine kinases.[9][11] While it exhibits high potency against its primary targets, it also shows activity against other related kinases like FLT3 and VEGFR2, albeit at higher concentrations.[12] This profile makes it a multi-kinase inhibitor but with a more focused spectrum than broad-spectrum inhibitors.
-
Decernotinib was designed for potent and selective inhibition of JAK3.[4][13] Its selectivity against other JAK family members (JAK1, JAK2, TYK2) is noteworthy, with Ki values showing a clear preference for JAK3.[6] This selectivity is crucial, as indiscriminate inhibition of JAKs can lead to broader immunosuppressive and other side effects.[4]
-
Sunitinib , in contrast, displays potent inhibition across multiple, often unrelated, kinase families including receptor tyrosine kinases (VEGFR, PDGFR, KIT) and non-receptor tyrosine kinases. This broad activity underlies its therapeutic efficacy in various cancers but also contributes to its extensive side-effect profile.
The comparative data clearly illustrates how the 7-azaindole scaffold can be tailored to achieve vastly different selectivity profiles, from the laser-focused activity of Vemurafenib to the more targeted multi-kinase profile of Pexidartinib and the isoform-selective nature of Decernotinib.
Structure-Activity Relationship (SAR): The Key to Selectivity
The selectivity of a 7-azaindole based inhibitor is dictated by the chemical groups attached to the core at various positions. These substitutions interact with specific sub-pockets within the ATP-binding site of the kinase.
Caption: Key modification points on the 7-azaindole scaffold.
For instance, in Vemurafenib, the bulky phenyl-sulfonamide group is crucial for its high affinity and selectivity for the active conformation of BRAF V600E. In contrast, the modifications on Decernotinib are tailored to fit the specific contours of the JAK3 active site, allowing it to distinguish between the highly homologous ATP-binding pockets of the JAK family members.[13] The development of selective inhibitors often involves iterative cycles of design, synthesis, and testing to optimize these interactions.[14]
Experimental Protocols for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a cornerstone of modern drug discovery. This is typically achieved by screening the compound against a large panel of purified kinases. Several robust, high-throughput assay formats are commercially available.
General Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a generalized method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is a common example of this methodology.[15][16]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km for the kinase)
-
Test compound (e.g., a 7-azaindole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add a small volume (e.g., 1-5 µL) of the serially diluted compound or DMSO as a control.
-
Add the kinase enzyme solution to each well.
-
Allow a brief pre-incubation (e.g., 10-15 minutes at room temperature) to permit the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes any remaining ATP.[2]
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Alternative methods like the LanthaScreen® Eu Kinase Binding Assay offer a different approach, measuring the displacement of a fluorescent tracer from the kinase's ATP pocket, which is also a robust method for determining inhibitor affinity.[1][17]
Conclusion
The 7-azaindole scaffold represents a powerful and versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the divergent selectivity profiles of Vemurafenib, Pexidartinib, and Decernotinib, strategic chemical modifications to this core can precisely steer the inhibitor towards a desired target or set of targets within the vast human kinome. For researchers and drug development professionals, a deep understanding of the structure-activity relationships governing selectivity, coupled with robust and standardized screening methodologies, is essential for the successful development of the next generation of targeted kinase therapeutics. While the specific compound "this compound" lacks a published broad kinase profile, the principles derived from its 7-azaindole core provide a strong foundation for predicting its potential interactions and guiding future investigations.
References
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for KIT Overview. [URL: https://assets.thermofisher.com/TFS-Assets/BID/manuals/lanthascreen-eu-kinase-binding-assay-kit-user-guide.pdf]
- Promega Corporation. ADP-Glo™ Kinase Assay Quick Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/?
- O'Shea, J. J., & Schwartz, D. M. (2016). Decernotinib: A Next-Generation Jakinib. Arthritis & Rheumatology, 68(9), 2085–2087. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488658/]
- PharmaBlock. Azaindoles in Medicinal Chemistry. [URL: https://www.pharmablock.com/media/wysiwyg/Azaindoles_in_Medicinal_Chemistry.pdf]
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_282337194]
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assays. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/drug-discovery-reagents-assay-development/lites/lanthascreen-technology/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assays.html]
- Wikipedia. Janus kinase inhibitor. [URL: https://en.wikipedia.org/wiki/Janus_kinase_inhibitor]
- BenchChem. Application Notes and Protocols for Kinase Activity Assays. [URL: https://www.benchchem.com/application-notes/in-vitro-kinase-activity-assays]
- Genovese, M. C., et al. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same?. Rheumatology, 58(Supplement_1), i43-i52. [URL: https://academic.oup.com/rheumatology/article/58/Supplement_1/i43/5348398]
- Mahajan, S., et al. (2015). VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease. The Journal of pharmacology and experimental therapeutics, 353(2), 405–414. [URL: https://pubmed.ncbi.nlm.nih.gov/25762693/]
- Anderson, K., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [URL: https://aacrjournals.
- Eurofins Discovery. scanMAX Kinase Assay Panel. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-assays/kinases/scanmax-kinase-assay-panel]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
- BenchChem. Unveiling the Selectivity of 7-Azaoxindole Based Kinase Inhibitors: A Comparative Guide. [URL: https://www.benchchem.com/application-notes/selectivity-of-7-azaoxindole-based-kinase-inhibitors]
- Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & medicinal chemistry, 95, 117503. [URL: https://pubmed.ncbi.nlm.nih.gov/37844498/]
- Scott, J. S., et al. (2017). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 8(3), 639-644. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/md/c6md00628a]
- Andrews, B. J., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. In Methods in Molecular Biology (Vol. 96, pp. 567-576). Humana Press. [URL: https://core.ac.uk/download/pdf/82548261.pdf]
- Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. [URL: https://www.thermofisher.com/us/en/home/brands/thermo-scientific/molecular-biology-cloning/protein-biology/protein-assays-analysis/protein-protein-interaction-analysis/fluorescence-polarization-fp/lanthascreen-tr-fret-assays/lanthascreen-kinase-activity-assays.html]
- Aouida, M., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3340. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6942699/]
- Bechman, K., et al. (2019). Clinical significance of Janus Kinase inhibitor selectivity. The Journal of rheumatology. Supplement, 95, 14–19. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6276332/]
- Amans, D., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS medicinal chemistry letters, 11(5), 964–970. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7226993/]
- Joseph, C., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 21(11), 1438. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]
- MedchemExpress.com. Decernotinib (VX-509). [URL: https://www.medchemexpress.com/decernotinib.html]
- ResearchGate. (2023). In vitro kinase assay v1. [URL: https://www.researchgate.net/publication/371754162_In_vitro_kinase_assay_v1]
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-protein-biochemical-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assay.html]
- Barluenga, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1438. [URL: https://www.mdpi.com/1420-3049/21/11/1438]
- Holderfield, M., et al. (2011). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 17(22), 7149-7155. [URL: https://aacrjournals.org/clincancerres/article/17/22/7149/79366/Vemurafenib-and-BRAF-Inhibition-A-New-Class-of]
- PharmaBlock. (2019). Azaindoles in Medicinal Chemistry. [URL: https://www.pharmablock.com/media/wysiwyg/Azaindoles_in_Medicinal_Chemistry.pdf]
- Eurofins Discovery. KINOMEscan Technology. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/kinases/kinomescan-technology]
- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European journal of medicinal chemistry, 258, 115621. [URL: https://pubmed.ncbi.nlm.nih.gov/37423125/]
- Larkin, J., & Del Vecchio, M. (2011). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert opinion on investigational drugs, 20(4), 569–577. [URL: https://pubmed.ncbi.nlm.nih.gov/21385100/]
- Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1715–1721. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6814515/]
- Selleck Chemicals. Raf Inhibition | Raf Inhibitor Review. [URL: https://www.selleckchem.
- Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116987. [URL: https://pubmed.ncbi.nlm.nih.gov/38315993/]
- Tap, W. D., et al. (2025). Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study. ESMO open, 10(4), 103215. [URL: https://academic.oup.com/esmoopen/article/10/4/103215/7918804]
- Wetzel, M., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life science alliance, 7(6), e202302390. [URL: https://www.life-science-alliance.org/content/7/6/e202302390]
- Dhillon, S. (2022). Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations. OncoTargets and therapy, 15, 1–10. [URL: https://www.tandfonline.com/doi/full/10.2147/OTT.S289661]
- Wiita, A. P., et al. (2014). Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. The Journal of proteome research, 13(7), 3369–3380. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4166606/]
- Eurofins Discovery. scanMAX Kinase KINOMEscan LeadHunter Panel - US. [URL: https://www.eurofinsdiscoveryservices.com/87-0001-1000]
- Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-SAR-of-novel-7-azaindole-as-Zhang-Li/b822765d1d6a3a41e976722d3b248a31828f4d92]
- Nature Science. Kinase 서비스. [URL: https://www.nature-science.co.kr/discoverx-kinomescan]
- Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(7), 1736–1740. [URL: https://pubmed.ncbi.nlm.nih.gov/26923692/]
- El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [URL: https://www.researchgate.net/publication/373977873_New_compounds_based_on_1H-pyrrolo23-b_pyridine_as_potent_TNIK_inhibitors_against_colorectal_cancer_cells_Molecular_modeling]
- Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12174–12195. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00916]
- Eng, H., et al. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical pharmacology in drug development, 11(11), 1294–1302. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9804364/]
- ResearchGate. Pexidartinib Model Pharmacokinetic Parameter Estimates. [URL: https://www.researchgate.
- Wang, X., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(3), 1541–1557. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01821]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Decernotinib: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 11. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to Benchmarking Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a highly effective "hinge-binding" motif, crucial for interacting with the ATP-binding site of numerous protein kinases.[1] The dysregulation of these kinases is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2][3] Consequently, this scaffold is at the core of numerous approved and investigational drugs targeting kinases like FGFR, JAK, CDK8, and PLK4.[3][4][5][6][7]
The development of new derivatives of this scaffold is a vibrant area of research. However, synthesizing a novel compound is only the first step. To ascertain its therapeutic potential, a rigorous, systematic benchmarking process against established standards is essential. This guide provides an in-depth, field-proven framework for researchers and drug development professionals to objectively compare the performance of new 1H-pyrrolo[2,3-b]pyridine derivatives, ensuring that only the most promising candidates advance in the development pipeline.
The Core Principle: A Multi-Tiered Benchmarking Workflow
The central tenet of effective benchmarking is to move from simplified, direct-target systems to more complex, biologically relevant models. This layered approach allows for the systematic validation of a compound's activity and provides a clear rationale for advancing or halting its development. Each step is designed to answer a critical question, ensuring that resources are focused on candidates with a genuine therapeutic window.
Our workflow is designed as a self-validating cascade. A positive result in an early, simpler assay provides the justification for proceeding to a more complex and resource-intensive one.
Caption: A multi-tiered workflow for benchmarking kinase inhibitors.
Compound Selection: Defining the Competitors
For the purpose of this guide, we will evaluate two hypothetical novel compounds against a well-characterized standard targeting the Fibroblast Growth Factor Receptor (FGFR), a common target for this scaffold.[4][8]
-
New Candidate 1 (CMPD-A): A novel 1H-pyrrolo[2,3-b]pyridine derivative with a unique side chain designed for enhanced potency.
-
New Candidate 2 (CMPD-B): A second-generation derivative of CMPD-A, modified to potentially improve selectivity.
-
Known Standard (STANDARD-F): A reference compound with established, potent FGFR1 inhibitory activity (e.g., a well-documented public-domain inhibitor).
Tier 1: Biochemical Kinase Inhibition Assay
Causality: The first and most direct test is to determine if the compound can inhibit the purified target kinase enzyme in vitro. This assay isolates the drug-target interaction from all other cellular factors, such as membrane permeability or off-target effects. A positive result here confirms direct enzymatic inhibition. We will use a standard method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
Experimental Protocol: In Vitro FGFR1 Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to the known Km of ATP for FGFR1 (typically 10-50 µM).
-
Substrate Solution: Prepare a 2X solution of a suitable peptide substrate (e.g., poly(E,Y)4:1) in kinase buffer.
-
Enzyme Preparation: Dilute recombinant human FGFR1 kinase in kinase buffer to the desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of test compounds (CMPD-A, CMPD-B, STANDARD-F) at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM) into assay wells. Include DMSO-only wells as a negative control (100% activity).
-
Add 2.5 µL of the diluted FGFR1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed 2X ATP/Substrate solution.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection solution (e.g., ADP-Glo™ reagent).
-
Incubate as per the manufacturer's instructions to convert ADP to a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Tier 2: Cell-Based Target Engagement Assay
Causality: A compound that is potent biochemically may fail in a cellular context due to poor permeability or rapid efflux. This assay validates that the compound can enter the cell and inhibit the target kinase in its native environment.[2][10] We will measure the phosphorylation of a downstream substrate of FGFR, such as ERK, in a cancer cell line with an activated FGFR pathway (e.g., a cell line with an FGFR gene amplification).
Caption: Inhibition of the FGFR signaling cascade.
Experimental Protocol: Phospho-ERK (pERK) AlphaLISA Assay
-
Cell Culture:
-
Culture an appropriate cancer cell line (e.g., SNU-16) in the recommended medium until 80-90% confluency.
-
Seed cells into 96-well culture plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of CMPD-A, CMPD-B, and STANDARD-F for 2 hours.
-
Stimulate the FGFR pathway by adding FGF ligand for 15 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Detection (AlphaLISA):
-
Transfer the cell lysates to a 384-well assay plate.
-
Add a mix of AlphaLISA Acceptor beads conjugated to an anti-pERK1/2 antibody and biotinylated anti-ERK1/2 antibody.
-
Incubate for 60 minutes in the dark.
-
Add Streptavidin-coated Donor beads and incubate for another 30 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the ratio of pERK to total ERK (if measuring total ERK in parallel) or normalize to stimulated controls.
-
Plot the normalized signal versus the log of the compound concentration to determine the cellular IC₅₀.
-
Tier 3: Cytotoxicity and Therapeutic Window Assessment
Causality: Potency is meaningless without safety. A compound must selectively kill cancer cells driven by the target kinase without causing excessive toxicity to normal cells. This step is crucial for evaluating the therapeutic window.[11][12] We will assess the general cytotoxicity of the compounds on both the target cancer cell line and a non-cancerous control cell line (e.g., normal fibroblasts).
Experimental Protocol: LDH Release Cytotoxicity Assay
-
Cell Culture: Seed both the cancer cell line and a non-cancerous control cell line in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compounds for 72 hours.
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new assay plate.
-
Add the lactate dehydrogenase (LDH) reaction mixture according to the manufacturer's protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay).[11]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with detergent).
-
Calculate the CC₅₀ (50% cytotoxic concentration) for each compound in each cell line.
-
Calculate the Selectivity Index (SI) as: SI = CC₅₀ (normal cells) / IC₅₀ (cancer cells). A higher SI is desirable.
-
Tier 4: Preliminary ADME/Tox Profiling
Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties can prevent late-stage failures.[13][14] A compound with excellent potency but poor metabolic stability will likely have a short half-life in vivo, rendering it ineffective. A liver microsomal stability assay is a standard in vitro method to predict in vivo metabolism.[15]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Setup:
-
In a 96-well plate, combine pooled liver microsomes (human or rat) and the test compound (at a final concentration of 1 µM) in a phosphate buffer.
-
Pre-warm the plate to 37°C.
-
-
Initiation: Start the reaction by adding a pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line corresponds to the rate of elimination (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.
-
Data Summary & Interpretation
The data from these assays should be compiled into a clear, comparative table to facilitate decision-making.
| Parameter | CMPD-A | CMPD-B | STANDARD-F | Senior Scientist's Interpretation |
| FGFR1 IC₅₀ (nM) | 5 | 25 | 15 | CMPD-A is the most potent biochemically, 3-fold more potent than the standard. CMPD-B shows reduced potency. |
| pERK IC₅₀ (nM) | 20 | 80 | 60 | All compounds are active in cells, confirming permeability. The potency rank order (A > F > B) is maintained. |
| CC₅₀ (Cancer Cell, nM) | 30 | 500 | 250 | CMPD-A is highly toxic to the cancer line, consistent with its high potency. CMPD-B is significantly less toxic. |
| CC₅₀ (Normal Cell, nM) | 60 | >10,000 | 5,000 | CRITICAL FINDING: CMPD-A exhibits significant toxicity against normal cells, indicating a poor therapeutic window. CMPD-B is very clean. |
| Selectivity Index (SI) | 2 | >125 | 83.3 | CMPD-B has a vastly superior selectivity index compared to both CMPD-A and the standard, despite its lower on-target potency. |
| Microsomal t₁/₂ (min) | 15 | 45 | 40 | CMPD-A shows poor metabolic stability. The structural modifications in CMPD-B improved its stability to be comparable to the standard. |
Expert Conclusion & Next Steps
Based on this comprehensive benchmarking cascade, a clear picture emerges:
-
CMPD-A , despite its exceptional potency, is not a viable candidate. Its high cytotoxicity against normal cells (low SI) and poor metabolic stability present significant safety and pharmacokinetic hurdles. Decision: Halt development.
-
CMPD-B is a highly promising candidate. While its direct potency is lower than the standard, its outstanding selectivity index (>125 vs. 83.3) and good metabolic stability make it a much safer and more developable asset. The trade-off in potency is more than compensated for by the vastly improved therapeutic window. Decision: Advance to further profiling and in vivo efficacy studies.
This data-driven approach, grounded in a logical progression of assays, ensures that the decision to advance a compound is based on a holistic view of its performance, balancing potency with the critical parameters of selectivity and drug-like properties.
References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
ACS Publications. (n.d.). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. [Link]
-
Su, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]
-
BIOMEX. (n.d.). ADME-Tox - Drug discovery & safety. [Link]
-
ResearchGate. (2015, March). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]
-
DBpia. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. [Link]
-
Wikipedia. (n.d.). Janus kinase inhibitor. [Link]
-
ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
Sources
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. opentrons.com [opentrons.com]
- 13. revvity.com [revvity.com]
- 14. Drug discovery & safety: Evaluation of ADME-Tox. [biomex.de]
- 15. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.sg]
Safety Operating Guide
A Guide to the Proper Disposal of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
As a novel research chemical, 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS No. 808233-13-4) requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The procedures outlined here are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to foster a culture of safety and responsibility.
Initial Hazard Assessment and Characterization
Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach to hazard assessment is mandatory. The compound's structure contains a pyrrolo[2,3-b]pyridine core, a class of compounds often investigated for biological activity, and a propanoic acid moiety.[1][2][3][4] Therefore, it should be treated as a potentially hazardous substance.
Key Structural Components and Potential Hazards:
-
Propanoic Acid Moiety: Carboxylic acids can be corrosive.[5][6][7][8]
-
Pyrrolo[2,3-b]pyridine Core: Heterocyclic aromatic amines can have toxicological properties.
In the absence of specific data, assume the compound is:
-
Toxic if ingested, inhaled, or absorbed through the skin.
-
An irritant to the eyes, skin, and respiratory system.
-
Environmentally hazardous.
This conservative assessment dictates that the compound must be disposed of as hazardous chemical waste and must not be discarded down the drain or in regular trash.[9][10]
Personal Protective Equipment (PPE)
Before handling the compound for disposal, always wear appropriate PPE to minimize exposure risks.[11][12]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | May be required if handling powders outside a fume hood | Consult your institution's EHS for specific guidance on respiratory protection. |
Segregation and Waste Collection
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions.[11][13]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label, which should be available from your institution's Environmental Health & Safety (EHS) department.
-
Fill out the label completely and legibly.[15] Information should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Any known hazard characteristics (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste is added).[12]
-
The name of the principal investigator and the laboratory location.
-
-
-
Collect the Waste:
-
Solid Waste: Collect dry, solid this compound in the designated, labeled container. Also, include any contaminated materials such as weigh boats, gloves, or paper towels in a separate, clearly labeled bag for solid chemical waste.[12]
-
Solutions: If the compound is in solution, do not mix it with other waste streams unless you are certain of their compatibility. For instance, do not mix acidic waste with basic waste.[13][14] Collect aqueous solutions separately from organic solvent solutions.
-
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation while it awaits pickup for disposal.[9][12][15]
SAA Requirements:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment: Store liquid waste containers in secondary containment trays to contain any potential leaks.[10]
-
Segregation: Keep the waste container for this compound segregated from incompatible materials, such as strong bases or oxidizing agents.[11][13]
-
Container Management:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Arranging for Disposal
Laboratory personnel are responsible for the waste from its generation until it is collected by the institution's designated hazardous waste professionals.
-
Monitor Waste Levels: Keep an eye on the volume of waste in your container.
-
Schedule a Pickup: Once the container is approximately 75% full, or if it has been in accumulation for close to the maximum allowed time (often six months, but check your local regulations), schedule a pickup with your institution's EHS department.[12]
-
Do Not Abandon Chemicals: Never leave chemical waste behind in a laboratory.[12] Ensure all waste is properly disposed of before vacating a lab space.
By adhering to these procedures, you contribute to a safe research environment, protect the broader community, and ensure that your institution remains in compliance with all relevant environmental regulations.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Vertex AI Search.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University.
- Management of Chemicals.
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Hazardous Waste Disposal Guide. Research Areas, Dartmouth Policy Portal.
- Regulation of Labor
- Laboratory Environmental Sample Disposal Inform
- Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
- Safety Data Sheet for a rel
- Propionic Acid - Safety D
- SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. Synerzine.
- SAFETY DATA SHEET for a rel
- 3-(4,5-Diphenyl-1,3-oxazol-2-yl)
- Safety data sheet for Propionic Acid. (2023). BASF.
- Safety Data Sheet for Propionic Acid. (2024). DC Fine Chemicals.
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- Safety Data Sheet (SDS) Propionic Acid. (2015). Flinn Scientific.
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Bioorganic & Medicinal Chemistry.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
Sources
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ca [fishersci.ca]
- 6. download.basf.com [download.basf.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Understanding the Hazard Profile: A Structural Analogy Approach
The molecular structure of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid incorporates two key functional groups that inform our safety assessment: a pyrrolopyridine core and a propanoic acid side chain.
-
Pyrrolopyridine Core: This heterocyclic system is present in various biologically active molecules.[3][4] While the specific toxicology of this compound is not extensively documented, related pyridine-containing compounds can be harmful if inhaled, swallowed, or in contact with skin.[5][6]
-
Propanoic Acid Side Chain: Carboxylic acids, such as propionic acid, are known to be corrosive and can cause severe skin burns and eye damage.[7][8][9][10] Inhalation may also lead to respiratory irritation.[7][8][11]
Given these structural components, it is prudent to treat this compound as a potentially hazardous substance, capable of causing skin and eye irritation or burns, and being harmful if ingested or inhaled.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The following recommendations are based on a risk assessment for handling this and similar chemical compounds in a laboratory setting.
Hand Protection: The First Line of Defense
Chemically protective gloves are a critical barrier against dermal exposure.[12]
-
Glove Selection: Nitrile or butyl rubber gloves are highly recommended for handling acidic and heterocyclic compounds.[13] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity. For prolonged or high-exposure scenarios, heavier-duty butyl rubber gloves should be considered.
-
Best Practices:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Employ the "double-gloving" technique, wearing two pairs of gloves, to minimize the risk of exposure in case the outer glove is compromised.
-
Remove and replace gloves immediately if they become contaminated.
-
Dispose of contaminated gloves in accordance with hazardous waste protocols.[14]
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the acidic nature of the compound, the potential for serious eye damage is significant.[13]
-
Essential Eye and Face Wear:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[12]
-
Face Shield: When handling larger quantities of the compound or when there is a heightened risk of splashing, a face shield should be worn in conjunction with safety goggles for full-face protection.[12][13]
-
Body Protection: Preventing Skin Contact
Protective clothing is necessary to prevent accidental skin contact with the chemical.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[15]
Respiratory Protection: Guarding Against Inhalation Hazards
Working in a well-ventilated area is the primary engineering control to minimize inhalation exposure.
-
Fume Hood: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood.
-
Respirator Selection: In situations where a fume hood is not available or as a supplementary precaution, respiratory protection is necessary.
-
For powders: A NIOSH-approved N95 or P100 particulate respirator is recommended.[14]
-
For solutions/vapors: For higher levels of exposure or when working with heated solutions, a full-face respirator with acid gas cartridges is recommended.[13] A proper fit test is essential to ensure the effectiveness of any respirator.[13]
PPE Selection Matrix for Common Laboratory Operations
The level of PPE required is dictated by the specific task being performed. The following table provides a clear, at-a-glance guide for researchers.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles | Lab Coat | Fume Hood or N95/P100 Respirator |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Fume Hood |
| Running Reactions | Double Nitrile Gloves | Safety Goggles | Lab Coat | Fume Hood |
| Work-up & Purification | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Fume Hood |
| Handling Waste | Double Nitrile Gloves | Safety Goggles | Lab Coat | Fume Hood |
Logical Workflow for PPE Selection
The decision-making process for selecting appropriate PPE should be systematic and based on a thorough risk assessment of the planned procedure. The following diagram illustrates this workflow.
Caption: A workflow diagram illustrating the risk-based decision process for PPE selection.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE to include proper handling and disposal procedures.
Standard Operating Procedure for Handling
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing: When weighing the solid compound, use a disposable weigh boat and handle it with forceps to minimize direct contact.
-
Dissolving: Add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer to ensure gentle and thorough mixing.
-
Transfer: When transferring solutions, use a cannula or a syringe with a blunt-tip needle to minimize the risk of spills and aerosol generation.[16]
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Waste Disposal Protocol
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[17]
-
Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, dedicated hazardous waste container.[17]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[14][18] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method for similar compounds.[14]
By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- American Chemistry Council. (n.d.). Protective Equipment.
- MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. (2013, September 11).
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- BASF. (n.d.). Safety data sheet.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Flinn Scientific, Inc. (2015, October 20). Safety Data Sheet (SDS) Propionic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.
- PubMed. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
- NIH. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf.
- ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
- ACS Publications. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry.
- PubMed. (n.d.). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
- PubMed. (2021, January 28). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
- Benchchem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
- Benchchem. (n.d.). Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals.
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lobachemie.com [lobachemie.com]
- 6. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. download.basf.com [download.basf.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. leelinework.com [leelinework.com]
- 14. capotchem.cn [capotchem.cn]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
